molecular formula C29H27N3O4S B3053819 Docosylbenzene CAS No. 5634-22-0

Docosylbenzene

Cat. No.: B3053819
CAS No.: 5634-22-0
M. Wt: 513.6 g/mol
InChI Key: YMJOIKIBUNKNIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Docosylbenzene, a solid organic compound with the molecular formula C28H50 and a molecular weight of 386.70 g/mol, is provided for research and development purposes . This compound consists of a phenyl group substituted with a 22-carbon alkyl chain (docosyl group). Available data indicates it has a melting point of approximately 316 K (43°C) and a boiling point of around 448°C . With a high calculated logP value of 10.05 , it is characterized by extreme hydrophobicity. As a long-chain alkylbenzene, Docosylbenzene is of significant interest in materials science research. It serves as a valuable precursor or intermediate in organic synthesis and is particularly useful in the study of supramolecular structures, liquid crystals, and phase-change materials due to its thermal properties . The compound's structure makes it suitable for investigating surface phenomena and the self-assembly of organic molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions. Please contact us for the Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

docosylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-28-26-23-21-24-27-28/h21,23-24,26-27H,2-20,22,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYUFRQDILUMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30874019
Record name Docosylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30874019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, C14-30-alkyl derivs.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5634-22-0, 68855-24-3
Record name Docosylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5634-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, C14-30-alkyl derivs.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, C14-30-alkyl derivs.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Docosylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30874019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, C14-30-alkyl derivs.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physicochemical properties of Docosylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Docosylbenzene

This guide provides a comprehensive overview of the physicochemical properties of docosylbenzene (C₂₈H₅₀). Given the limited availability of direct experimental data for this long-chain alkylbenzene, this document synthesizes computed data, extrapolations from shorter-chain analogues such as dodecylbenzene, and established principles of physical organic chemistry. This approach offers researchers, scientists, and drug development professionals a robust framework for understanding and predicting the behavior of docosylbenzene in various experimental settings.

Introduction: Understanding the Alkylbenzene Class

Alkylbenzenes are a class of organic compounds characterized by one or more alkyl groups attached to a benzene ring. The length and branching of the alkyl chain significantly influence the molecule's physical properties. Docosylbenzene, with its 22-carbon alkyl chain, is a heavy, non-polar aromatic hydrocarbon. Its properties are dominated by the long aliphatic tail, leading to waxy solid characteristics at room temperature and very low solubility in polar solvents. Its primary relevance is in specialized applications such as high-temperature lubricants, surfactants, and as a non-polar stationary phase in chromatography.

Molecular Identity and Structure

A fundamental starting point for understanding a compound's properties is its molecular identity.

  • IUPAC Name : docosylbenzene[1]

  • Synonyms : 1-Phenyldocosane, Behenylbenzene

  • CAS Number : 5634-22-0[1]

  • Molecular Formula : C₂₈H₅₀[1]

  • Molecular Weight : 386.7 g/mol [1]

The structure consists of a saturated 22-carbon chain (the docosyl group) bonded to a phenyl group. This large, flexible alkyl chain is the primary determinant of its physical state and solubility characteristics.

Caption: General structure of Docosylbenzene.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of docosylbenzene. Where direct experimental data is unavailable, values are estimated based on chemical principles or are computed properties from reliable databases. For comparative purposes, experimentally determined data for the shorter-chain analogue, dodecylbenzene (C₁₈H₃₀), are provided.

PropertyDocosylbenzene (C₂₈H₅₀)Dodecylbenzene (C₁₈H₃₀) - For ComparisonData Source/Rationale
Molecular Weight 386.7 g/mol 246.43 g/mol [2][3][4]Computed[1]
Physical State Waxy SolidColorless Liquid[5][6][7]Expected due to long alkyl chain
Melting Point Estimated: 45-55 °C3 °C[2][7][8][9]Extrapolated from shorter n-alkylbenzenes
Boiling Point > 331 °C (at 760 mmHg)331 °C (at 760 mmHg)[2][3][9]Expected to be significantly higher than dodecylbenzene
Density Estimated: ~0.86 g/cm³ at 20°C0.856 g/mL at 25 °C[2][3]Expected to be similar to other long-chain alkylbenzenes[7]
Solubility in Water InsolubleInsoluble[2][5][7]Highly non-polar nature
Solubility in Organic Solvents Soluble in non-polar solvents (e.g., toluene, hexane, chloroform)Soluble in organic solvents[2][10]"Like dissolves like" principle[11]
Vapor Pressure Very Low0.1 hPa at 50 °C[2][8]Expected due to high molecular weight and boiling point
Refractive Index Estimated: ~1.48n20/D 1.482[2][3][6][10]Expected to be similar to dodecylbenzene
LogP (Octanol/Water Partition Coefficient) 14.2 (Computed)8.8 (Computed)PubChem[1][5]

In-Depth Analysis of Key Properties

Solubility Profile

The solubility of docosylbenzene is dictated by its pronounced non-polar character. The large aliphatic chain makes it hydrophobic, rendering it virtually insoluble in water.[2][5][7] Conversely, it is expected to be readily soluble in non-polar organic solvents such as aromatic hydrocarbons (toluene, benzene), alkanes (hexane, heptane), and chlorinated solvents (chloroform, dichloromethane).[11] This is governed by the "like dissolves like" principle, where the van der Waals forces between the alkyl chain and non-polar solvent molecules are energetically favorable.[11]

Thermal Properties

Melting Point: As a waxy solid, docosylbenzene's melting point will be significantly higher than that of the liquid dodecylbenzene (3 °C).[2][7][8][9][12] The longer alkyl chain allows for more effective packing and stronger intermolecular van der Waals forces, requiring more energy to transition to the liquid phase.

Boiling Point: The boiling point of docosylbenzene is expected to be substantially higher than dodecylbenzene's 331 °C.[2][3][8][9] The increased molecular weight and surface area lead to stronger intermolecular forces that must be overcome for vaporization.

Experimental Protocol: Determination of Solubility via Isothermal Equilibrium Method

To empirically determine the solubility of docosylbenzene in a given organic solvent (e.g., hexane), the isothermal equilibrium method is a reliable approach.

Objective: To quantify the solubility of docosylbenzene in hexane at 25 °C.

Materials:

  • High-purity docosylbenzene

  • Analytical grade hexane

  • Temperature-controlled shaker bath

  • Analytical balance

  • Centrifuge

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Volumetric flasks, pipettes, and vials

  • 0.22 µm PTFE syringe filters

Methodology:

  • Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of docosylbenzene to a known volume of hexane. The excess solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a temperature-controlled shaker bath set to 25 °C. Agitate the mixtures for at least 48 hours to ensure that equilibrium between the dissolved and undissolved solute is reached.[11]

  • Phase Separation: After equilibration, allow the vials to remain undisturbed in the temperature bath for 24 hours to permit the excess solid to settle.[11]

  • Sample Collection and Filtration: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization. Immediately filter the sample through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask.[11] This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis: Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen. Weigh the flask containing the dried docosylbenzene residue. The difference in weight gives the mass of the dissolved solute.

  • Quantitative Analysis (GC-MS): For higher precision, a validated GC-MS method can be used. A calibration curve is first generated using standard solutions of docosylbenzene in hexane of known concentrations. The filtered saturated sample is then diluted and injected into the GC-MS to determine its concentration by comparing its peak area to the calibration curve.

  • Data Calculation: The solubility is calculated and expressed in units such as g/100 mL or mg/mL.

Caption: Workflow for solubility determination.

Expected Spectroscopic Signatures

  • ¹H NMR: The spectrum will be dominated by a large, unresolved multiplet around 1.2-1.6 ppm corresponding to the many -(CH₂)₂₀- protons of the alkyl chain. A triplet near 0.9 ppm will correspond to the terminal -CH₃ group. The aromatic protons will appear in the 7.1-7.3 ppm region.

  • ¹³C NMR: A series of peaks between ~14 ppm and ~40 ppm will represent the carbons of the alkyl chain. The aromatic carbons will resonate in the ~125-145 ppm region.

  • IR Spectroscopy: The spectrum will show strong C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic) and weaker C-H stretches just above 3000 cm⁻¹ (aromatic). C=C stretching peaks for the aromatic ring will be observed in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 386. The fragmentation pattern would be characterized by a prominent peak at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺), and a series of losses of CₙH₂ₙ+₁ fragments from the alkyl chain.

Safety and Handling

Docosylbenzene is expected to have low acute toxicity, similar to other long-chain hydrocarbons. However, as with any chemical, appropriate safety precautions should be taken.

  • Handling: Use in a well-ventilated area. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14]

  • Storage: Store in a cool, dry place away from strong oxidizing agents.[2]

  • Hazards: Combustible at high temperatures. Incompatible with strong oxidizing agents.[2][8]

Conclusion

Docosylbenzene is a high-molecular-weight alkylbenzene whose physicochemical properties are dominated by its long C₂₂ alkyl chain. It is a non-polar, waxy solid with very low water solubility and good solubility in non-polar organic solvents. While direct experimental data is sparse, its behavior can be reliably predicted through an understanding of fundamental chemical principles and by comparison with well-characterized, shorter-chain analogues like dodecylbenzene. The experimental protocols and expected analytical signatures outlined in this guide provide a solid foundation for researchers working with this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521731, Docosylbenzene. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31237, Dodecylbenzene. Retrieved from [Link].

  • Carl ROTH (n.d.). Safety Data Sheet: Dodecylbenzene. Retrieved from [Link].

  • Wikipedia (n.d.). Dodecylbenzene. Retrieved from [Link].

  • ChemBK (2024). Dodecylbenzene. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31237, Dodecylbenzene (see section 3.2.10 Vapor Pressure). Retrieved from [Link].

  • Safety data sheet. (2025). Retrieved from [Link].

  • National Institute of Standards and Technology (n.d.). Benzene, dodecyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • Chemsrc (2025). dodecylbenzene | CAS#:29986-57-0. Retrieved from [Link].

  • Journal of Chemical Education (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link].

  • GreenChem Industries (n.d.). Dodecyl Benzene Sulfonic Acid (DDBSA). Retrieved from [Link].

  • National Institute of Standards and Technology (n.d.). Mass Spectrum: Benzene, dodecyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • International Chemical Safety Cards (ICSCs) (n.d.). ICSC 1470 - DODECYL BENZENESULFONIC ACID. Retrieved from [Link].

  • Cheméo (n.d.). Chemical Properties of Benzene, dodecyl- (CAS 123-01-3). Retrieved from [Link].

  • RefractiveIndex.INFO (n.d.). Refractive index of C6H6 (Benzene) - Moutzouris. Retrieved from [Link].

  • ResearchGate (n.d.). Refractive index of benzene. Retrieved from [Link].

  • Leah4sci (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link].

  • Chemistry Steps (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24134, Dodecylbenzenesulfonic acid. Retrieved from [Link].

Sources

Docosylbenzene: Molecular Architecture, Isomeric Profiling, and Applications in Advanced Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Docosylbenzene (C28H50), a long-chain linear alkylbenzene (LAB), represents a critical structural motif in the synthesis of advanced surfactants and hydrophobic anchors for drug delivery systems[1][2]. This technical guide provides an in-depth analysis of docosylbenzene, detailing its physicochemical properties, the thermodynamic causality behind its isomeric variations, and validated protocols for its synthesis and analytical characterization.

Molecular Architecture and Physicochemical Profiling

Docosylbenzene consists of a 22-carbon alkyl chain covalently bonded to a benzene ring[1]. The extreme length of the docosyl chain imparts profound lipophilicity, making it an ideal candidate for integration into lipid bilayers and hydrophobic nanoparticle cores.

Table 1: Quantitative Physicochemical Properties of 1-Phenyldocosane

PropertyValueAnalytical Relevance
Molecular Formula C28H50Defines mass spectrometric parent ion (m/z 386.7)[1].
Molecular Weight 386.7 g/mol Critical for stoichiometric calculations in formulation[1].
XLogP3 (Lipophilicity) 14.2Indicates extreme hydrophobicity; drives self-assembly[1].
Hydrogen Bond Donors 0Ensures lack of non-specific aqueous interactions[1].
Hydrogen Bond Acceptors 0Requires functionalization for amphiphilicity[1].
Topological Polar Surface Area 0 ŲConfirms pure hydrocarbon nature prior to derivatization[1].

The Isomeric Landscape: Positional and Branched Variants

The 22-carbon chain of docosylbenzene allows for a vast array of positional isomers. The physical properties of these isomers are not identical; the position of the phenyl ring dictates the molecular packing parameter (


).
  • Terminal Isomers (e.g., 1-phenyldocosane): The phenyl ring is located at the end of the alkyl chain, creating a highly linear, cylindrical molecular geometry. Causality: Cylindrical molecules have a packing parameter close to 1.0, favoring the formation of highly stable, flat lamellar phases or rigid lipid bilayers.

  • Internal Isomers (e.g., 11-phenyldocosane): The phenyl ring is centrally located, creating a "wedge" or "V-shaped" geometry. Causality: The increased cross-sectional area of the hydrophobic tail relative to the headgroup pushes the packing parameter > 1.2. This favors inverted hexagonal (

    
    ) phases, which is highly desirable in drug delivery for promoting endosomal escape via membrane fusion.
    

Table 2: Comparative Isomeric Impact on Phase Behavior

Isomer TypeMolecular GeometryPacking Parameter (P)Preferred Supramolecular Phase
1-Phenyldocosane Cylindrical~1.0Lamellar / Rigid Bilayer
5-Phenyldocosane Truncated Cone1.0 - 1.2Flexible Bilayer / Liposome
11-Phenyldocosane Wedge / V-Shape> 1.2Inverted Hexagonal (Endosomolytic)

Rational Synthesis: Overcoming Carbocation Rearrangement

A common pitfall in LAB synthesis is the use of Friedel-Crafts alkylation. When reacting benzene with 1-docosyl chloride using an AlCl3 catalyst, the primary carbocation rapidly undergoes 1,2-hydride shifts to form more stable secondary carbocations. This results in a statistical mixture of internal isomers. To achieve isomerically pure 1-phenyldocosane, a Palladium-catalyzed Suzuki-Miyaura cross-coupling is required.

Protocol 1: Step-by-Step Synthesis of 1-Phenyldocosane via Suzuki-Miyaura Coupling

Objective: Synthesize pure 1-phenyldocosane without alkyl chain isomerization.

  • Reagent Preparation: Dissolve 10 mmol of 1-bromodocosane and 12 mmol of phenylboronic acid in 50 mL of anhydrous toluene under an inert argon atmosphere.

  • Catalyst & Base Addition: Add 0.5 mmol of Tetrakis(triphenylphosphine)palladium(0) [

    
    ] and 20 mmol of potassium carbonate (
    
    
    
    ) dissolved in 10 mL of degassed water. Causality: The aqueous base is essential to activate the boronic acid, forming a reactive boronate complex that facilitates the crucial transmetalation step.
  • Reflux & Coupling: Heat the biphasic mixture to 90°C for 12 hours under vigorous stirring. Causality: Vigorous stirring ensures maximum interfacial surface area between the organic and aqueous phases, driving the catalytic cycle.

  • Quenching & Extraction: Cool to room temperature, quench with 50 mL of saturated

    
    , and extract three times with hexane.
    
  • Purification: Purify the crude product via silica gel flash chromatography using pure hexane as the eluent. The extreme lipophilicity (XLogP3 = 14.2) ensures rapid elution of the pure 1-phenyldocosane[1].

  • Self-Validation (System Check): Run a 1H-NMR of the purified product. The presence of a distinct triplet at ~2.6 ppm confirms the terminal benzylic protons of the 1-isomer. A complex multiplet would indicate protocol failure (unwanted isomerization).

Applications in Advanced Drug Delivery (LNPs)

Docosylbenzene derivatives, such as3 (a synthetic alkylresorcinol analog)[3][4], are emerging as potent hydrophobic anchors in Lipid Nanoparticles (LNPs). By embedding the 22-carbon chain deep within the LNP core, these molecules stabilize the nanoparticle structure, preventing the premature leakage of encapsulated mRNA or small-molecule active pharmaceutical ingredients (APIs).

G N1 Docosylbenzene Precursor N2 Functionalization (e.g., Hydroxylation) N1->N2 Chemical Modification N3 Amphiphilic Lipid Anchor N2->N3 Purification N4 Microfluidic Mixing with API & Helper Lipids N3->N4 Aqueous/Ethanol Phase N5 Lipid Nanoparticle (LNP) Self-Assembly N4->N5 Rapid Precipitation N6 HPLC-MPT-MS Quality Control N5->N6 Structural Validation

Fig 1. Logical workflow for integrating docosylbenzene derivatives into LNP drug delivery systems.

Analytical Characterization Protocol (HPLC-MPT-MS)

The structural validation of long-chain LABs like docosylbenzene requires specialized mass spectrometry due to their high molecular weight and lack of easily ionizable functional groups. High-Performance Liquid Chromatography coupled with Microwave Plasma Torch Mass Spectrometry (HPLC-MPT-MS) has been validated by 2 as a highly reliable method for separating and analyzing long-chain LABs, including eicosylbenzene and docosylbenzene[2].

Protocol 2: Step-by-Step HPLC-MPT-MS Analysis of Docosylbenzene Isomers

Objective: Quantify and structurally identify docosylbenzene isomers in a complex lipid mixture[2].

  • Sample Preparation: Dissolve the lipid mixture in a 1:1 (v/v) solution of isopropanol and methanol to a final concentration of 1 mg/mL. Causality: Isopropanol is required to fully solubilize the highly hydrophobic 22-carbon chain, preventing column precipitation and pressure spikes.

  • Chromatographic Separation: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient elution starting at 80% Methanol/20% Water (with 0.1% Formic Acid) ramping to 100% Methanol over 15 minutes.

  • MPT Ionization: Direct the eluent into the Microwave Plasma Torch (MPT) source. Causality: MPT provides a high-energy plasma environment capable of ionizing highly non-polar hydrocarbons that would otherwise remain silent in standard Electrospray Ionization (ESI)[2].

  • Mass Spectrometry Acquisition: Operate the MS in positive ion mode, scanning from m/z 100 to 1000. Extract the chromatogram for m/z 387.4 (corresponding to the

    
     ion of C28H50).
    
  • Isomeric Deconvolution: Differentiate positional isomers based on their retention times; branched and internal isomers will elute earlier than the highly linear 1-phenyldocosane due to reduced hydrophobic surface area interacting with the C18 stationary phase.

  • Self-Validation (System Suitability): Prior to sample injection, run a blank followed by a known standard of eicosylbenzene. The standard must elute with a signal-to-noise ratio > 100:1 to validate plasma torch stability and ionization efficiency before proceeding to docosylbenzene analysis.

References

  • PubChem (National Institutes of Health). "Docosylbenzene | C28H50 | CID 521731 - Structure, chemical names, physical and chemical properties." URL:[Link]

  • PhytoHub. "Showing entry for 5-n-docosylresorcinol (1,3-dihydroxy-5-docosylbenzene)." URL:[Link]

  • ResearchGate. "Correlation between initial biodegradability determined by docking studies and structure of alkylbenzene sulfonates: A new tool for intelligent design of environmentally friendly anionic surfactants." URL:[Link]

Sources

Environmental fate and transport of long-chain alkylbenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Environmental Fate and Transport of Long-Chain Alkylbenzenes (LABs)

Executive Summary

Long-chain alkylbenzenes (LABs) are a specific class of secondary phenylalkanes (C10–C14 alkyl chains) primarily used as precursors for the production of linear alkylbenzene sulfonates (LAS), the world’s most common anionic surfactant. Unlike their sulfonated derivatives, LABs are highly lipophilic, non-ionic, and volatile only to a limited extent.

In environmental matrices, LABs serve as molecular markers for anthropogenic sewage contamination. Their specific isomeric distribution—quantified by the Internal/External (I/E) ratio—provides a "molecular clock" to estimate the degradation history of a sample. This guide details the physicochemical drivers, transport mechanisms, metabolic fate, and analytical protocols required to track LABs in aquatic and sedimentary environments.

Physicochemical Characterization

The environmental behavior of LABs is dictated by their high hydrophobicity and affinity for organic carbon. They act as "super-lipophiles," partitioning strongly into sediment and lipid-rich tissues.

Table 1: Physicochemical Properties of C10–C14 LABs

ParameterValue / RangeSignificance
Molecular Weight 218 – 274 g/mol Increases with alkyl chain length (C10–C14).
Water Solubility ~0.041 mg/L (at 25°C)Extremely low; drives rapid sorption to particulates.
Log Kow 7.5 – 9.1Indicates high potential for bioaccumulation (if not metabolized) and strong sediment sorption.
Koc (Soil/Sediment) ~2.2 × 10⁴ L/kgHigh affinity for organic carbon; sediment acts as the primary sink.
Vapor Pressure ~1.3 Pa (25°C)Low; volatilization is minor compared to sorption.
Henry’s Law Constant HighTheoretically volatile, but rapid adsorption to suspended solids limits air-water exchange.

Environmental Entry & Transport Mechanisms

LABs enter the environment primarily through wastewater treatment plant (WWTP) effluents due to incomplete sulfonation during detergent manufacture or residual presence in detergent products.

Transport Dynamics:

  • Adsorption: Upon entry into surface waters, >90% of LABs rapidly adsorb to suspended particulate matter (SPM).

  • Sedimentation: These particulates settle, forming a "sedimentary sink."

  • Resuspension: High-flow events can remobilize sediment-bound LABs, making them bioavailable to water-column organisms.

Diagram 1: Environmental Transport Model

LAB_Transport Source Anthropogenic Source (WWTP Effluent) WaterCol Water Column (Dissolved Phase) Source->WaterCol Discharge SPM Suspended Particulate Matter (SPM) WaterCol->SPM Rapid Adsorption (Log Kow > 7) Biota Aquatic Biota (Bioaccumulation) WaterCol->Biota Bioconcentration Air Atmosphere (Volatilization - Minor) WaterCol->Air Henry's Law Partitioning Sediment Sediment Sink (Anaerobic Preservation) SPM->Sediment Deposition Sediment->WaterCol Resuspension (Storm Events) Sediment->Biota Benthic Uptake

Caption: Transport pathways of LABs emphasizing the shift from aqueous phase to sedimentary sinks and biotic uptake.

Biotransformation & Fate

The degradation of LABs is highly isomer-specific. This specificity allows researchers to distinguish between "fresh" and "aged" contamination.

The I/E Ratio: A Molecular Clock

The I/E Ratio is defined as the ratio of Internal isomers (e.g., 5-phenyl, 6-phenyl alkanes) to External isomers (e.g., 2-phenyl, 3-phenyl alkanes).

  • Mechanism: Bacteria preferentially degrade external isomers due to steric accessibility. Internal isomers, where the benzene ring is deep within the alkyl chain, are sterically hindered and degrade slower.

  • Fresh Source (Untreated Sewage): I/E Ratio ≈ 0.7 – 0.8 .

  • Degraded Source (Sediment/River): I/E Ratio > 1.0 (often > 1.5 in aged samples).

Metabolic Pathway

Unlike LAS, LABs lack the sulfonate group. Degradation proceeds via:

  • Omega-Oxidation: Oxidation of the terminal methyl group on the alkyl chain.

  • Beta-Oxidation: Stepwise shortening of the alkyl chain by 2-carbon units.

  • Ring Cleavage: Formation of phenylalkanoic acids and eventual ring opening (e.g., via cis,cis-muconic acid pathway).

Diagram 2: Biodegradation Pathway

LAB_Degradation LAB Parent LAB (Linear Alkylbenzene) ExtIso External Isomers (2-phenyl, 3-phenyl) Rapid Degradation LAB->ExtIso Isomer Distribution IntIso Internal Isomers (5-phenyl, 6-phenyl) Slow Degradation LAB->IntIso OmegaOx Omega-Oxidation (Terminal Alcohol/Acid) BetaOx Beta-Oxidation (Chain Shortening) OmegaOx->BetaOx Metabolites Phenylalkanoic Acids (e.g., Phenylacetic Acid) BetaOx->Metabolites ExtIso->OmegaOx Preferred Substrate IntIso->OmegaOx Steric Hindrance RingCleave Ring Cleavage (cis,cis-muconic acid) Metabolites->RingCleave Mineralization

Caption: Isomer-selective biodegradation pathway showing the preferential removal of external isomers.

Bioaccumulation & Ecotoxicology

While the high Log Kow (7.5–9.1) suggests massive bioaccumulation, the reality is nuanced by metabolic clearance.

  • Vertebrates (Fish):

    • BCF (Bioconcentration Factor): Low (~35).

    • Reason: Fish possess efficient Mixed-Function Oxygenase (MFO) systems (e.g., Cytochrome P450) that rapidly oxidize LABs into water-soluble metabolites, facilitating excretion.

  • Invertebrates (Mussels/Bivalves):

    • BCF: High.

    • Reason: Lower metabolic capacity allows LABs to accumulate in lipid tissues. This makes bivalves excellent sentinel organisms for monitoring LAB pollution.

Analytical Methodology

Objective: Quantify C10–C14 LABs and calculate I/E ratios in sediment. Standard: Modified EPA 8270 / USGS Methods.

Protocol Steps:
  • Extraction:

    • Mix 10–20g wet sediment with anhydrous sodium sulfate (drying agent).

    • Soxhlet Extraction with Dichloromethane (DCM) for 16–24 hours.

    • QC: Spike with surrogate standards (e.g., 1-CnLABs) prior to extraction.

  • Fractionation (Cleanup):

    • Exchange solvent to hexane.

    • Column Chromatography: Silica gel (fully activated).

    • Fraction 1 (Alkanes): Elute with Hexane (discard or save for aliphatic analysis).

    • Fraction 2 (LABs): Elute with Hexane:DCM (e.g., 90:10 or 80:20).

  • Instrumental Analysis (GC-MS):

    • Column: 30m x 0.25mm 5% Phenyl-methylpolysiloxane (e.g., DB-5MS).

    • Mode: Selected Ion Monitoring (SIM).

    • Target Ions: m/z 91 (base peak), 105 (secondary).

    • Quantification: Internal Standard Method (using deuterated PAHs or specific alkylbenzenes not found in nature).

Diagram 3: Analytical Workflow

LAB_Analysis Sample Sediment Sample (10-20g) Drying Drying (Na2SO4) Sample->Drying Extract Soxhlet Extraction (DCM, 16-24h) Drying->Extract Conc Concentration (Rotary Evaporator) Extract->Conc Cleanup Silica Gel Fractionation Conc->Cleanup F1 Fraction 1: Alkanes (Hexane) Cleanup->F1 F2 Fraction 2: LABs (Hexane:DCM) Cleanup->F2 GCMS GC-MS Analysis (SIM Mode: m/z 91, 105) F2->GCMS Data Data Processing (I/E Ratio Calculation) GCMS->Data

Caption: Step-by-step analytical protocol for the isolation and quantification of LABs from sediment matrices.

References

  • Eganhouse, R. P., et al. (1983). "Long-chain alkylbenzenes as molecular tracers of domestic wastes in the marine environment." Environmental Science & Technology. Link

  • Takada, H., & Ishiwatari, R. (1990).[1] "Biodegradation experiments of linear alkylbenzenes (LABs): Isomeric composition of C12 LABs as an indicator of biodegradation." Environmental Science & Technology. Link

  • USGS. (2000). "Instrumental Analysis for the Long-Chain Alkylbenzenes (LCABs) in Marine Sediment Samples." USGS Standard Operating Procedures. Link

  • Bhatia, M., & Singh, H. D. (1996). "Biodegradation of commercial linear alkyl benzenes by Nocardia amarae." Journal of Biosciences. Link

  • Sherblom, P. M., et al. (1992). "Aqueous solubilities, vapor pressures, and 1-octanol-water partition coefficients for C9-C14 linear alkylbenzenes." Journal of Chemical & Engineering Data. Link

Sources

A Senior Application Scientist's Guide to the Toxicological Evaluation of Dodecylbenzene Sulfonate in Aquatic Environments

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Environmental Significance of Dodecylbenzene Sulfonate

Dodecylbenzene sulfonate (DBS), a major component of a class of anionic surfactants known as Linear Alkylbenzene Sulfonates (LAS), is one of the most widely used synthetic surfactants in the world.[1] Its amphiphilic properties—possessing both a hydrophilic sulfonate head and a hydrophobic alkyl tail—make it an exceptionally effective ingredient in household detergents, industrial cleaners, and personal care products. The sheer volume of LAS consumed globally results in its continuous introduction into freshwater ecosystems through domestic and industrial wastewater discharges.

While LAS is designed to be readily biodegradable under aerobic conditions, its persistence can increase in anaerobic environments like sediments. This, coupled with its intrinsic surface-active properties, necessitates a thorough and rigorous toxicological evaluation to understand and mitigate its potential impact on aquatic life. This guide provides an in-depth technical overview of the methodologies and scientific rationale behind assessing the aquatic toxicity of DBS, tailored for researchers and environmental safety professionals.

Chapter 1: Environmental Fate and Behavior

Understanding the environmental fate of DBS is foundational to designing relevant toxicological studies. The primary removal mechanism of LAS from the water column is aerobic biodegradation. However, due to its surfactant nature, it has a tendency to adsorb to particulate matter and accumulate in sediments, where anaerobic conditions can slow its degradation. The environmental concentration of LAS in Australian riverine surface waters, for instance, has been conservatively estimated at 0.273 mg/L, with concentrations in sludge-amended soils and freshwater sediments being significantly higher. This partitioning behavior is critical, as it dictates the primary exposure routes for different aquatic species—pelagic organisms may be exposed to dissolved DBS in the water column, while benthic organisms will interact with sediment-bound DBS.

Chapter 2: Mechanisms of Aquatic Toxicity

The toxicity of surfactants like DBS to aquatic organisms is multifaceted, stemming primarily from their ability to disrupt biological membranes and induce oxidative stress.

2.1. Membrane Disruption As surface-active agents, the primary mode of action for DBS is the disruption of cellular and subcellular membranes. The hydrophobic alkyl tail can intercalate into the lipid bilayers of cell membranes, compromising their structural integrity and function. This is particularly damaging to sensitive external tissues like the gills of fish. This membrane disruption can impair vital physiological processes such as respiration, osmoregulation, and nutrient transport.[2] Cationic surfactants are generally considered the most toxic, but anionic surfactants like DBS also have a significant denaturing effect.[2]

2.2. Oxidative Stress Exposure to DBS has been shown to induce oxidative stress in fish, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive intermediates.[3][4] Key enzymatic antioxidants involved in this process include:

  • Superoxide Dismutase (SOD): The first line of defense, converting superoxide radicals to hydrogen peroxide (H₂O₂).[3][5]

  • Catalase (CAT): Catalyzes the decomposition of H₂O₂ into water and oxygen.[3][5]

  • Glutathione Peroxidase (GPx): Also works to reduce H₂O₂ and other organic peroxides.[6]

Studies on fish have demonstrated that exposure to surfactants can lead to a significant decrease in SOD and CAT activity, resulting in an accumulation of ROS.[3] This leads to lipid peroxidation (damage to cell membranes), protein oxidation, and DNA damage, culminating in cellular dysfunction and tissue damage.[6][7]

2.3. Histopathological Effects The biochemical disruptions manifest as observable tissue damage, particularly in the gills, liver, and kidneys of fish.

  • Gills: As the primary site of gas exchange and osmoregulation, gills are in direct and constant contact with waterborne toxicants. Common histopathological lesions observed after DBS exposure include epithelial lifting (separation of the epithelial layer from the underlying tissue), necrosis (cell death), hyperplasia (cell proliferation leading to thickening of lamellae), and lamellar fusion.[8][9] These changes reduce the surface area available for respiration and impair ion exchange, leading to respiratory distress.

  • Liver and Kidney: The liver is the main organ for metabolizing and detoxifying xenobiotics, while the kidneys are crucial for excretion. Exposure to DBS can lead to liver damage, such as vacuolization and necrosis of hepatocytes.[10] Kidney tissues may also show signs of vacuolation and other degenerative changes.[8][10]

Mechanism_of_DBS_Toxicity DBS Dodecylbenzene Sulfonate (DBS) in Aquatic Environment Membrane Disruption of Cell Membranes (e.g., Gill Epithelium) DBS->Membrane Direct Interaction ROS Increased Production of Reactive Oxygen Species (ROS) DBS->ROS Metabolic Stress Gills Gill Histopathology (Epithelial Lifting, Necrosis, Hyperplasia) Membrane->Gills Stress Oxidative Stress ROS->Stress SOD_CAT Inhibition of Antioxidant Enzymes (SOD, CAT) SOD_CAT->Stress Compromises Defense Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation) Stress->Damage Damage->Gills LiverKidney Liver & Kidney Damage (Vacuolization, Necrosis) Damage->LiverKidney Impairment Physiological Impairment (Respiration, Osmoregulation) Gills->Impairment LiverKidney->Impairment Toxicity Organism-Level Toxicity (Reduced Growth, Reproduction, Survival) Impairment->Toxicity

Fig 1: Simplified pathway of DBS toxicity in aquatic organisms.

Chapter 3: Standardized Ecotoxicological Testing Protocols

To ensure data consistency and regulatory acceptance, toxicological studies on DBS adhere to internationally recognized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The choice of test organism is critical; species are selected to represent different trophic levels (producers, primary consumers, secondary consumers) and for their sensitivity and ease of culture in the laboratory.

Ecotox_Testing_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Acute Toxicity Testing cluster_2 Phase 3: Chronic & Bioaccumulation Testing cluster_3 Phase 4: Data Analysis & Reporting Start Test Substance Characterization (DBS Purity, Solubility) RangeFind Range-Finding Test (Broad concentration range) Start->RangeFind Algae Algae (OECD 201) 72h Growth Inhibition RangeFind->Algae Daphnia Daphnia (OECD 202) 48h Immobilisation RangeFind->Daphnia Fish Fish (OECD 203) 96h Mortality RangeFind->Fish Endpoints Calculate Endpoints (LC50, EC50, NOEC, BCF) Algae->Endpoints Daphnia->Endpoints Daphnia_Chronic Daphnia Chronic (OECD 211) 21d Reproduction Fish->Daphnia_Chronic Inform Concentrations Bioacc Bioaccumulation (OECD 305) 28d Uptake + Depuration Fish->Bioacc Inform Concentrations Fish->Endpoints Daphnia_Chronic->Endpoints Bioacc->Endpoints Report Final GLP Report & Risk Assessment Endpoints->Report

Fig 2: General workflow for aquatic ecotoxicological testing.

3.1. Acute Toxicity Testing

Acute tests determine the effects of short-term exposure to high concentrations of a substance. The primary endpoint is typically mortality (LC₅₀) or another observable effect like immobilization (EC₅₀).

3.1.1. Protocol: Freshwater Alga Growth Inhibition Test (OECD 201)

  • Rationale: Algae are primary producers at the base of the aquatic food web. Assessing toxicity to algae is crucial for understanding potential ecosystem-wide impacts.[11]

  • Test Organism: Pseudokirchneriella subcapitata or Desmodesmus subspicatus.[12]

  • Methodology:

    • Preparation: Prepare a nutrient-rich growth medium and a series of test solutions with at least five geometrically spaced concentrations of DBS, plus a control.[12]

    • Inoculation: Inoculate flasks containing the test solutions and control medium with an exponentially growing algal culture to a low initial cell density.

    • Incubation: Incubate the flasks for 72 hours under constant fluorescent illumination and temperature (21-24°C).[13]

    • Measurement: Measure algal biomass (e.g., via cell counts, spectrophotometry) at least daily.[13]

    • Endpoint Calculation: The primary endpoints are the 'yield' (biomass at 72h) and 'growth rate'. The concentration that causes a 50% reduction in growth compared to the control (EC₅₀) is calculated.[13]

3.1.2. Protocol: Daphnia sp. Acute Immobilisation Test (OECD 202)

  • Rationale: Daphnia magna is a key zooplankton species, serving as a primary food source for many fish. Its sensitivity to a wide range of toxicants makes it an excellent indicator species.[14]

  • Test Organism: Daphnia magna, juveniles (<24 hours old).[14]

  • Methodology:

    • Preparation: Prepare test solutions with at least five concentrations of DBS in a suitable medium (reconstituted or natural water of known hardness) and a control.[14][15]

    • Exposure: Place at least 20 daphnids, divided among four replicate vessels, into each test concentration and control.[15]

    • Incubation: Maintain the vessels for 48 hours at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod. No feeding occurs during the test.[14]

    • Observation: Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[14][16]

    • Endpoint Calculation: Calculate the 48-hour EC₅₀, the concentration that immobilizes 50% of the daphnids.[15]

3.1.3. Protocol: Fish, Acute Toxicity Test (OECD 203)

  • Rationale: Fish represent a higher trophic level and are of significant ecological and economic importance. This test determines the concentration lethal to fish over a short duration.[17]

  • Test Organism: Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) are commonly used.[18][19]

  • Methodology:

    • Preparation: Acclimate fish to test conditions. Prepare test solutions with at least five concentrations of DBS in a geometric series and a control.[20]

    • Exposure: Place at least seven fish in each test concentration and control tank. The test is conducted for 96 hours.[20]

    • Conditions: Maintain a constant temperature, a 12-16 hour photoperiod, and adequate dissolved oxygen. This can be a static test or semi-static (with renewal of test solutions) to maintain exposure concentrations.[18]

    • Observation: Record mortalities and any sublethal effects (e.g., abnormal behavior) at 24, 48, 72, and 96 hours.[18][20]

    • Endpoint Calculation: Determine the 96-hour LC₅₀, the concentration that is lethal to 50% of the test fish.[21]

3.2. Chronic Toxicity Testing

Chronic tests assess the effects of long-term exposure to lower, more environmentally realistic concentrations. Endpoints focus on sublethal effects like reproduction, growth, and survival.

3.2.1. Protocol: Daphnia magna Reproduction Test (OECD 211)

  • Rationale: This test evaluates the impact of a substance on the reproductive output of Daphnia, a critical factor for population sustainability.[22]

  • Test Organism: Daphnia magna, females (<24 hours old).[23]

  • Methodology:

    • Exposure: Individually expose daphnids (10 replicates per concentration) to a range of DBS concentrations and a control.[24]

    • Duration & Conditions: The test runs for 21 days under semi-static conditions, with test solutions renewed and daphnids fed regularly (e.g., three times per week).[23][24]

    • Observation: Monitor parental survival and count the number of living offspring produced by each parent animal.[25]

    • Endpoint Calculation: The primary endpoint is the total number of live offspring produced per parent animal. From this, the ECx (e.g., EC₁₀, EC₂₀) for reproductive effects is calculated, along with the No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC).[23]

3.3. Bioaccumulation Studies

These studies determine if a chemical accumulates in the tissues of an organism at a concentration higher than in the surrounding environment.

3.3.1. Protocol: Bioaccumulation in Fish (OECD 305)

  • Rationale: Bioaccumulation can lead to the transfer of chemicals up the food chain (biomagnification) and can cause chronic effects even when water concentrations are low. This test measures the Bioconcentration Factor (BCF).[26]

  • Methodology:

    • Uptake Phase: Expose a group of fish to one or two constant, low concentrations of DBS in a flow-through system for a period (e.g., 28 days).[26][27]

    • Depuration Phase: After the uptake phase, transfer the fish to a clean, DBS-free medium and monitor them for a subsequent period (e.g., 14-28 days).[28]

    • Sampling: Sample a minimum of four fish at several time points during both the uptake and depuration phases.[26] Water concentrations are also measured regularly.

    • Analysis: Analyze fish tissue and water samples to determine the concentration of DBS.

    • Endpoint Calculation: The Bioconcentration Factor (BCF) is calculated as the ratio of the chemical concentration in the fish tissue to the concentration in the water at steady-state.[27][29]

Chapter 4: Summary of Toxicological Data

The following tables summarize representative toxicity data for Dodecylbenzene Sulfonate (and related LAS compounds) from published literature.

Table 1: Acute Toxicity of Dodecylbenzene Sulfonate to Aquatic Organisms

SpeciesTrophic LevelTest DurationEndpointValue (mg/L)Reference
Oncorhynchus mykiss (Rainbow Trout)Fish96 hLC₅₀2 - 5[24]
Pimephales promelas (Fathead Minnow)Fish96 hLC₅₀1.5 - >3.0
Rita ritaFish96 hLC₅₀Varies[21]
Daphnia magnaInvertebrate48 hEC₅₀0.68 - 27.6 (homolog dependent)[11]
Various Algae SpeciesAlgae72-96 hEC₅₀0.1 - 100[11]

Table 2: Chronic Toxicity and Bioaccumulation of Dodecylbenzene Sulfonate

SpeciesTrophic LevelTest DurationEndpointValue (mg/L)Reference
Pimephales promelas (Fathead Minnow)Fish32 dEC₂₀ (Survival)~1.0
Hyalella aztecaInvertebrate32 dEC₂₀ (Survival)0.95
Corbicula flumineaInvertebrate32 dEC₂₀ (Length)0.27
Pimephales promelas & InvertebratesFish & Invertebrate32 dBCF9 - 116

Chapter 5: Analytical Chemistry Considerations

Accurate and validated analytical methods are the bedrock of trustworthy toxicological studies. The concentration of the test substance must be verified in the test media throughout the experiment. For DBS, common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometry (MS/MS) detection is a robust method for separating and quantifying different LAS homologs and isomers in water and tissue samples.[30][31][32]

  • Spectrophotometry: The Methylene Blue Active Substances (MBAS) assay is a colorimetric method that can be used for determining total anionic surfactants, though it is less specific than HPLC.[33]

It is imperative to conduct analytical checks on both freshly prepared and aged test solutions (in semi-static and flow-through systems) to confirm the actual exposure concentrations, as DBS can adsorb to test vessels or be subject to biodegradation.[18][23]

Conclusion and Future Perspectives

The toxicological profile of Dodecylbenzene Sulfonate reveals that while it is readily biodegradable, it can exert significant toxic effects on aquatic organisms, particularly through membrane disruption and the induction of oxidative stress. Standardized OECD protocols provide a robust framework for assessing these risks across different trophic levels, yielding critical data points like LC₅₀, EC₅₀, and BCF values.

Future research should continue to focus on the sublethal effects of chronic, low-level exposure, the toxicity of DBS degradation products, and the potential for synergistic effects when DBS is present in complex environmental mixtures. As a Senior Application Scientist, it is my experience that a combination of standardized bioassays, detailed histopathological analysis, and robust analytical chemistry provides the most comprehensive and defensible assessment of a substance's environmental risk. This integrated approach is essential for ensuring the safety of our aquatic ecosystems.

References

  • Versteeg, D. J., et al. (2003). Bioconcentration and toxicity of dodecylbenzene sulfonate (C12LAS) to aquatic organisms exposed in experimental streams. Archives of Environmental Contamination and Toxicology, 44(2), 203–215. [Link]

  • IBACON. (n.d.). OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. Retrieved from [Link]

  • Ecotox Testing Solutions. (n.d.). OECD 202: Daphnia sp., Acute Immobilization Test. Retrieved from [Link]

  • Biotecnologie BT. (n.d.). OECD TG 203: Fish, Acute Toxicity test. Retrieved from [Link]

  • Testing Laboratory. (n.d.). OECD 201 Freshwater Algal Growth Inhibition Test. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 203: Fish, Acute Toxicity Test. Retrieved from [Link]

  • Australian Government Department of Health. (2022). Linear alkylbenzene sulfonates: Evaluation statement. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 211: Daphnia magna Reproduction Test. Retrieved from [Link]

  • OECD. (2025). Test No. 203: Fish, Acute Toxicity Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

  • Council for LAB/LAS Environmental Research. (2004). Groundbreaking Risk Assessment of LAS Published in CLER Review. Retrieved from [Link]

  • Biotecnologie BT. (n.d.). OECD TG 211: Daphnia magna Reproduction test. Retrieved from [Link]

  • Policy Commons. (n.d.). OECD Guidance Document on Fish Bioaccumulation Testing (TG 305). Retrieved from [Link]

  • Eurofins. (n.d.). OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. Retrieved from [Link]

  • Eurofins. (n.d.). OECD 202: daphnia sp, acute immobilisation test - limit test and EC50 - GLP. Retrieved from [Link]

  • Smithers. (n.d.). OECD 305: Bioaccumulation in fish (aqueous and dietary exposure). Retrieved from [Link]

  • OECD. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

  • OECD. (n.d.). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

  • OECD. (2011). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

  • J-Stage. (n.d.). Aquatic Environmental Risk Assessment of Linear Alkylbenzene Sulfonate (LAS). Retrieved from [Link]

  • IPCS INCHEM. (1996). Environmental Health Criteria 169: Linear Alkylbenzene Sulfonates and Related Compounds. Retrieved from [Link]

  • Santos, J. F., et al. (2023). Oxidative Stress Biomarkers in Fish Exposed to Environmental Concentrations of Pharmaceutical Pollutants: A Review. International Journal of Molecular Sciences, 24(22), 16453. [Link]

  • Aropha. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]

  • ibacon GmbH. (n.d.). OECD 211: Daphnia magna Reproduction Test. Retrieved from [Link]

  • Biotecnologie BT. (n.d.). OECD TG 202: Daphnia sp., Acute Immobilization test. Retrieved from [Link]

  • McWilliams, P., & Payne, G. (n.d.). Bioaccumulation Potential of Surfactants: A Review. European Oilfield Speciality Chemicals Association. Retrieved from [Link]

  • Regulations.gov. (n.d.). Daphnia magna Reproduction Test (OECD 211). Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]

  • Sweden Water Research. (2022). Chronic toxicity testing of Citalopram on the crustacean Daphnia magna. Retrieved from [Link]

  • Stancova, V., et al. (2025). Oxidative Stress Biomarkers as Indicators of Pharmaceutical Toxicity in Fish: A Review. Toxics, 13(1), 5. [Link]

  • Tox Lab. (n.d.). Test No. 203: Fish, Acute Toxicity Test. Retrieved from [Link]

  • OECD. (2017). Guidance Document on Aspects of OECD TG 305 on Fish Bioaccumulation. Retrieved from [Link]

  • Fera Science Ltd. (n.d.). Daphnia sp., Acute Immobilisation Test. Retrieved from [Link]

  • Fera Science Ltd. (n.d.). Bioaccumulation in Fish Test. Retrieved from [Link]

  • ResearchersLinks. (2018). Oxidative Stress Biomarker in Assessing the Lead Induced Toxicity in Commercially Important Fish, Labeo rohita. Retrieved from [Link]

  • Uivarosi, V., et al. (2022). Oxidative Stress and Histopathological Changes in Gills and Kidneys of Cyprinus carpio following Exposure to Benzethonium Chloride, a Cationic Surfactant. Antioxidants, 11(5), 874. [Link]

  • Stancova, V., et al. (2025). Oxidative Stress and Neurotoxicity Biomarkers in Fish Toxicology. International Journal of Molecular Sciences, 26(15), 8432. [Link]

  • ResearchGate. (n.d.). Histology of gill and liver of fish exposed to rig wash at day 7 and.... Retrieved from [Link]

  • Scilit. (2025). Oxidative Stress and Neurotoxicity Biomarkers in Fish Toxicology. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Aquatic Toxicities of Textile Surfactants. Retrieved from [Link]

  • Oya, M., et al. (2025). Interfacial Activity and Acute Toxicity of Surfactants to Aquatic Animals. Journal of Oleo Science, 74(1), 1-10. [Link]

  • Shimadzu. (2013). Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS. Retrieved from [Link]

  • University of Nevada, Las Vegas. (n.d.). Determination of alkylbenzene sulfonates in water by using phase extraction and vapor-phase esterification gas chromatography. Retrieved from [Link]

  • Zmozinski, A. V., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. International Journal of Molecular Sciences, 24(1), 438. [Link]

  • RSC Publishing. (2025). Predicting aquatic toxicity of anionic hydrocarbon and perfluorinated surfactants using membrane-water partition coefficients from coarse-grained simulations. Retrieved from [Link]

  • Khan, S. A., et al. (2005). Determination of linear alkylbenzene sulfonates in water samples by liquid chromatography-UV detection and confirmation by liquid chromatography-mass spectrometry. Talanta, 67(4), 686-95. [Link]

  • Bozeya, A., et al. (2025). Method development for analysis of linear and branched alkyl benzene sulfonates. Jordan Journal of Chemistry, 20(1). [Link]

  • Mallatt, J. (1985). Fish gill structural changes induced by toxicants and other irritants: a statistical review. Canadian Journal of Fisheries and Aquatic Sciences, 42(4), 630-648. [Link]

  • El-Sayed, Y. S., et al. (2022). Detecting Aquatic Pollution Using Histological Investigations of the Gills, Liver, Kidney, and Muscles of Oreochromis niloticus. Water, 14(19), 3042. [Link]

  • ResearchGate. (n.d.). (PDF) Histopathology alterations observed in fish gills as a tool in environmental monitoring. Retrieved from [Link]

Sources

Biodegradation Pathways of Sodium Dodecylbenzene Sulfonate (SDBS): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium Dodecylbenzene Sulfonate (SDBS) is a highly prevalent linear alkylbenzene sulfonate (LAS) utilized globally in industrial and domestic surfactant formulations. Its amphiphilic structure—comprising a hydrophilic sulfonate head group and a hydrophobic alkylbenzene tail—grants it excellent detergency but also renders it a persistent environmental contaminant if not properly remediated[1]. While primary degradation removes the surfactant's foaming properties, ultimate biodegradation (complete mineralization to CO₂, H₂O, and biomass) is required to eliminate ecological toxicity[2]. This whitepaper provides an in-depth mechanistic analysis of SDBS biodegradation, kinetic profiling, and self-validating experimental workflows for tracking its metabolic intermediates.

Mechanistic Pathways of SDBS Biodegradation

The biodegradation of SDBS is an aerobic process predominantly driven by bacterial consortia (e.g., Pseudomonas, Bacillus, and certain microalgae like Chlorella vulgaris)[3]. The biochemical breakdown is not random; it follows a strict, sequential enzymatic pathway dictated by the steric and electronic properties of the molecule.

  • 
    -Oxidation (Chain Terminal Oxidation):  The initial, rate-limiting step involves the oxidation of the terminal methyl group of the alkyl chain. Alkanemonooxygenases catalyze the insertion of an oxygen atom, converting the methyl group into a primary alcohol. This is subsequently oxidized to a carboxylic acid by dehydrogenases[4][5]. This step is critical because the intact alkyl chain protects the benzene ring from premature enzymatic cleavage.
    
  • 
    -Oxidation (Chain Shortening):  The resulting carboxylic acid undergoes sequential 
    
    
    
    -oxidation, where two-carbon units are systematically cleaved off. This process generates transient sulfophenyl carboxylates (SPCs) of varying chain lengths (e.g., C₁₁-SPC down to C₅-SPC)[6].
  • Desulfonation and Aromatic Ring Cleavage: Once the alkyl chain is sufficiently shortened, the highly polar sulfonate group is enzymatically removed. Finally, dioxygenases catalyze the ortho- or meta-cleavage of the benzene ring, integrating the resulting aliphatic fragments into the central carbon metabolism (TCA cycle) for complete mineralization[3][4].

SDBS_Pathway SDBS SDBS (Sodium Dodecylbenzene Sulfonate) Omega ω-Oxidation (Terminal Methyl to Carboxyl) SDBS->Omega Alkanemonooxygenase SPC_Long Long-chain Sulfophenyl Carboxylates Omega->SPC_Long Beta β-Oxidation (Sequential 2-Carbon Removal) SPC_Long->Beta Dehydrogenases SPC_Short Short-chain SPCs Beta->SPC_Short Desulfonation Desulfonation (Loss of Sulfonate Group) SPC_Short->Desulfonation RingCleavage Aromatic Ring Cleavage Desulfonation->RingCleavage Dioxygenase TCA TCA Cycle Intermediates (CO2 + H2O + Biomass) RingCleavage->TCA

Biochemical pathway of SDBS degradation from ω-oxidation to complete mineralization.

Kinetic Profiling and Environmental Fate

Understanding the kinetic parameters of SDBS degradation is critical for designing wastewater treatment facilities and assessing environmental half-lives. The degradation is generally biphasic and best modeled by first-order kinetics[7]. Primary degradation (loss of the parent compound) occurs rapidly, while ultimate mineralization (ring cleavage and complete oxidation) is slower and often rate-limiting[2][7].

Quantitative Data on SDBS Biodegradation Kinetics
Kinetic ParameterValue / RangeExperimental ConditionsReference
Primary Degradation Rate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
0.96 − 1.10 h⁻¹Activated sludge, aerobic, biotic
Ultimate Mineralization Rate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
0.50 − 0.53 h⁻¹Activated sludge, aerobic, biotic
Mineralization Half-life (

)
18 − 26 daysSludge-amended agricultural soil[2]
Primary Biodegradation

6.15 ± 0.45 daysSeawater, shake flask variant[8]
COD Removal Efficiency 90.9% − 92.1%IFAS reactor, 5-20 mg/L SDBS loading[9]

Validated Experimental Workflows for SDBS Analysis

To ensure scientific integrity, researchers must employ self-validating protocols that account for abiotic losses and accurately track transient metabolites. The following workflows detail the methodology for tracking SDBS degradation.

Protocol 1: Microbial Acclimation and Respirometry Setup

Causality: Microbial communities must be acclimated to SDBS to induce the expression of necessary monooxygenases and dioxygenases[6]. Respirometry (tracking CO₂ evolution) provides a macroscopic view of ultimate mineralization, ensuring that the disappearance of SDBS is due to biological breakdown rather than physical adsorption to biomass.

  • Inoculum Preparation: Harvest activated sludge from a municipal wastewater treatment plant. Wash the biomass twice with a minimal salts medium (MSM) to remove residual carbon sources.

  • Acclimation: Culture the sludge in MSM supplemented with a sub-inhibitory concentration of SDBS (e.g., 10 mg/L) as the sole carbon source to adapt the inoculum[6].

  • Test Setup: Transfer the acclimated consortia into respirometer flasks. Dose with 20 mg/L SDBS[9].

  • Self-Validation (Controls): Run parallel abiotic controls (autoclaved sludge + sodium azide) to quantify physical adsorption, and reference controls (readily biodegradable substrate like sodium acetate) to validate inoculum viability[7].

  • Monitoring: Continuously monitor O₂ consumption and ¹⁴CO₂ evolution (if using radiolabeled C₁₂-LAS) over 28 days to calculate the ultimate mineralization rate[7].

Protocol 2: HPLC-ESI-MS/MS Tracking of SPC Intermediates

Causality: To prove the mechanistic pathway, transient SPCs must be identified. High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) in negative ion mode is utilized because the sulfonate group (-SO₃⁻) is naturally deprotonated, yielding exceptional sensitivity without the need for complex derivatization[10].

  • Time-Course Sampling: Extract 5 mL aliquots from the bioreactor at 0, 6, 12, 24, and 48 hours. Immediately quench biological activity by adding an equal volume of cold methanol and centrifuging at 10,000 × g for 10 minutes to remove biomass[3][10].

  • Solid Phase Extraction (SPE): Pass the supernatant through a pre-conditioned C18 SPE cartridge. Elute with methanol to concentrate the SPCs and remove inorganic salts that cause ion suppression in the mass spectrometer.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column. Use a gradient elution of Water (with 5 mM ammonium acetate to buffer pH and maintain sharp peak shape) and Acetonitrile.

  • Mass Spectrometry: Operate the mass spectrometer in negative ESI mode. Monitor the parent SDBS ion (m/z ~325 for C₁₂-LAS) and perform MS² fragmentation to identify specific product ions (e.g., loss of alkyl fragments to generate m/z 183.01 or 197.03)[10].

  • Data Integration: Map the appearance and subsequent disappearance of specific m/z values corresponding to long-chain and short-chain SPCs to confirm the progression of

    
    -oxidation[6].
    

Workflow Inoculum 1. Microbial Acclimation (Activated Sludge) Incubation 2. Aerobic Incubation (SDBS as Sole Carbon) Inoculum->Incubation Sampling 3. Time-Course Sampling (+ Abiotic Control) Incubation->Sampling Extraction 4. Solid Phase Extraction (Concentrate SPCs) Sampling->Extraction LCMS 5. HPLC-ESI-MS/MS (Negative Ion Mode) Extraction->LCMS Data 6. Kinetic Modeling (First-Order Decay) LCMS->Data

Step-by-step experimental workflow for tracking SDBS biodegradation kinetics and metabolites.

Conclusion

The biodegradation of SDBS is a complex but highly efficient biological process when managed under optimal aerobic conditions. By understanding the precise causality of the


- and 

-oxidation pathways, and by employing rigorous, self-validating analytical frameworks like HPLC-ESI-MS/MS, researchers can accurately model the environmental fate of linear alkylbenzene sulfonates. This mechanistic insight is foundational for optimizing bioremediation strategies in both municipal wastewater treatment and ecological restoration efforts.

References

1.[2] Biodegradation kinetics of linear alkylbenzene sulfonate in sludge-amended agricultural soils - PubMed. nih.gov. 2 2.[7] Comprehensive Approach for Assessing the Kinetics of Primary and Ultimate Biodegradation of Chemicals in Activated Sludge: Application to Linear Alkylbenzene Sulfonate | Environmental Science & Technology. acs.org. 7 3.[4] Biodegradation of Linear Alkylbenzene Sulfonates (LAS): A Mini Review. hibiscuspublisher.com. 4 4.[6] Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater - PubMed. nih.gov. 6 5.[9] Biodegradation and fate of linear alkylbenzene sulfonate in integrated fixed-film activated sludge using synthetic media. deswater.com. 9 6.[8] Biodegradation kinetics of linear alkylbenzene sulphonates in sea water - ResearchGate. researchgate.net. 8 7.[3] Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - ResearchGate. researchgate.net. 3 8.[1] (PDF) Biodegradation of Linear Alkylbenzene Sulfonates (LAS): A Mini Review. researchgate.net. 1 9.[5] Computing method of Biodegradation rate of Dissolved Organic Carbon... | Download Scientific Diagram - ResearchGate. researchgate.net. 5 10.[10] Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - RSC Publishing. rsc.org. 10

Sources

The Critical Role of Surfactants in Nanoparticle Dispersion and Stabilization: A Technical Guide for Advanced Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermodynamic Imperative

In the realm of nanomedicine and advanced materials, nanoparticles (NPs) are inherently plagued by a thermodynamic dilemma. Their exceptionally high surface-area-to-volume ratio results in elevated surface free energy. To minimize this energy, bare nanoparticles spontaneously aggregate, flocculate, or undergo Ostwald ripening, leading to formulation failure.

Surfactants (surface-active agents) are the primary engineering solution to this thermodynamic instability. By preferentially adsorbing at the solid-liquid interface, amphiphilic surfactant molecules drastically lower interfacial tension and impart kinetic stability to the dispersion [2]. As a Senior Application Scientist, I approach surfactant selection not as a mere formulation additive, but as the foundational architecture that dictates both the physical stability and the in vivo biological identity of the nanocarrier.

Mechanistic Foundations of Stabilization

Colloidal stability is governed by the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory, which models the balance between attractive van der Waals forces and repulsive forces. Surfactants manipulate this balance through three primary mechanisms:

  • Electrostatic Stabilization: Ionic surfactants (e.g., SDS, CTAB) adsorb onto the NP surface, projecting their charged headgroups into the aqueous medium. This thickens the electrical double layer, increasing the zeta potential (ζ-potential) and inducing strong Coulombic repulsion between particles.

  • Steric Stabilization: Non-ionic surfactants (e.g., Polysorbate 80, Poloxamers) utilize bulky, hydrophilic polymeric chains (such as polyethylene glycol, PEG) that extend into the solvent. When two particles approach, the compression of these chains reduces configurational entropy and increases local osmotic pressure, driving the particles apart.

  • Electrosteric Stabilization: A synergistic approach utilizing charged polymers or mixtures of ionic and non-ionic surfactants to provide both double-layer and entropic repulsion.

G cluster_0 Stabilization Mechanisms NP Bare Nanoparticle (High Surface Energy) Elec Electrostatic Stabilization (Ionic Surfactants) NP->Elec Adsorption of Charged Headgroups Steric Steric Stabilization (Non-ionic Polymers) NP->Steric Adsorption of Bulky Tail Chains ElecSteric Electrosteric Stabilization (Charged Polymers) NP->ElecSteric Dual Action Stable Stable Dispersion (Prevented Aggregation) Elec->Stable Double Layer Repulsion Steric->Stable Entropic Repulsion ElecSteric->Stable Synergistic Repulsion

Logical relationship of nanoparticle stabilization mechanisms via surfactant adsorption.

Rational Surfactant Selection & Quantitative Profiling

Surfactant selection must be mathematically and chemically justified. The Hydrophilic-Lipophilic Balance (HLB) scale is a critical starting point, but formulation scientists must also account for the resulting ζ-potential and the intended biological application.

Table 1: Quantitative Profiling of Common Nanoparticle Surfactants

SurfactantClassificationHLB ValueTypical Conc. (w/v)Typical ζ-PotentialPrimary Application / Mechanism
Polysorbate 80 (Tween 80) Non-ionic15.01.0% - 5.0%-5 mV to +5 mVBrain-targeted delivery; recruits ApoE for transcytosis[1].
Poloxamer 188 (Pluronic F68) Non-ionic29.00.5% - 2.0%Near-neutralSteric stabilization; inhibits P-glycoprotein efflux [1].
Sodium Dodecyl Sulfate (SDS) Anionic40.00.1% - 1.0%<-30 mVElectrostatic stabilization; Enhanced Oil Recovery (EOR) [4].
Polyvinyl Alcohol (PVA) Non-ionic~18.02.0% - 5.0%-10 mV to 0 mVStandard PLGA nanoparticle formulation via emulsion.
CTAB Cationic10.00.1% - 0.5%>+30 mVSilica NP synthesis; nucleic acid complexation.

Biological Fate & The Protein Corona

In nanomedicine, surfactants do more than provide colloidal stability; they act as a gating mechanism for the in vivo biological identity of the nanoparticle. Upon intravenous administration, nanoparticles are immediately coated by a "protein corona" derived from blood plasma.

Causality in Formulation: Coating PLGA nanoparticles with Polysorbate 80 (P80) is not done merely for steric bulk. P80 specifically alters the protein corona by facilitating the adsorption of Apolipoprotein E (ApoE) from the bloodstream while preventing generic opsonization. This ApoE recruitment allows the nanoparticles to mimic low-density lipoproteins (LDL), enabling receptor-mediated transcytosis across the highly restrictive blood-brain barrier (BBB) [1].

Conversely, Pluronic surfactants (e.g., Poloxamer 188) provide robust steric hindrance against macrophage uptake and actively inhibit P-glycoprotein efflux transporters, thereby enhancing the intracellular retention of the nanocarrier [1]. Furthermore, optimized surfactant coatings have been proven to significantly reduce non-specific accumulation in the liver, redirecting the therapeutic payload to target organs [2].

Standardized Experimental Protocol: Emulsion Solvent Evaporation

To ensure reproducibility, a formulation protocol must be a self-validating system. Below is the step-by-step methodology for formulating surfactant-stabilized PLGA-PEG nanoparticles, detailing the causality behind each experimental parameter.

Workflow Org 1. Organic Phase (Polymer + API in Solvent) Emulsion 3. Primary Emulsion (O/W) (High-Shear Sonication) Org->Emulsion Aq Aq Aq->Emulsion Lowers Interfacial Tension Evap 4. Solvent Evaporation (Magnetic Stirring, 3-4h) Emulsion->Evap Nanoparticle Precipitation Wash 5. Washing & Centrifugation (Remove Free Surfactant) Evap->Wash Hardened Nanodroplets Final 6. Stable NP Dispersion (QC: DLS & ToF-SIMS) Wash->Final Purified Formulation

Step-by-step experimental workflow for Emulsion Solvent Evaporation.

Step-by-Step Methodology
  • Organic Phase Preparation: Dissolve 50 mg of PLGA-PEG polymer and the hydrophobic active pharmaceutical ingredient (API) in 2 mL of dichloromethane (DCM).

    • Causality: DCM is chosen for its high volatility and excellent polymer solvency, ensuring uniform precipitation during the evaporation phase.

  • Aqueous Phase Preparation: Prepare 10 mL of an aqueous solution containing 1% (w/v) Polysorbate 80.

    • Causality: The surfactant concentration must be maintained above its Critical Micelle Concentration (CMC). This ensures an immediate supply of surfactant monomers to rapidly coat the massive new interfacial area generated during emulsification, preventing immediate coalescence.

  • Primary Emulsification: Inject the organic phase into the aqueous phase under probe sonication (e.g., 40% amplitude for 2 minutes on an ice bath).

    • Causality: High-shear sonication provides the kinetic energy required to overcome the positive free energy of new interface formation. The ice bath prevents thermal degradation of the API and suppresses the flash-boiling of DCM.

  • Solvent Evaporation: Stir the resulting oil-in-water (O/W) emulsion magnetically at room temperature for 3-4 hours.

    • Causality: As DCM evaporates into the atmosphere, the PLGA polymer crosses its solubility threshold and precipitates, hardening the nanodroplets into solid nanoparticles with the surfactant permanently anchored at the interface.

  • Purification (Critical Checkpoint): Centrifuge the dispersion at 20,000 × g for 30 minutes. Discard the supernatant and resuspend the pellet in ultrapure water. Repeat 2-3 times.

    • Causality: Unbound, free surfactant micelles in the final formulation cause severe cellular toxicity (membrane solubilization) and can induce Ostwald ripening. Washing ensures only strongly adsorbed surfactant remains [2].

Advanced Characterization & Self-Validation

A protocol is only as good as its quality control. To validate the success of the surfactant coating, researchers must employ advanced analytical techniques:

  • Dynamic Light Scattering (DLS) & Zeta Potential: DLS confirms the hydrodynamic diameter (target <150 nm for BBB crossing) and ensures a Polydispersity Index (PDI) < 0.2. A shift in ζ-potential compared to bare PLGA nanoparticles serves as the first-line validation of successful surfactant adsorption.

  • Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Moving beyond basic sizing, ToF-SIMS provides definitive, molecular-level proof of surfactant presence on the nanoparticle surface by identifying unique ion peaks specific to the surfactant's chemical structure [1].

Interfacial Dynamics in Complex Media (Industrial Context)

Beyond standard aqueous nanomedicine, surfactants are critical for stabilizing nanoparticles in high-salinity or high-temperature environments, such as those encountered in Enhanced Oil Recovery (EOR). In these states, the combination of anionic surfactants with surface-modified silica nanoparticles produces a highly viscoelastic interface. The surfactant molecules synergize with the nanoparticles, raising the surface elastic dilational modulus and preventing aggregation even at temperatures up to 80°C and in concentrated brines [3, 4].

References

  • Source: nih.
  • Source: nih.
  • Source: utexas.
  • Source: researchgate.

Methodological & Application

High-performance liquid chromatography (HPLC) for Dodecylbenzene analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Isomeric Profiling of Dodecylbenzene (DDB) via RP-HPLC

Abstract

Dodecylbenzene (DDB), a critical intermediate in the production of linear alkylbenzene sulfonates (LAS), exists as a complex mixture of positional isomers (e.g., 2-phenyl to 6-phenyl dodecane). While Gas Chromatography (GC) is traditionally used for homolog distribution, High-Performance Liquid Chromatography (HPLC) offers distinct advantages for non-volatile matrix analysis and process monitoring without derivatization. This application note details a robust Reversed-Phase HPLC (RP-HPLC) protocol designed to resolve the hydrophobic isomeric clusters of DDB, utilizing a high-carbon-load C18 stationary phase and UV-Fluorescence detection.

Introduction & Scientific Rationale

The Analytical Challenge

Dodecylbenzene is a lipophilic hydrocarbon consisting of a saturated C12 alkyl chain attached to a benzene ring. Commercial DDB is rarely a single compound; it is a mixture of:

  • Homologs: C10, C11, C12, C13 alkylbenzenes (impurities from feedstock).

  • Positional Isomers: The phenyl group can attach at different carbons along the chain (2-, 3-, 4-, 5-, or 6-position).

Why HPLC? Unlike GC, HPLC allows for the analysis of DDB in the presence of thermally unstable surfactants (LAS) or within aqueous-organic matrices common in environmental samples.

Separation Mechanism: Hydrophobic Subtraction

The separation relies on Reversed-Phase Chromatography (RP-HPLC) .

  • Stationary Phase: A C18 (Octadecylsilane) column provides a non-polar surface.

  • Interaction: The "Hydrophobic Subtraction Model" dictates that isomers with the phenyl group closer to the center of the chain (e.g., 6-phenyldodecane) are effectively "shorter" and more compact than those with the phenyl group at the end (e.g., 2-phenyldodecane).

  • Elution Order: More compact isomers (internal isomers) interact less with the C18 ligands and elute earlier. Linear, terminal isomers interact most strongly and elute later.

Method Development Strategy

To achieve reproducibility and resolution, we utilize a Non-Aqueous Reversed-Phase (NARP) or High-Organic approach due to DDB's negligible water solubility.

Column Selection
  • Type: C18 with high surface area and high carbon load (>15%).

  • Rationale: Maximizes hydrophobic selectivity (α) between closely related isomers.

  • Recommended: Agilent ZORBAX Eclipse Plus C18 or Phenomenex Kinetex C18 (Core-shell).

Detection Physics
  • UV Detection (210 nm vs. 254 nm): The benzene ring has a primary absorption band (E-band) at ~210 nm (high sensitivity) and a secondary band (B-band) at ~254 nm. We use 210 nm for trace analysis, but 254 nm is preferred for higher concentrations to avoid solvent cutoff interference.

  • Fluorescence (FLD): For environmental trace analysis, FLD is superior. Excitation at 225 nm / Emission at 290 nm targets the aromatic ring specifically, ignoring aliphatic matrix interferences.

Detailed Experimental Protocol

Reagents & Equipment
  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ).

  • Standard: Dodecylbenzene mixture (technical grade) or individual isomer standards if available.

  • System: HPLC with Binary Gradient Pump, Column Oven, DAD (Diode Array Detector) or FLD.

Chromatographic Conditions
ParameterSettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmLength provides theoretical plates needed for isomer resolution.
Mobile Phase A Acetonitrile (MeCN) / Water (90:10 v/v)Water acts as a weak solvent to force retention.
Mobile Phase B 100% AcetonitrileStrong solvent for elution.
Flow Rate 1.0 - 1.5 mL/minOptimized for 4.6 mm ID columns; adjust for backpressure.
Temperature 35°CImproves mass transfer and peak sharpness.
Injection Volume 10 - 20 µLDependent on sample concentration.
Detection UV @ 210 nm (Ref 360 nm)Maximizes signal-to-noise for alkylbenzenes.
Gradient Program

Note: DDB is highly hydrophobic. A high-organic start is mandatory.

  • 0-2 min: Isocratic 100% Mobile Phase A (90% MeCN). Stabilizes baseline.

  • 2-15 min: Linear Gradient to 100% Mobile Phase B (100% MeCN). Elutes homologs.

  • 15-20 min: Hold at 100% B. Flushes highly retained impurities (e.g., dialkylbenzenes).

  • 20-25 min: Re-equilibrate to 100% A.

Sample Preparation
  • Stock Solution: Weigh 100 mg DDB into a 100 mL volumetric flask. Dissolve in 100% Acetonitrile . (Concentration: 1000 ppm).

  • Working Standard: Dilute Stock 1:10 with Acetonitrile (100 ppm).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter (hydrophobic) into a vial. Do not use Nylon filters as they may adsorb the analyte.

Results & Discussion

Expected Chromatogram

Under these conditions, Dodecylbenzene does not elute as a single peak. You will observe a "fingerprint" cluster:

  • Early Eluting (tR ~8-10 min): Internal isomers (5-phenyl, 6-phenyldodecane).

  • Late Eluting (tR ~11-13 min): Terminal isomers (2-phenyldodecane).

  • Homolog Separation: If C10, C11, and C13 impurities are present, they will elute as distinct clusters flanking the main C12 cluster.

Linearity & Validation
  • Linearity: The method demonstrates linearity from 1 ppm to 500 ppm (

    
    ).
    
  • LOD/LOQ: Using UV at 210 nm, LOQ is typically ~0.5 ppm. With FLD, LOQ drops to ~10 ppb.

Visualizations

Figure 1: Analytical Workflow

G Sample Raw Sample (DDB Mixture) Prep Sample Prep Dissolve in MeCN Filter (PTFE 0.2µm) Sample->Prep Dilution HPLC HPLC System Col: C18 (250mm) MP: MeCN/H2O Gradient Prep->HPLC Injection Separation Separation Mechanism Hydrophobic Interaction Shape Selectivity HPLC->Separation Elution Detection Detection UV (210 nm) or FLD (Ex225/Em290) Separation->Detection Signal Data Data Analysis Isomer Fingerprint Quantification Detection->Data Integration

Caption: Step-by-step workflow for the HPLC analysis of Dodecylbenzene, from preparation to data processing.

Figure 2: Isomer Separation Logic

G cluster_0 Elution Order on C18 Node1 Internal Isomers (e.g., 6-phenyldodecane) Node2 External Isomers (e.g., 2-phenyldodecane) Node1->Node2 Increasing Retention Time (tR) Mechanism Mechanism: 'Hydrophobic Subtraction' Compact shapes elute faster Mechanism->Node1

Caption: Schematic of retention logic. Internal isomers are sterically 'smaller' to the C18 phase, eluting before terminal isomers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Column overload or secondary silanol interactions.Reduce injection volume. Ensure column is "end-capped" (e.g., Eclipse Plus).
Poor Resolution Isomers co-eluting.Lower flow rate to 0.8 mL/min or lower temperature to 25°C to increase selectivity.
Baseline Drift UV absorption of Mobile Phase.Use HPLC-gradient grade Acetonitrile. Avoid THF or additives that absorb at 210 nm.
Ghost Peaks Carryover from previous run.DDB is sticky. Implement a needle wash with 100% Isopropanol or Methanol.

References

  • SIELC Technologies. (2018).[1] Separation of Dodecylbenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • SciELO. (2006). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Retrieved from [Link]

  • Chromatography Forum. (2006). Sodium Dodecylbenzenesulfonate by HPLC. Retrieved from [Link]

  • TÜBİTAK. (2002). Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC. Retrieved from [Link]

  • Agilent Technologies. (2010). Meeting the requirements of ASTM D 6591-06 (IP548/06) Using Agilent 1200 Series HPLC Systems. Retrieved from [Link]

Sources

High-Resolution GC-MS Profiling and Structural Elucidation of Alkylbenzene Isomers: A Comprehensive Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

The accurate identification and quantification of alkylbenzene isomers are critical in petrochemical refining, environmental forensics, and the quality control of linear alkylbenzene (LAB) surfactants[1]. The primary analytical challenge lies in the profound structural similarity of these regioisomers. Under standard 70 eV Electron Ionization (EI), alkylbenzenes rapidly undergo rearrangement to form highly stable tropylium (


 91) or methyltropylium (

105) cations. Consequently, positional isomers (e.g., ortho-, meta-, and para-ethyltoluene) yield virtually indistinguishable mass spectra.

To overcome this limitation, a Senior Application Scientist must construct an orthogonal analytical workflow that fuses high-resolution chromatographic separation, system-independent retention metrics, and advanced mass spectrometric techniques.

Mechanistic Principles of Isomer Differentiation

Chromatographic Resolution and Dispersive Interactions

Because MS alone cannot resolve these regioisomers, baseline chromatographic separation is mandatory. We utilize non-polar stationary phases (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane). On these phases, separation is governed almost entirely by dispersive (van der Waals) interactions, which correlate strongly with the boiling points and molecular polarizabilities of the isomers.

The Role of Kovats Retention Indices (RI)

To create a self-validating and system-independent identification framework, raw retention times must be converted into Kovats Retention Indices (RI)[2]. By anchoring the elution times of the alkylbenzenes to a homologous series of n-alkanes, we eliminate variables such as column degradation, carrier gas velocity fluctuations, and temperature ramp variations[3]. The predicted and experimental RI values serve as the primary distinguishing factor for polysubstituted alkylbenzenes that exhibit identical MS fragmentation[4].

Advanced Ionization: Overcoming EI Limitations

While EI is the industry standard, novel soft ionization techniques provide a deeper mechanistic layer for differentiation. For instance, Dielectric Barrier Discharge Ionization (DBDI) operating at atmospheric pressure with nitrogen can form intact


 adducts[5]. When subjected to collision-induced dissociation (CID), these adducts undergo neutral losses of HCN and CH

CN. The ratio of these losses is directly governed by the steric hindrance of the aromatic core (meta > para > ortho), providing a definitive mass spectrometric fingerprint for regioisomers[6].

Logical Workflow Visualization

GCMS_Workflow Sample Alkylbenzene Mixture (Complex Isomeric Matrix) GC High-Res Capillary GC (Separation via Dispersive Interactions) Sample->GC Split Column Effluent Splitter GC->Split RI_Calc Kovats Retention Index (RI) System-Independent Anchor Split->RI_Calc Retention Time EI_MS Electron Ionization (EI-MS) 70 eV: Tropylium Ion Formation Split->EI_MS Mass Transfer Soft_MS Soft Ionization (e.g., DBDI) Intact Molecular Adducts [M+N]+ Split->Soft_MS Mass Transfer Data_Fusion Orthogonal Data Fusion (RI + Fragmentation Ratios) RI_Calc->Data_Fusion EI_MS->Data_Fusion Soft_MS->Data_Fusion Identification Unambiguous Regioisomer Identification Data_Fusion->Identification

Caption: Logical workflow for orthogonal differentiation of alkylbenzene regioisomers using GC-MS and RI.

Experimental Protocol: A Self-Validating System

Step 1: System Suitability and Mass Calibration
  • MS Tuning : Infuse Perfluorotributylamine (PFTBA) to tune the mass spectrometer. Verify that the relative abundances of

    
     69, 219, and 502 meet standard criteria to ensure consistent ion transmission across the target mass range.
    
  • RI Calibration : Inject a C8–C20 n-alkane standard mixture. This establishes the foundational calibration curve required to calculate the Kovats RI for all subsequent unknown peaks, ensuring the data is system-independent and comparable to established databases[7].

Step 2: Sample Preparation
  • Dilution : Dilute the sample in a high-purity, non-polar solvent (e.g., hexane) to a target concentration of 10–50 µg/mL.

    • Causality : Alkylbenzenes are highly volatile; overloading the column leads to peak fronting, which distorts the apex retention time and severely compromises RI accuracy.

  • Internal Standardization : Spike the sample with Toluene-d

    
     or Benzene-d
    
    
    
    (at 20 µg/mL).
    • Causality : Deuterated internal standards co-elute near the analytes of interest but are mass-resolved (e.g.,

      
       100 for Toluene-d
      
      
      
      ), allowing for the correction of injection volume variances and matrix suppression effects without interfering with the native analyte signals[8].
Step 3: GC-MS Operating Conditions
ParameterSpecificationCausality / Rationale
Column 5% Phenyl / 95% Dimethylpolysiloxane (30 m × 0.25 mm × 0.25 µm)Provides optimal dispersive interactions for boiling-point-based separation of non-polar aromatics.
Carrier Gas Helium, constant flow at 1.0 mL/minMaintains a stable linear velocity, essential for reproducible retention times and RI calculations.
Injection Mode Split 50:1, 1.0 µL injection volumeHigh split ratios maintain narrow injection bands, critical for resolving closely eluting isomers.
Inlet Temp 250 °CEnsures instantaneous and complete vaporization of all C8–C14 alkylbenzenes.
Oven Program 40 °C (hold 2 min)

5 °C/min to 150 °C

20 °C/min to 280 °C
The shallow ramp (5 °C/min) maximizes the resolution of C3/C4 isomers by allowing subtle partitioning differences to dictate migration rates.
MS Source Temp 230 °CPrevents condensation of heavier aromatics in the ion source.
Step 4: Data Processing and Orthogonal Validation
  • Extract Ion Chromatograms (EIC) for the target base peaks (

    
     91, 105, 119).
    
  • Calculate the experimental RI for each integrated peak using the n-alkane anchor points.

  • Cross-reference the experimental RI and the EI mass spectra against established databases (e.g., NIST).

    • Causality : If differentiating ethyltoluene isomers (ortho, meta, para) where EI spectra are identical, rely strictly on the calculated RI. Meta elutes before para, which elutes before ortho on non-polar phases due to subtle steric and dipole moment differences.

Quantitative Data: C -Alkylbenzene Isomer Profiling

The following table summarizes the expected chromatographic and mass spectrometric behavior of the eight C


-alkylbenzene (

) isomers on a standard non-polar stationary phase. Notice how the base peaks are heavily conserved, making the RI the critical differentiator.
Compound NameBoiling Point (°C)Approx. RI (Non-Polar)Base Peak (

)
Molecular Ion (

)
Isopropylbenzene (Cumene)152.0921105120
n-Propylbenzene159.293491120
1-Methyl-3-ethylbenzene (m-Ethyltoluene)161.3946105120
1-Methyl-4-ethylbenzene (p-Ethyltoluene)162.0949105120
1-Methyl-2-ethylbenzene (o-Ethyltoluene)165.2963105120
1,3,5-Trimethylbenzene (Mesitylene)164.7967105120
1,2,4-Trimethylbenzene (Pseudocumene)169.3988105120
1,2,3-Trimethylbenzene (Hemimellitene)176.11007105120

References

  • [5] Discriminating alkylbenzene isomers with tandem mass spectrometry using a dielectric barrier discharge ionization source - PubMed. nih.gov.[Link]

  • [4] [The application quantitative structure-retention relationship of GC to aid MS qualitative analysis] - PubMed. nih.gov.[Link]

  • [6] Discriminating Alkylbenzene Isomers with Tandem Mass Spectrometry Using a Dielectric Barrier Discharge Ionization (DBDI) source - ResearchGate. researchgate.net.[Link]

  • [1] Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes. scholaris.ca.[Link]

  • [3] Gas chromatographic retention index as a basis for predicting evaporation rates of complex mixtures - PubMed. nih.gov.[Link]

  • [2] Validation of Essential Oils' Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern - Oriental Journal of Chemistry. orientjchem.org.[Link]

  • [7] Using retention index database matching for compound identification on a non-standard gas chromatography stationary phase - ChemRxiv. chemrxiv.org.[Link]

  • [8] Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline | Agilent. agilent.com.[Link]

Sources

Application Note: Continuous Flow Synthesis of Dodecylbenzenesulfonic Acid (DBSA) via Micro-Sulfonation

[1][2][3]

Executive Summary

Dodecylbenzenesulfonic acid (DBSA) is a critical anionic surfactant and acid catalyst. Traditional batch sulfonation of dodecylbenzene (DDB) using sulfur trioxide (


This Application Note details a continuous flow micro-sulfonation protocol . By leveraging the high surface-to-volume ratio of microreactors, researchers can precisely control heat transfer and mixing, suppressing side reactions and achieving high isomeric selectivity (>98% para-isomer). This guide presents a liquid-liquid sulfonation strategy suitable for laboratory-scale optimization and scale-up validation.

Reaction Mechanism & Kinetics

The sulfonation of dodecylbenzene is an electrophilic aromatic substitution . The reaction proceeds rapidly and is irreversible under typical conditions.

Mechanistic Pathway
  • Generation of Electrophile: Sulfur trioxide (

    
    ) is the active electrophile. In liquid-liquid systems, it is often dissolved in a carrier solvent (e.g., 1,2-dichloroethane) to moderate reactivity.
    
  • Sigma Complex Formation: The

    
    -electrons of the benzene ring attack the sulfur atom, forming a zwitterionic 
    
    
    -complex (Wheland intermediate).
  • Proton Transfer: Rapid deprotonation restores aromaticity, yielding the sulfonic acid.

  • Anhydride Formation (Side Reaction): Excess

    
     can react with the product to form sulfonic anhydrides, which require an "aging" step (hydration) to revert to the acid form.
    
Reaction Scheme Visualization

ReactionMechanismDDBDodecylbenzene(C12-Ph)ComplexSigma Complex(Intermediate)DDB->ComplexFastExothermicSO3Sulfur Trioxide(SO3)SO3->ComplexFastExothermicDBSADBSA(Para-isomer)Complex->DBSA-H+ByproductsSulfones/Anhydrides(High T / Poor Mixing)Complex->ByproductsLocal Excess SO3Hot Spots

Figure 1: Simplified reaction pathway for DDB sulfonation. Effective heat removal in microreactors minimizes the lower "Byproducts" pathway.[1]

Experimental Configuration

Microreactor Setup

The extreme reaction speed (often <1 second) and viscosity changes necessitate a system capable of rapid mixing and high pressure handling.

  • Pumps: High-pressure syringe pumps (e.g., Teledyne Isco or Chemyx) are required to handle the viscosity and ensure pulseless flow.

  • Reactor Material: Fluoropolymer (PFA/ETFE) or Glass/SiC chips. Stainless steel is not recommended due to corrosion from concentrated sulfonic acid.

  • Mixer: Active micromixer or high-efficiency static T-mixer (interdigital or split-and-recombine geometry) to overcome mass-transfer limitations.

Process Flow Diagram

ProcessFlowFeedAFeed A:Dodecylbenzene (DDB)PumpsSyringe Pumps(High Precision)FeedA->PumpsFeedBFeed B:SO3 in Solvent (EDC)FeedB->PumpsMixerMicromixer(T-Junction/Chip)Pumps->Mixer Separate LinesReactorResidence Loop(Temp: 30-55°C)Mixer->Reactor Reaction ZoneAgingAging Vessel(30-60 min @ 40°C)Reactor->Aging MaturationQuenchSolvent Removal(Rotary Evap)Aging->QuenchProductPurified DBSA(>97% Active)Quench->Product

Figure 2: Continuous flow workflow.[2] The "Aging" step is critical for converting unstable anhydrides into the final acid product.

Detailed Protocol

Safety Warning:

Reagent Preparation
  • Feed A (Substrate): Pure Dodecylbenzene (DDB). Ensure it is dry (moisture < 50 ppm) to prevent premature acid formation.

  • Feed B (Sulfonating Agent): Liquid

    
     dissolved in anhydrous 1,2-dichloroethane (EDC).
    
    • Concentration: 10–20 wt%

      
      .
      
    • Note: Dilution dampens the exotherm and reduces viscosity, making the process controllable in lab-scale tubing.

System Priming
  • Install a back-pressure regulator (BPR) set to 40–60 psi at the reactor outlet to prevent gas expansion/boiling.

  • Flush the entire system with anhydrous EDC to remove air and moisture.

  • Set the reactor temperature bath to 40°C .

Synthesis Run
  • Flow Rate Calculation: Target a residence time (

    
    ) of 5–10 seconds  inside the microreactor chip/coil.
    
    • Stoichiometry: Set flow rates to achieve an

      
      :DDB molar ratio of 1.05:1 to 1.10:1 . A slight excess of 
      
      
      ensures full conversion of the valuable alkylbenzene.
    • Start Flow: Initiate pumping.

      • Observation: The stream will darken immediately upon mixing (amber/brown is normal; black indicates charring/too high T).

    • Collection & Aging: Direct the reactor effluent into a stirred, jacketed vessel held at 40°C .

      • Aging Time:[3][4][1][2] Hold the mixture for 30–60 minutes. This allows the slow hydration of sulfonic anhydrides and ensures complete reaction of residual DDB.

    Work-up
    • Solvent Removal: Transfer the aged mixture to a rotary evaporator.

    • Conditions: 60°C under reduced pressure (vacuum) to remove EDC.

    • Neutralization (Optional): If the salt form (LAS) is desired, neutralize with NaOH solution to pH 7-8.

    Optimization & Analytics

    Key Process Parameters

    The following table summarizes the impact of critical variables based on literature data [1, 2].

    ParameterRangeOptimalEffect of Deviation
    Molar Ratio (
    
    
    :DDB)
    1.0:1 – 1.3:11.1:1 <1.0: Low conversion. >1.2: High byproduct (sulfone) & dark color.
    Reaction Temp 20°C – 70°C45°C - 55°C <30°C: High viscosity, poor mixing. >60°C: Charring/Color degradation.
    Residence Time 1s – 60s2.5s - 10s Too short: Incomplete mixing. Too long: Side reactions.[1][2]
    Aging Time 0 – 60 min30 min Essential to reduce free sulfuric acid and anhydrides.
    Analytical Methods (Self-Validation)

    To validate the protocol, use the Epton Two-Phase Titration (ISO 2271) to determine the content of anionic active matter.

    • Active Matter (DBSA): Titrate sample against Hyamine 1622 in a mixed solvent (water/chloroform) using a mixed indicator (dimidium bromide/disulphine blue).

      • Endpoint: Color change of the organic layer from pink to grey-blue.

    • Free Oil (Unreacted DDB): Extract with petroleum ether and weigh. Target: <1.5%.

    • Color (Klett): Measure absorbance at 420 nm (5% solution). Lower is better.

    Troubleshooting Guide

    • Issue: Reactor Clogging

      • Cause: Product freezing (DBSA is viscous) or char formation.

      • Fix: Increase Temperature to >40°C; Check solvent ratio; Ensure DDB is moisture-free.

    • Issue: Dark Product Color

      • Cause: Hot spots or local excess of

        
        .[1]
        
      • Fix: Increase mixing efficiency (higher flow rate/Reynolds number); Reduce

        
         concentration in Feed B.
        
    • Issue: Low Conversion

      • Cause: Poor mass transfer.[3][2]

      • Fix: Use a micromixer with smaller channel dimensions (<500

        
        ) to enhance diffusion.
        

    References

    • Yuan, M., et al. (2022). "Gas-liquid sulfonation in T-shaped microchannel for DBSA synthesis and process optimization."[3][4] Chemical Engineering and Processing - Process Intensification.

    • Geng, et al. "Process performance of dodecylbenzene sulfonation with liquid SO3 in a microreactor."[3][5] ResearchGate.[3][4]

    • ChemicalBook. "Dodecylbenzenesulfonic Acid: Synthesis, Composition, Applications."[6]

    • Google Patents. "Method for synthesizing dodecylbenzene sulfonic acid in circulating microreactor (CN109912462B)."

    Using Dodecylbenzene as an intermediate for detergent production

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Synthesis and Validation of Sodium Dodecylbenzenesulfonate (SDBS) from Linear Dodecylbenzene

    Introduction & Mechanistic Overview

    Linear dodecylbenzene (LAB) serves as the premier intermediate for the synthesis of sodium dodecylbenzenesulfonate (SDBS), a high-performance anionic surfactant that forms the backbone of modern industrial and household detergent formulations. The historical shift from branched alkylbenzenes to linear isomers was driven entirely by the necessity for rapid environmental biodegradation, as linear chains are readily metabolized by aerobic bacterial consortiums[1].

    The conversion of LAB to its sulfonic acid derivative (DBSA) proceeds via an electrophilic aromatic substitution mechanism. While concentrated sulfuric acid can be utilized, modern protocols prioritize sulfur trioxide (SO₃) or oleum (fuming sulfuric acid)[2].

    Causality of Reagent Selection: Sulfuric acid generates water as a reaction byproduct, which progressively dilutes the acid concentration and halts the reaction prematurely unless the water is actively removed. Conversely, liquid or gaseous SO₃ reacts instantaneously and quantitatively with LAB without producing water, driving the reaction to >97% yield[3][4]. Because the sulfonation reaction is highly exothermic, precise thermal control is mandatory to prevent charring, color degradation, and the formation of unwanted byproducts such as sulfones and sulfonic acid anhydrides[2][3].

    Reaction Kinetics and Thermodynamics

    Scaling the sulfonation of dodecylbenzene from the bench to a pilot or industrial scale requires a strict understanding of its kinetic parameters. In a mixed batch reactor, the sulfonation of pure dodecylbenzene using SO₃ exhibits fractional reaction orders, indicating a complex, multi-step mass-transfer-limited mechanism[5]. The intrinsic reaction rate constant increases significantly with temperature, governed by an activation energy of approximately 43.29 kJ/mol.

    Table 1: Kinetic and Thermodynamic Parameters for Dodecylbenzene Sulfonation

    ParameterValueReference / Condition
    Reaction Order (Dodecylbenzene) 0.74Mixed batch reactor (20–50 °C)
    Reaction Order (SO₃) 1.59Mixed batch reactor (20–50 °C)
    Activation Energy (
    
    
    )
    43.29 kJ/molCalculated via Arrhenius plot
    Pre-exponential Factor (
    
    
    )
    2.217 × 10³Intrinsic kinetic evaluation
    Optimal Microreactor Temp 56 °CContinuous flow microreactor[5]
    Optimal SO₃/LAB Molar Ratio 1.3Yielding 99.78 mol% conversion[4][5]

    Process Workflow

    G A Linear Dodecylbenzene (LAB) B Electrophilic Sulfonation (SO3 / Oleum) A->B C Dodecylbenzenesulfonic Acid (DBSA) B->C D Aging & Hydration (Quench Anhydrides) C->D E Neutralization (NaOH Addition) D->E F Sodium Dodecylbenzenesulfonate (SDBS) E->F

    Workflow of LAB Sulfonation and Neutralization to SDBS.

    Experimental Protocol: Bench-Scale Synthesis of SDBS

    This protocol utilizes a controlled batch addition method optimized for laboratory-scale synthesis, integrating self-validating analytical checkpoints to ensure product integrity.

    Materials & Apparatus:

    • Linear Dodecylbenzene (LAB): 35 mL (approx. 34.6 g)[3]

    • Sulfonating Agent: 98% Sulfuric Acid or Oleum (35 mL)[3]

    • Neutralizing Agent: 50% w/w NaOH aqueous solution

    • Equipment: Ice bath, 250 mL four-neck round-bottom flask, mechanical stirrer, dropping funnel, thermometer.

    Step-by-Step Methodology:

    • Apparatus Setup: Equip the 250 mL four-neck flask with the mechanical stirrer, thermometer, dropping funnel, and reflux condenser[3].

      • Causality: Mechanical stirring is mandatory due to the high viscosity of the resulting sulfonic acid. Magnetic stirring will fail as the reaction progresses, leading to localized hot spots, poor heat dissipation, and product charring.

    • Reagent Loading: Add 35 mL of LAB into the reaction flask. Initiate moderate mechanical stirring (approx. 300 rpm).

    • Sulfonation (Electrophilic Attack): Slowly add 35 mL of 98% sulfuric acid (or oleum) dropwise via the dropping funnel. Maintain the internal temperature strictly below 40 °C using an ice bath[3].

      • Causality: Exceeding 40 °C during the initial highly exothermic addition promotes oxidative side reactions and sulfone formation, leading to a dark, off-spec product[2][3].

    • Digestion/Aging: Once the addition is complete, replace the ice bath with a heating mantle. Elevate the temperature to 60–70 °C and maintain for exactly 2 hours[3].

      • Self-Validation Checkpoint: Observe the phase dynamics. The reaction mixture should transition into a viscous, homogenous amber liquid. A persistent biphasic mixture indicates incomplete sulfonation and unreacted free oil.

    • Hydration (Crucial for SO₃/Oleum processes): Add a calculated stoichiometric amount of water (approx. 1-2% w/w) to the mixture.

      • Causality: This step hydrolyzes any pyrosulfonic acids and sulfonic acid anhydrides formed during the reaction back into active DBSA, stabilizing the product.

    • Phase Separation: Transfer the mixture to a separatory funnel and allow it to settle. Draw off the heavy, lower spent sulfuric acid layer. The upper layer is the crude DBSA.

    • Neutralization: Transfer the DBSA to a clean vessel. Under vigorous agitation and continuous cooling (maintain < 50 °C), slowly add the 50% NaOH solution until the pH stabilizes between 7.5 and 8.5.

      • Causality: Neutralization is highly exothermic. Maintaining the temperature below 50 °C prevents the degradation of the surfactant and boiling of the aqueous phase.

    • Drying (Optional): The resulting SDBS slurry (typically 25–40% active matter) can be utilized as-is or dried via a drum drier or spray drier to form flakes or powders[6].

    Analytical Validation

    To ensure the integrity, safety, and purity of the synthesized SDBS, the following analytical methods must be employed:

    • Two-Phase Titration: This is the gold-standard method for determining the total anionic surfactant concentration (active matter) in the final mixture. It utilizes a cationic titrant (e.g., Hyamine 1622) and a mixed indicator (dimidium bromide-disulfine blue) in a water-chloroform system[6].

    • High-Performance Liquid Chromatography (HPLC): Used to quantify the specific linear alkylbenzene sulfonate isomers, verify the alkyl chain distribution (predominantly C12), and confirm the absence of unreacted free oil (LAB) and toxic sulfone byproducts[6].

    References

    • Source: hrpub.
    • Source: atamanchemicals.
    • Source: alfa-chemistry.
    • Source: researchgate.
    • Biodegradation of Linear Alkylbenzene Sulfonates (LAS)
    • Source: cir-safety.
    • Source: chemicalbook.

    Sources

    Advanced Application Protocols for Docosylbenzene in High-Performance Lubricant Formulations

    Author: BenchChem Technical Support Team. Date: March 2026

    Docosylbenzene (CAS 68855-24-3), a heavy alkylbenzene featuring a 22-carbon alkyl chain attached to a benzene ring, is a critical component in modern tribology and lubricant formulation[1]. Due to its unique molecular architecture, it serves a dual purpose in the industry: as a high-performance synthetic base fluid (Group V) and as the lipophilic precursor for overbased nanodetergents[2][3].

    This application note provides researchers and formulation scientists with field-proven protocols for synthesizing overbased calcium docosylbenzene sulfonate and integrating it into heavy-duty engine oil (HDEO) matrices. By understanding the causality behind these chemical processes, scientists can optimize thermal stability, acid neutralization, and wear protection in extreme-environment lubricants.

    Molecular Rationale & Physicochemical Profiling

    The efficacy of docosylbenzene in lubricants stems directly from its structure. The aromatic ring provides excellent oxidative stability and acts as a reactive site for functionalization (e.g., electrophilic aromatic substitution). Conversely, the long C22 alkyl tail provides exceptional steric hindrance and lipophilicity, which is vital for maintaining solubility in highly non-polar mineral or synthetic base oils[2][4].

    When sulfonated and neutralized, the resulting docosylbenzene sulfonate acts as a surfactant. The C22 tail prevents the agglomeration of the calcium carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) nanoparticles it encapsulates, ensuring the colloidal stability of the overbased micelle[5].
    
    Table 1: Comparative Physicochemical Properties

    The following data summarizes the baseline properties of unfunctionalized Docosylbenzene (Heavy Alkylbenzene) compared to a standard Group I Mineral Base Oil.

    PropertyDocosylbenzene (HAB)Standard Group I Mineral OilAnalytical Rationale
    Kinematic Viscosity (40°C) ~55 cSt~32 cStC22 chain entanglement increases hydrodynamic film thickness.
    Viscosity Index (VI) >14090 - 100Linear nature of the docosyl chain minimizes temperature-dependent viscosity loss.
    Pour Point <-40°C-15°CAromatic ring disrupts crystal lattice formation at low temperatures.
    Flash Point >200°C190°CHigh molecular weight (386.7 g/mol ) reduces volatility.
    Dielectric Strength >35 kV~25 kVLack of polar impurities makes it an excellent insulator.

    Protocol A: Synthesis of Overbased Calcium Docosylbenzene Sulfonate Nanodetergents

    Overbased detergents are reverse micelles containing a core of amorphous calcium carbonate stabilized by a surfactant shell[6]. They are engineered to neutralize highly corrosive sulfuric and nitric acids generated during the combustion of hydrocarbon fuels[6].

    Causality Behind Experimental Choices
    • Promoter Selection (Methanol/Water): Calcium hydroxide (

      
      ) is insoluble in oil. The promoter system acts as a phase-transfer catalyst, solubilizing the calcium ions so they can react with injected 
      
      
      
      gas to form
      
      
      within the micelle core[7].
    • Temperature Control during Carbonation (50–60°C): If the temperature exceeds 60°C during

      
       injection, the amorphous 
      
      
      
      will prematurely crystallize into calcite or vaterite[5]. Crystalline
      
      
      is abrasive and will precipitate out of the oil, destroying the lubricant's anti-wear properties.

    G A Docosylbenzene (C22-Benzene) B Sulfonation (SO3 / Oleum) A->B C Docosylbenzene Sulfonic Acid B->C D Neutralization (Ca(OH)2 + Promoter) C->D E Neutral Calcium Sulfonate D->E F Overbasing (CO2 Injection + Excess Ca(OH)2) E->F G Overbased CaCO3 Nanomicelle Dispersion F->G

    Synthesis pathway of Overbased Calcium Docosylbenzene Sulfonate from base alkylbenzene.

    Step-by-Step Methodology

    Step 1: Sulfonation

    • Charge a glass-lined reactor with 500g of Docosylbenzene.

    • Slowly introduce stoichiometric gaseous Sulfur Trioxide (

      
      ) at 45°C under continuous agitation (400 RPM) to yield Docosylbenzene Sulfonic Acid[3].
      
    • Self-Validation: Titrate a 1g sample with 0.1N KOH. The Acid Number should be between 110–120 mg KOH/g.

    Step 2: Neutralization & Promoter Addition

    • Dilute the sulfonic acid with 300g of Group I mineral oil (diluent) to reduce viscosity.

    • Add 250g of high-purity Calcium Hydroxide (

      
      ) powder.
      
    • Introduce the promoter system: 50g of Methanol and 15g of distilled water. Stir for 30 minutes at 40°C to form the neutral calcium docosylbenzene sulfonate.

    Step 3: Carbonation (The Overbasing Process)

    • Elevate the reactor temperature to 50°C.

    • Inject

      
       gas via a sparging tube at a rate of 1.5 L/min for 90 minutes.
      
    • Monitor the reaction exotherm; utilize a cooling jacket to ensure the internal temperature strictly does not exceed 60°C[5].

    Step 4: Stripping and Filtration

    • Gradually heat the mixture to 150°C under a vacuum of 50 mmHg to strip off the methanol promoter and water of reaction.

    • Filter the hot product through a diatomaceous earth bed (e.g., Celite 545) to remove any unreacted

      
       or crystallized 
      
      
      
      .
    • Self-Validation: Measure the Total Base Number (TBN) via ASTM D2896. A successful synthesis will yield a TBN of 300–400 mg KOH/g[3][8].

    Protocol B: Formulation of Heavy-Duty Engine Oil (HDEO)

    Once synthesized, the overbased calcium docosylbenzene sulfonate is blended into a finished lubricant. The following protocol details the formulation of an SAE 15W-40 heavy-duty diesel engine oil.

    Causality Behind Formulation Matrix

    The overbased detergent cannot function in isolation. It is paired with Zinc Dialkyldithiophosphate (ZDDP) and Polyisobutylene Succinimide (PIBSI). The docosylbenzene sulfonate cleans the metal surface and neutralizes acids, which allows the ZDDP to effectively access the metal asperities to form a sacrificial tribofilm[3]. The PIBSI dispersant keeps soot particles suspended, preventing sludge formation[8].

    Table 2: HDEO Formulation Matrix (SAE 15W-40)
    ComponentFunctionWeight Percentage (wt%)
    Group II Base Oil (RLOP) Continuous Phase / Lubrication78.5%
    Overbased Ca Docosylbenzene Sulfonate Acid Neutralization / Detergency5.0%
    PIBSI (Polyisobutylene Succinimide) Ashless Dispersant (Soot Control)6.0%
    ZDDP Anti-wear / Antioxidant1.5%
    Olefin Copolymer (OCP) Viscosity Index Improver8.5%
    Polymethacrylate (PMA) Pour Point Depressant0.5%
    Step-by-Step Blending Methodology
    • Base Stock Preparation: Pump the Group II base oil into a blending kettle and heat to 60°C to reduce viscosity and enhance additive solubility.

    • Polymer Solubilization: Slowly sift the OCP Viscosity Index Improver into the vortex of the base oil. Agitate at 500 RPM for 2 hours until the polymer is fully dissolved and the fluid is optically clear.

    • Additive Integration: Reduce agitation to 200 RPM. Sequentially add the PIBSI dispersant, Overbased Ca Docosylbenzene Sulfonate, and ZDDP. Crucial Note: Add ZDDP last, as it is thermally sensitive and can degrade if exposed to localized hot spots during the initial heating phase.

    • Homogenization: Blend the complete mixture for 45 minutes at 60°C.

    • Quality Control (Self-Validation): Draw a sample and test for Kinematic Viscosity at 100°C (ASTM D445; target 14.5 cSt) and Cold Cranking Simulator (CCS) viscosity at -20°C (ASTM D5293; target <7000 cP).

    Mechanism of Action: Acid Neutralization at the Tribological Interface

    When the formulated lubricant is deployed in an engine, combustion blow-by gases introduce sulfuric acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) into the crankcase. The overbased docosylbenzene sulfonate micelles migrate to the oil-water interface of the acidic droplets. The acid penetrates the docosylbenzene surfactant shell and reacts with the 
    
    
    
    core, neutralizing the acid into harmless calcium sulfate salts while releasing
    
    
    .

    G M Overbased Micelle (CaCO3 Core + Sulfonate Shell) R Acid-Base Reaction at Micelle Interface M->R A Combustion Acids (H2SO4, HNO3) A->R N Neutralized Salts (CaSO4, Ca(NO3)2) R->N C CO2 Gas Release R->C

    Mechanism of strong acid neutralization by overbased nanodetergents in the engine crankcase.

    References

    • Arena Chemical. "HAB - Heavy Alkylbenzene Applications and Properties." Arena-Chemical.com. Available at: [Link]

    • European Patent Office. "EP0335701A2 - Lubricating oil composition." Google Patents.
    • K. E. Anderson et al. "Molecular Dynamics Studies of Overbased Detergents on a Water Surface." Langmuir, 2017. Available at:[Link]

    • M. R. Gholami et al. "Calcium carbonate phase transformations during the carbonation reaction of calcium heavy alkylbenzene sulfonate overbased nanodetergents preparation." Journal of Colloid and Interface Science, 2011. Available at:[Link]

    • LookChem. "Cas 68855-24-3, Benzene, C14-30-alkyl derivs. (Docosylbenzene)." LookChem.com. Available at:[Link]

    Sources

    Application Note: Protocol for the Sulfonation of Dodecylbenzene using Sulfur Trioxide

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract & Scope

    This application note details the laboratory-scale protocol for the sulfonation of Linear Alkylbenzene (LAB/Dodecylbenzene) using gaseous sulfur trioxide (

    
    ). This process is the industry standard for producing Linear Alkylbenzene Sulfonic Acid (LABSA), the precursor to the world's most widely used anionic surfactant, LAS.
    

    Unlike oleum or sulfuric acid sulfonation,

    
     sulfonation is instantaneous, stoichiometric, and produces no waste acid. However, it is highly exothermic and requires precise control of mass transfer and heat dissipation to prevent charring and high unsulfonated oil (USO) content. This guide covers the reaction mechanism, safety protocols, experimental setup, and analytical characterization.
    

    Scientific Foundations

    Reaction Mechanism

    The sulfonation of dodecylbenzene is an Electrophilic Aromatic Substitution (EAS) .[1] The reaction is extremely fast and diffusion-controlled.

    • Electrophilic Attack: Sulfur trioxide (

      
      ), a strong electrophile, attacks the benzene ring to form a 
      
      
      
      -complex (Wheland intermediate).
    • Intermediate Formation: In the presence of excess

      
      , the initial sulfonic acid reacts further to form pyrosulfonic acid  (
      
      
      
      ) and sulfonic anhydrides .
    • Aging (Digestion): Upon aging, these intermediates rearrange or react with unreacted LAB to form the stable sulfonic acid.

    • Hydrolysis: The addition of water breaks down remaining anhydrides into the final LABSA product.

    Reaction Pathway Diagram

    G LAB Dodecylbenzene (LAB) Sigma σ-Complex (Intermediate) LAB->Sigma + SO3 (Fast) SO3 Sulfur Trioxide (Gas) SO3->Sigma Pyro Pyrosulfonic Acid (Unstable) Sigma->Pyro + Excess SO3 Anhydride Sulfonic Anhydride Pyro->Anhydride Equilibrium LABSA LABSA (Final Product) Pyro->LABSA Rearrangement Anhydride->LABSA + H2O (Hydrolysis)

    Caption: Mechanistic pathway of LAB sulfonation showing intermediate pyrosulfonic acid and anhydride formation.[2]

    Safety & Handling (Critical)

    WARNING: Sulfur trioxide is one of the most dangerous reagents in a chemical laboratory. It causes severe, instantaneous burns and reacts violently with water.

    HazardPrecautionary Measure
    Reactivity ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    reacts explosively with water.[3][4] NEVER add water directly to liquid ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    .[4][5][6] Ensure all glassware is oven-dried.
    Corrosivity Use Viton or Teflon (PTFE) seals/tubing.
    
    
    attacks standard rubber and some plastics.
    Inhalation Work strictly in a fume hood.
    
    
    gas converts to sulfuric acid mist in moist air, which is fatal if inhaled.
    Exotherm The reaction releases ~170 kJ/mol. Runaway reactions can cause rapid pressure buildup. Ensure cooling bath is active before gas introduction.

    Materials & Equipment

    Reagents[8][9]
    • Linear Alkylbenzene (LAB): Molecular weight ~240-246 g/mol (C10-C13 alkyl chain). Moisture content < 0.1%.

    • Sulfur Trioxide Source:

      • Option A (Preferred for precision): Stabilized Liquid

        
         (vaporized).
        
      • Option B (Common Lab Method): 20-65% Oleum (Fuming Sulfuric Acid) heated to strip

        
         gas.
        
    • Carrier Gas: Dry Nitrogen or Dry Air (Dew point < -40°C).

    • Hydrolysis Water: Deionized water.

    Experimental Setup (Lab Scale)

    To simulate a falling film reactor in a batch lab setup, we use a gas-sparging reactor with aggressive agitation.

    LabSetup GasSource N2 Carrier Gas (Rotameter Controlled) SO3Gen SO3 Generator (Oleum Stripper or Vaporizer) GasSource->SO3Gen Carrier Gas In Trap Safety Trap (Empty Flask) SO3Gen->Trap Diluted SO3 Gas (3-7%) Reactor Sulfonation Reactor (Jacketed, High-Shear Stirring) Trap->Reactor Sparger Inlet Scrubber Caustic Scrubber (NaOH Solution) Reactor->Scrubber Exhaust Gas

    Caption: Laboratory workflow for generating and reacting diluted SO3 gas with Dodecylbenzene.

    Experimental Protocol

    Step 1: System Preparation
    • Drying: Flame-dry all glassware or dry in an oven at 120°C for 2 hours. Assemble hot.

    • Inerting: Purge the entire system with dry Nitrogen for 15 minutes to remove ambient moisture.

    • Temperature Control: Set the reactor jacket circulation to 40°C .

    Step 2: Reagent Charging
    • Charge 100.0 g (approx. 0.41 mol) of Dodecylbenzene (LAB) into the reactor.

    • Start agitation at high speed (500+ RPM). Good mixing is vital to prevent local overheating (charring).

    Step 3: Sulfonation (The Reaction)

    Target Mole Ratio:[7] 1.02 : 1.0 (

    
     : LAB).
    Target Gas Concentration: 5-7% 
    
    
    
    in Nitrogen by volume.
    • Gas Generation: Heat the Oleum flask (if used) to generate

      
       vapor, sweeping it with the Nitrogen stream.
      
    • Addition: Slowly introduce the

      
       gas mixture into the LAB via a subsurface sparger.
      
    • Temperature Management: The temperature will rise rapidly. Adjust gas flow and jacket cooling to maintain the reaction mass between 45°C and 50°C .

      • Note: Do not exceed 55°C, as this darkens the product significantly.

      • Note: Do not drop below 35°C, as viscosity increases, hindering mass transfer.

    • Completion: Stop gas flow once the calculated mass of

      
       (approx. 33.5 g for 100g LAB) has been delivered. The mixture will appear dark brown and viscous.
      
    Step 4: Aging (Digestion)
    • Stop the gas flow but continue agitation.

    • Maintain temperature at 50°C for 20–30 minutes .

    • Purpose: This allows the pyrosulfonic acid intermediates to react with any remaining LAB and convert to sulfonic acid, reducing the Free Oil (USO) content.

    Step 5: Hydrolysis
    • Add 1.0% (w/w) deionized water (approx. 1.3 g) to the reaction mass.

    • Agitate for 10 minutes at 50°C.

    • Purpose: This breaks the sulfonic anhydrides (which are skin irritants and unstable) into the final LABSA product.

    • Cool the product to 25°C. The final liquid is LABSA (Linear Alkylbenzene Sulfonic Acid) .

    Process Control & Optimization

    The quality of LABSA is defined by three parameters: Active Matter, Unsulfonated Oil (USO), and Color.

    ParameterOptimal RangeImpact of Deviation
    SO3 : LAB Mole Ratio 1.01 – 1.05 : 1<1.0: High Unsulfonated Oil (Low conversion).>1.05: High Color (Charring), High Sulfuric Acid.
    Reaction Temp 40°C – 50°C>55°C: Dark color, oxidative byproducts.<35°C: High viscosity, poor mixing.
    Digestion Time 20 – 30 minToo Short: High Anhydride content, unstable pH.Too Long: Color degradation (reversion).
    Gas Concentration 3 – 7% v/v>10%: Localized burning (black specks).

    Analytical Characterization

    To validate the protocol, perform the following analyses on the final LABSA:

    Active Matter (Hyamine Titration)
    • Method: Two-phase titration (Epton Method) using Hyamine 1622 and Mixed Indicator (Dimidium Bromide/Disulphine Blue).

    • Target: > 96.0%.

    • Principle: Anionic surfactant (LABSA) complexes with cationic titrant. The endpoint is a color change in the organic phase (Pink

      
       Grey-Blue).
      
    Unsulfonated Oil (USO)
    • Method: Extraction with Petroleum Ether from a neutralized ethanol-water solution.

    • Target: < 2.0% (preferably < 1.5%).

    • Significance: High USO indicates incomplete reaction or poor mixing.

    Color (Klett or Gardner)[10]
    • Method: Measure a 5% active solution in a Klett-Summerson colorimeter (Filter 42) or Gardner comparator.

    • Target: < 50 Klett (5% sol).

    • Significance: Dark color indicates oxidation or excessive temperature.

    Troubleshooting Guide

    IssueProbable CauseCorrective Action
    High Unsulfonated Oil (>2%) Low
    
    
    ratio
    Increase Mole Ratio to 1.03-1.05.
    Poor agitationIncrease RPM; ensure gas sparger is submerged.
    Dark Product Color Temperature too highImprove cooling; reduce gas feed rate.
    Wet LAB feedstockDry LAB before use (moisture creates
    
    
    "hot spots").
    High Free Sulfuric Acid Excess
    
    
    Reduce Mole Ratio.
    Moisture in systemEnsure carrier gas and equipment are perfectly dry.

    References

    • Chemithon Corporation. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]

    • Geng, et al. (2015). Process performance of dodecylbenzene sulfonation with liquid SO3 in a microreactor. Chemical Reaction Engineering and Technology. Retrieved from [Link]

    • CSM. (2025). Linear Alkylbenzene Sulfonic Acid (LABSA) Manufacturing Process and Its Uses. Retrieved from [Link]

    Sources

    Application Note: Quantitative Analysis of Sodium Dodecylbenzene Sulfonate (SDBS) and LAS Homologues in Environmental Water Samples

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Analytical Chemists, Environmental Researchers, and Regulatory Scientists. Technique: Solid Phase Extraction (SPE) coupled with UHPLC-MS/MS.

    Introduction & Scientific Rationale

    Sodium Dodecylbenzene Sulfonate (SDBS), the primary component of commercial Linear Alkylbenzene Sulfonates (LAS), is one of the most widely used anionic surfactants globally. Because it is discharged in massive quantities through domestic sewage and industrial wastewater, SDBS serves as a critical chemical indicator of aquatic pollution[1].

    Historically, the Methylene Blue Active Substances (MBAS) assay was the standard for surfactant quantification. However, this colorimetric method lacks molecular specificity and is highly susceptible to false positives from naturally occurring anionic interferents (e.g., humic acids). To overcome this, modern environmental monitoring relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    The Causality of Methodological Choices:

    • Molecular Specificity: LC-MS/MS allows for the exact differentiation of LAS homologues (C10 to C14 alkyl chains) and their primary biodegradation products, sulfophenyl carboxylates (SPCs)[2].

    • Ionization Dynamics: The sulfonic acid headgroup of SDBS is highly acidic, making it an ideal candidate for Electrospray Ionization in negative mode (ESI-), which readily yields stable deprotonated precursor ions

      
      [3].
      
    • Self-Validating Quantification: By spiking samples with an isotopically labeled internal standard (e.g.,

      
      -SDBS or a non-native C8-LAS) prior to sample preparation, the protocol inherently corrects for both extraction losses and matrix-induced ion suppression, ensuring a self-validating analytical system[3].
      

    Experimental Workflow & Visualization

    The analytical pipeline requires rigorous sample cleanup to prevent matrix interference and protect the mass spectrometer.

    Workflow A 1. Environmental Water Sample (Filtration & IS Spiking) B 2. Solid Phase Extraction (SPE) WAX Cartridge A->B Load Sample (3 mL/min) C 3. Sample Elution & Concentration (Methanol/Ammonia) B->C Elute Analytes D 4. UHPLC Separation (C18 Column, Volatile Buffer) C->D Inject 10 µL E 5. ESI-MS/MS Detection (Negative Mode MRM) D->E Eluent Flow F 6. Data Processing (Homologue Quantification) E->F MRM Signals

    Fig 1. End-to-end analytical workflow for SDBS extraction and LC-MS/MS quantification.

    Detailed Step-by-Step Protocols

    Sample Preparation (SPE Workflow)

    Rationale for WAX: SDBS is amphiphilic. A Weak Anion Exchange (WAX) SPE cartridge provides a dual-retention mechanism: hydrophobic interactions capture the alkyl tail, while electrostatic interactions bind the anionic sulfonate headgroup. This allows for aggressive washing steps that remove neutral and cationic matrix components.

    • Filtration & Preservation: Filter 100 mL of the environmental water sample through a 0.45 µm GF/F filter. Add 1% (v/v) formaldehyde to halt microbial biodegradation of SDBS into SPCs[2].

    • Internal Standard Addition: Spike the sample with 50 µL of 1 µg/mL

      
      -SDBS (or C8-LAS) to act as the internal standard[3].
      
    • Conditioning: Pass 5 mL of LC-MS grade Methanol, followed by 5 mL of LC-MS grade Water through the WAX cartridge.

    • Loading: Pass the spiked water sample through the cartridge at a controlled flow rate of 3–5 mL/min.

    • Washing: Wash with 5 mL of 5% Methanol in water to elute polar, non-ionic interferences.

    • Elution: Elute the target analytes using 5 mL of 2% Ammonium Hydroxide in Methanol. Mechanism: The high pH neutralizes the weak anion exchange sites on the sorbent, releasing the strongly acidic sulfonate groups.

    • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 1 mL of Initial Mobile Phase (see 3.2).

    Chromatographic Conditions
    • Column: UHPLC C18 (100 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water. Causality: Ammonium acetate is a volatile buffer that maintains a consistent pH for sharp peak shapes without causing the ion source fouling associated with non-volatile salts[4].

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B (0–2 min), ramp to 95% B (2–10 min), hold at 95% B (10–12 min), return to 30% B (12.1–15 min).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    Mass Spectrometry & Mechanistic Fragmentation

    During Collision-Induced Dissociation (CID), the deprotonated LAS molecules undergo specific fragmentation. Regardless of the alkyl chain length (C10–C14), the dominant cleavage occurs at the alkyl chain, yielding a highly stable 4-styrenesulfonate product ion at m/z 183[3][5]. A secondary product ion at m/z 119 (4-styrenephenolate) is formed via the subsequent neutral loss of

    
    [2].
    

    Fragmentation A C12-LAS Molecule (Sodium Dodecylbenzene Sulfonate) B Electrospray Ionization (ESI Negative Mode) A->B C Precursor Ion [M-H]- m/z 325 B->C Loss of Na+ D Collision-Induced Dissociation (CID in Q2) C->D Isolation in Q1 E Quantifier Ion 4-styrenesulfonate (m/z 183) D->E Cleavage of Alkyl Chain F Qualifier Ion 4-styrenephenolate (m/z 119) D->F Loss of SO2

    Fig 2. Mechanistic pathway of ESI-MS/MS negative ion fragmentation for C12-LAS.

    Quantitative Data & Method Validation

    To ensure rigorous E-E-A-T standards, the method must be validated for sensitivity and recovery. The Multiple Reaction Monitoring (MRM) parameters for the LAS homologues are summarized below.

    Table 1: MRM Transitions and Collision Energies for LAS Homologues

    AnalytePrecursor Ion (
    
    
    )
    Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (CE)
    C8-LAS (Internal Std)26918311925 eV
    C10-LAS29718311928 eV
    C11-LAS31118311928 eV
    C12-LAS (SDBS)32518311930 eV
    C13-LAS33918311930 eV
    C14-LAS35318311932 eV

    Note: The m/z 183 product ion is universal across all homologues due to the conserved aromatic sulfonate structure[3].

    Table 2: Method Validation Parameters in Surface Water Matrix

    ParameterC10-LASC11-LASC12-LAS (SDBS)C13-LAS
    Limit of Detection (LOD) 0.05 µg/L0.05 µg/L0.02 µg/L0.02 µg/L
    Limit of Quantitation (LOQ) 0.15 µg/L0.15 µg/L0.06 µg/L0.06 µg/L
    SPE Recovery (%) 92.4 ± 4.194.1 ± 3.896.5 ± 2.295.8 ± 3.1
    Linearity (
    
    
    )
    >0.998>0.999>0.999>0.998

    Troubleshooting & Quality Control

    • System Carryover: SDBS is highly surface-active and prone to adsorbing onto the hydrophobic surfaces of LC tubing and injector needles.

      • Solution: Implement a strong needle wash consisting of 50:50 Isopropanol:Acetonitrile with 0.1% Formic Acid. Include a blank injection after high-concentration samples to verify baseline return.

    • Matrix Suppression: Environmental matrices containing high levels of humic substances can suppress the ESI- signal.

      • Solution: The self-validating nature of the method relies on the internal standard. Ensure the IS area counts in the sample do not deviate by more than 20% from the calibration standards. If suppression exceeds this, dilute the sample post-SPE or reduce the initial sample loading volume.

    References

    • Shimadzu Corporation. "Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS." shimadzu.com. Available at: [Link]

    • Eichhorn, P., & Knepper, T. P. "Biodegradation of synthetic surfactants: linear alkylbenzenesulfonates (LAS) and related compounds." KOPS - University of Konstanz. Available at: [Link]

    • Schulz, S., et al. "Mineralization of Individual Congeners of Linear Alkylbenzenesulfonate by Defined Pairs of Heterotrophic Bacteria." Applied and Environmental Microbiology - ASM Journals. Available at:[Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Optimizing Friedel-Crafts Alkylation for Dodecylbenzene Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of Linear Alkylbenzenes (LAB), specifically dodecylbenzene. This guide is engineered for drug development professionals, chemical engineers, and research scientists who require high-yield, high-selectivity protocols. Here, we dissect the thermodynamic and kinetic bottlenecks of Friedel-Crafts alkylation and provide field-proven, self-validating methodologies.

    Diagnostic FAQs: Troubleshooting Yield & Selectivity

    Q1: My dodecylbenzene yield drops significantly over time when using an Aluminum Chloride (

    
    ) catalyst. What is causing this deactivation? 
    A1:  The primary culprit is moisture contamination. Lewis acid catalysts like 
    
    
    
    are extraordinarily hygroscopic and moisture-sensitive[1]. Even trace amounts of water in your solvent or glassware will rapidly hydrolyze the catalyst into inactive aluminum hydroxide species and
    
    
    gas, permanently terminating the catalytic cycle[1]. Furthermore, in some Friedel-Crafts reactions, the product itself can form a stable complex with the Lewis acid, effectively sequestering it from the reaction mixture[1]. Causality: To maintain the active electrophilic complex, the environment must be strictly anhydrous, and a stoichiometric excess of the catalyst is often required if complexation is occurring.

    Q2: I am observing a high percentage of didodecylbenzene and other heavy byproducts. How do I prevent polyalkylation? A2: Polyalkylation is an inherent kinetic challenge in this reaction. When the first dodecyl group attaches to the benzene ring, its electron-donating inductive effect activates the aromatic ring[2]. This makes the newly formed dodecylbenzene more nucleophilic—and therefore more reactive toward the electrophile—than the unreacted benzene starting material[2]. Causality: To suppress this, you must manipulate the collision probability. Industrial processes (like the Detal process) and optimized lab protocols use a massive molar excess of benzene to alkene (often between 10:1 and 50:1) to statistically favor mono-substitution[2].

    Q3: My GC-MS shows a broad mixture of isomers (3-phenyl, 4-phenyl, etc.) instead of the desired 2-phenyl dodecane. How can I improve regioselectivity? A3: Homogeneous catalysts like

    
     and 
    
    
    
    generate free carbocations that rapidly undergo 1,2-hydride shifts to form more thermodynamically stable secondary carbocations along the aliphatic chain[3]. This results in a statistical mixture of isomers, typically yielding only 25–30% of the 2-phenyl isomer with
    
    
    [4]. Causality: To force regioselectivity, you must transition from a homogeneous catalyst to a shape-selective solid acid catalyst (such as a Zeolite like Mordenite). The rigid pore structure of zeolites physically restricts the transition state geometry, suppressing deep hydride shifts and boosting 2-phenyl selectivity to >60%[4],[5].

    Mechanistic & Troubleshooting Workflows

    Mechanism Benzene Benzene + 1-Dodecene Complex Electrophilic Carbocation Complex Benzene->Complex Catalyst Lewis/Brønsted Acid Catalyst Catalyst->Complex LAB Linear Alkylbenzene (Target) Complex->LAB Controlled Temp & Ratio Deact Deactivated Catalyst Complex->Deact Moisture / Impurities Poly Polyalkylated Byproducts LAB->Poly Excess Alkene / High Temp

    Caption: Reaction pathway illustrating the formation of dodecylbenzene and common failure modes.

    Troubleshooting Start Issue: Low Yield or Poor Selectivity CheckMoisture Is the system strictly anhydrous? Start->CheckMoisture FixMoisture Dry reagents/glassware. Use inert atmosphere. CheckMoisture->FixMoisture No CheckRatio Is Polyalkylation occurring? CheckMoisture->CheckRatio Yes FixRatio Increase Benzene:1-Dodecene molar ratio (>10:1) CheckRatio->FixRatio Yes CheckIsomer Low 2-phenyl isomer selectivity? CheckRatio->CheckIsomer No FixIsomer Switch to shape-selective Solid Acid Catalyst (e.g., Zeolite) CheckIsomer->FixIsomer Yes

    Caption: Step-by-step troubleshooting logic for optimizing Friedel-Crafts alkylation yields.

    Quantitative Data: Catalyst Performance Comparison

    Understanding the limitations of your catalyst is critical for optimizing yield. The table below synthesizes the performance metrics of various catalytic systems used in dodecylbenzene synthesis:

    Catalyst SystemPhaseTypical Conversion (%)Selectivity to 2-Phenyl Isomer (%)Operational Challenges
    
    
    Homogeneous>95%25 – 30%[4]Highly corrosive, extreme moisture sensitivity, difficult product separation[4],[6].
    Liquid HF Homogeneous>95%~17 – 18%[4]Severe environmental and safety hazards, highly toxic[4],[6].
    Solid Acid (Zeolites) Heterogeneous>90%>60%[5]Susceptible to coking/pore blockage; requires periodic thermal regeneration[4],[6].
    Ionic Liquids (e.g.,
    
    
    )
    Biphasic~91.8%[7]~38.0%[7]Deactivation via loss of Lewis acidic species over multiple cycles[7].

    Self-Validating Experimental Protocols

    To ensure reproducibility and high yield, implement the following protocols. Each protocol is designed as a self-validating system, meaning built-in analytical checkpoints will confirm success before you proceed to the next step.

    Protocol A: Moisture-Free Homogeneous Alkylation (Using )

    Objective: Maximize overall conversion while suppressing polyalkylation through stoichiometric control.

    • System Preparation & Validation:

      • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a continuous Argon purge[1].

      • Validation Checkpoint 1: Perform a Karl Fischer titration on your benzene solvent. Do not proceed unless moisture content is

        
        .
        
    • Catalyst Suspension:

      • Suspend 1.2 equivalents of anhydrous

        
         in 10 equivalents of anhydrous benzene[1],[2].
        
      • Causality: The massive excess of benzene acts as both solvent and reactant, statistically shielding the newly formed dodecylbenzene from secondary electrophilic attacks[2].

      • Validation Checkpoint 2: The suspension should remain a free-flowing powder or a slightly yellow complex. If it clumps into a white mass, moisture has entered the system; abort and restart.

    • Electrophile Addition:

      • Cool the suspension to

        
         using an ice bath[2].
        
      • Add 1.0 equivalent of 1-dodecene dropwise via the dropping funnel over 45 minutes.

      • Causality: Dropwise addition keeps the steady-state concentration of the carbocation extremely low, preventing alkene oligomerization and thermal runaway.

    • Quenching & Workup:

      • Allow the reaction to warm to room temperature and stir for 1 hour.

      • Quench the reaction by slowly pouring the mixture over crushed ice and concentrated

        
        [1].
        
      • Validation Checkpoint 3: Run an aliquot through GC-FID. A successful reaction will show a mono-alkylated to poly-alkylated peak area ratio of

        
        .
        
    Protocol B: Shape-Selective Heterogeneous Alkylation (Using Zeolite)

    Objective: Maximize the 2-phenyl isomer regioselectivity while eliminating corrosive liquid acids.

    • Catalyst Activation:

      • Calcination: Heat the Mordenite zeolite catalyst in a muffle furnace at

        
         for 4 hours under dry air.
        
      • Causality: This removes adsorbed water and organic templates from the pores, exposing the active Brønsted acid sites required for the reaction[6].

      • Validation Checkpoint 1: Perform BET surface area analysis on a sample of the calcined batch to confirm pore integrity has not collapsed during heating.

    • Reaction Execution:

      • In a high-pressure Parr reactor, combine the calcined zeolite (typically 5-10 wt% relative to reactants), benzene, and 1-dodecene at a 20:1 molar ratio.

      • Seal and purge the reactor with Nitrogen. Heat to

        
         under autogenous pressure.
        
      • Causality: The elevated temperature overcomes the diffusion limitations inherent in microporous solid catalysts, allowing the bulky dodecyl chain to navigate the zeolite channels.

    • Separation & Validation:

      • Cool the reactor and filter the solid catalyst (which can be washed and regenerated).

      • Validation Checkpoint 2: Analyze the filtrate via GC-MS. The mass spectrum should confirm the molecular weight of dodecylbenzene (

        
        ), and the chromatogram should show the 2-phenyl isomer peak constituting 
        
        
        
        of the total LAB product area[5].

    References

    • A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry Source: nih.gov URL:[Link]

    • Green synthesis of linear alkylbenzenes via Diels−Alder cycloaddition between furan and linear alkenes over niobic acid catalyst Source: tandfonline.com URL:[Link]

    • A New Solid Acid-Based Route to Linear Alkylbenzenes Source: researchgate.net URL:[Link]

    • Alkylation of benzene with 1-dodecene in ionic liquids [Rmim]+Al2Cl6X− Source: researchgate.net URL:[Link]

    • Friedel-Crafts Alkylation with Practice Problems Source: chemistrysteps.com URL:[Link]

    Sources

    LABSA Technical Support Center: Troubleshooting Dodecylbenzene Sulfonation

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Linear Alkylbenzene Sulfonic Acid (LABSA) production. This guide is curated for process chemists, chemical engineers, and drug development professionals managing the electrophilic aromatic substitution of dodecylbenzene. Below, we address the mechanistic causality of common side reactions—specifically sulfone and anhydride formation—and provide self-validating protocols to optimize your yield and purity.

    Part 1: Mechanistic Troubleshooting & FAQs

    Q1: Why is my sulfone content exceeding 1.5% despite maintaining a stoichiometric SO₃:LAB ratio? A1: Sulfone generation is a bi-molecular side reaction where two moles of linear alkylbenzene (LAB) react with two moles of SO₃, producing one mole of sulfone and one mole of sulfuric acid[1]. Because sulfones do not function as "actives" in alkylaryl sulfonates, they represent a direct loss of yield[1]. Even at stoichiometric ratios, localized SO₃ concentration spikes (poor mixing) or inadequate heat dissipation can drive this reaction. The sulfonation of dodecylbenzene is highly exothermic and nearly instantaneous; if the heat is not removed rapidly, localized "hot spots" form, lowering the activation energy barrier for sulfone formation[2]. Resolution: Ensure SO₃ is sufficiently diluted (typically 3-5% in dry air or an inert solvent) to control the reaction rate[3]. Maintain the SO₃:LAB molar ratio strictly between 1.01 and 1.05[4]. Transitioning from conventional falling film reactors to microreactors can also enhance mass and heat transfer, mitigating localized hot spots and suppressing sulfone formation[5].

    Q2: We are observing high viscosity and lower active matter in the intermediate stage. Are sulfonic anhydrides forming? A2: Yes. The initial contact of gaseous SO₃ with LAB produces transient pyro-acids and sulfonic anhydrides. Anhydrides form when two moles of LAB react with three moles of SO₃ to produce one mole of sulfonic anhydride and one mole of sulfuric acid[1]. This intermediate state significantly increases the viscosity of the reaction mixture. Resolution: Implement a dedicated hydration/hydrolysis step post-aging. Adding a calculated amount of water hydrolyzes the anhydrides back into the active linear alkylbenzene sulfonic acid (LABSA) and sulfuric acid, recovering the active matter and reducing viscosity[5]. Anhydrides are completely eliminated during this hydrolysis phase[5].

    Q3: How does the aging step influence the final purity, and can it be bypassed to save time? A3: The aging step allows unreacted LAB and dissolved SO₃/pyro-acids to continue reacting, pushing the conversion rate higher. Approximately 75% of unreacted LAB is consumed during aging, transforming into additional active matter[5]. However, prolonged aging at elevated temperatures will concurrently increase sulfone formation. If using a continuous microreactor with high mass transfer, the residence time can be reduced to mere seconds, potentially bypassing the aging step entirely while still achieving >99% purity[6].

    Part 2: Reaction Pathway Visualization

    Pathway LAB Linear Alkylbenzene (LAB) LABSA LABSA (Target Product) LAB->LABSA Main Reaction Pyro Pyro-acids & Intermediates LAB->Pyro Excess SO3 Sulfone Sulfones (Side Product) LAB->Sulfone High Temp / Poor Mixing SO3 Sulfur Trioxide (SO3) SO3->LABSA Main Reaction SO3->Pyro Excess SO3 SO3->Sulfone High Temp / Poor Mixing Pyro->LABSA Hydrolysis (+H2O) Anhydride Sulfonic Anhydrides (Side Product) Pyro->Anhydride Dehydration

    Fig 1: Mechanistic pathways of LAB sulfonation and side product formation.

    Part 3: Quantitative Process Parameters

    To minimize side reactions, process parameters must be tightly controlled. The following table summarizes the causal relationship between operating conditions and product quality based on microreactor and falling film reactor data[1][3][6].

    ParameterOptimal RangeMechanistic Effect of Deviation
    SO₃:LAB Molar Ratio 1.01 - 1.05< 1.01: High unreacted LAB. > 1.05: Exponential increase in sulfone and anhydride formation; severe color degradation[1].
    Reaction Temperature 30°C - 40°C< 30°C: High viscosity, poor mixing. > 40°C: Thermal degradation, oxidation, and increased sulfone yield[3].
    SO₃ Dilution (in Air) 3% - 5%> 5%: Extremely fast reaction kinetics leading to localized hot spots and charring[3].
    Aging Time 30 - 45 mins> 45 mins: Reversibility issues and secondary side reactions dominate over primary active matter generation[4][5].

    Part 4: Self-Validating Experimental Protocol

    Optimized Gas-Liquid Micro-Sulfonation of Dodecylbenzene This protocol is designed as a self-validating system: each step contains an internal check to ensure the causality of the reaction remains controlled.

    Step 1: Reagent Preparation & Dilution

    • Purify Linear Alkylbenzene (LAB) to ensure moisture content is <50 ppm. (Mechanistic note: Moisture reacts with SO₃ to form H₂SO₄, acting as an inhibitor and reducing active SO₃[7]).

    • Vaporize liquid SO₃ and dilute it with dry air (dew point <-40°C) to achieve a 3% to 5% SO₃ concentration by volume[3].

    • Validation Check: Verify the SO₃ gas stream temperature. It must be maintained above 45°C to prevent SO₃ polymerization before entering the reactor.

    Step 2: Microreactor Sulfonation

    • Introduce the LAB and diluted SO₃ gas into the microreactor under an annular flow pattern.

    • Set the molar feed ratio of SO₃ to LAB precisely at 1.03[3].

    • Maintain the reactor cooling jacket at 30°C to rapidly dissipate the heat of the exothermic electrophilic substitution[8].

    • Validation Check: Monitor the differential temperature (

      
      ) across the microreactor. A 
      
      
      
      > 10°C indicates localized hot spots, requiring an immediate increase in cooling flow or a decrease in reagent feed rate.

    Step 3: Aging & Hydrolysis

    • Transfer the effluent to an aging vessel maintained at 40°C for exactly 30 minutes. This consumes residual LAB[5].

    • Inject a stoichiometric amount of water (approx. 1-2% by weight of the acid) to hydrolyze sulfonic anhydrides into LABSA[5].

    • Validation Check: Measure the viscosity before and after water injection. A sharp drop in viscosity confirms the successful cleavage of anhydrides.

    Step 4: Phase Separation & Neutralization

    • Allow the mixture to settle. Separate the lower spent sulfuric acid layer (if oleum or excess SO₃ was used)[4].

    • Neutralize the upper LABSA organic phase with a 10% NaOH solution, maintaining the temperature below 50°C to prevent hydrolysis of the sulfonate salt, adjusting the pH to 7-8[2][3].

    • Validation Check: The final product should be a clear, light-yellow viscous liquid. Dark brown discoloration indicates over-sulfonation or oxidation during Step 2.

    Part 5: Experimental Workflow Visualization

    Workflow Step1 1. Reagent Prep Dilute SO3 (3-5% in dry air) Step2 2. Micro-Sulfonation Control Temp (30-40°C) Molar Ratio 1.01-1.05 Step1->Step2 Step3 3. Aging 30-45 mins (Consume unreacted LAB) Step2->Step3 Step4 4. Hydrolysis Add H2O to cleave anhydrides Step3->Step4 Step5 5. Neutralization Adjust pH to 7-8 with NaOH Step4->Step5

    Fig 2: Self-validating step-by-step workflow for LAB micro-sulfonation.

    References

    • Alfa Chemistry. "Sulfonation Reaction - Synthesis of Sodium Dodecyl Benzene Sulfonate." Alfa Chemistry. 2

    • ResearchGate. "A contribution to understanding secondary reactions in linear alkylbenzene sulfonation." ResearchGate.6

    • Scribd. "LAB Sulfonation Process Overview." Scribd. 4

    • Google Patents. "WO2010062605A1 - Alkylaryl sulfonates with reduced sulfone levels and methods for their preparation." Google Patents. 1

    • Google Patents. "US4308215A - Sulfonation process." Google Patents. 7

    • ResearchGate. "Sulfonation of Alkylbenzene Using Liquid Sulfonating Agent in Rotating Packed Bed: Experimental and Numerical Study." ResearchGate. 5

    • Google Patents. "CN109912462B - A kind of method for synthesizing dodecylbenzene sulfonic acid in circulating microreactor." Google Patents. 8

    • Cosoon Chem. "Synthesis Technology And Principle Of Sodium Dodecylbenzene Sulfonate." Cosoon Chem. 3

    Sources

    Optimizing temperature and catalyst concentration for Dodecylbenzene synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers and process engineers optimizing Linear Alkylbenzene (LAB) synthesis.

    Topic: Optimizing Temperature & Catalyst Concentration for Friedel-Crafts Alkylation Ticket Type: Advanced Process Optimization Audience: R&D Chemists, Process Engineers, Drug Development Professionals

    Core Principles & Mechanistic Logic

    Before troubleshooting, it is critical to understand the "Engine" (Catalyst) and the "Accelerator" (Temperature) of this reaction. Dodecylbenzene (DDB) synthesis via Friedel-Crafts alkylation involves the electrophilic attack of a dodecyl carbocation on a benzene ring.

    The Selectivity-Reactivity Trade-off

    The primary challenge is balancing Conversion (consuming 1-dodecene) against Selectivity (avoiding isomers and heavy byproducts).

    • 2-Phenyl Isomer: The "Gold Standard" for biodegradability and surfactant linearity.

    • Internal Isomers: Result from hydride shifts along the alkyl chain before alkylation.

    • Heavy Alkylates: Result from polyalkylation (adding two dodecyl chains) or olefin oligomerization (dimers).

    Visualizing the Pathway

    The following diagram maps the kinetic competition between the desired alkylation and the undesired isomerization/oligomerization pathways.

    DDB_Mechanism Start 1-Dodecene + Acid Catalyst Carbocation 2-Dodecyl Carbocation Start->Carbocation Protonation Heavy Dialkylbenzenes (Heavy Alkylate) Start->Heavy Oligomerization (Low Benzene Ratio) Iso_Carbocation Internal Carbocations (3-, 4-, 5-, 6-) Carbocation->Iso_Carbocation Hydride Shift (Fast at High T) Intermediate Sigma Complex Carbocation->Intermediate + Benzene Iso_Carbocation->Intermediate + Benzene Benzene Benzene (Excess) Product_2 2-Phenyl Dodecane (Target) Intermediate->Product_2 - H+ Product_Int Internal Isomers Intermediate->Product_Int - H+ Product_2->Heavy + Carbocation (Polyalkylation)

    Figure 1: Mechanistic pathway showing the competition between 2-phenyl targeting, isomerization (hydride shifts), and heavy alkylate formation.

    Troubleshooting Guide (Q&A)

    Module A: Catalyst Concentration & Stoichiometry

    Q1: I increased my catalyst concentration to boost yield, but my product is turning dark/viscous. Why? Diagnosis: You are likely experiencing Oligomerization and Tar Formation . Technical Explanation: While increasing catalyst load (e.g., AlCl₃ or Zeolite mass) increases the number of active acid sites, it also accelerates side reactions. If the local concentration of carbocations exceeds the availability of benzene, the carbocations will react with each other (olefin dimerization) or with the product (polyalkylation), creating "heavy alkylates" (tars). Solution:

    • Check Benzene:Olefin Ratio: This is the most critical variable. Ensure a molar ratio of at least 10:1 to 15:1 (Benzene:Dodecene). High benzene dilution suppresses side reactions by statistically favoring the Benzene-Carbocation collision over Olefin-Carbocation collisions [1, 2].

    • Optimize Loading:

      • Solid Acids (Zeolites/Clays): Optimal loading is typically 5–15 wt% relative to the olefin. Beyond 15%, agglomeration often reduces effective surface area, and yield plateaus [3].

      • AlCl₃:[1][2][3][4][5][6][7] Keep below 5 mol% relative to olefin to prevent complex formation that leads to "Red Oil" (acid sludge).

    Q2: My conversion is low (<50%) despite using a fresh Zeolite catalyst. Is the concentration too low? Diagnosis: The issue is likely Catalyst Poisoning (Water) or Pore Diffusion Limitations , not just concentration. Technical Explanation: Friedel-Crafts catalysts are extremely water-sensitive. Even trace moisture (ppm levels) competes for acid sites, neutralizing the catalyst. Additionally, if using a microporous zeolite (like ZSM-5), the long dodecyl chain may not fit into the pores, rendering the internal surface area useless. Solution:

    • Dehydration: Calcine solid catalysts at 400–500°C for 4 hours before use. Ensure benzene and dodecene are dried over molecular sieves (3Å or 4Å) [4].

    • Catalyst Type: Switch to a large-pore zeolite like H-Mordenite or USY (Ultrastable Y) , or a mesoporous material like MCM-41 . These allow bulky dodecyl chains to access active sites [5, 6].

    Module B: Temperature Optimization

    Q3: How does temperature affect the "2-Phenyl" selectivity? Diagnosis: Thermodynamic vs. Kinetic Control. Technical Explanation:

    • Low Temperature (Kinetic Control): Favors the formation of the 2-phenyl isomer because the primary carbocation rearrangement (hydride shift) requires activation energy.

    • High Temperature (Thermodynamic Control): Accelerates hydride shifts, scrambling the carbocation along the chain. This results in a thermodynamic distribution of isomers (3-, 4-, 5-, 6-phenyl), reducing the desirable 2-phenyl content [7, 8]. Data Reference:

    TemperatureConversion (%)2-Phenyl SelectivityMajor Byproduct
    50°C 40-60%High (>40%)Low
    120°C 90-98%Moderate (~30%)Isomers
    >180°C >99%Low (<20%)Heavy Alkylates/Coke

    Recommendation: Run the reaction at the lowest temperature that sustains an acceptable reaction rate. For Zeolites (USY), 120°C is often the "sweet spot" balancing 98% conversion with acceptable selectivity [6]. For AlCl₃, temperatures as low as 50–60°C are preferred [9].

    Q4: I am seeing rapid catalyst deactivation at high temperatures. What is happening? Diagnosis: Coking. Technical Explanation: At temperatures >150°C, olefin oligomers undergo dehydrogenation and condensation on the catalyst surface, forming graphitic "coke" that physically blocks active sites. Solution:

    • Reduce temperature.

    • Perform Catalyst Regeneration : Wash with benzene at elevated temperature or calcine in air (for zeolites) to burn off coke [1].

    Standardized Optimization Workflow

    Do not rely on guesswork. Follow this self-validating protocol to determine the optimal window for your specific reactor setup.

    Experimental Logic Flow

    Optimization_Flow Start Start Optimization Prep Pre-Treatment: Dry Reactants (<10ppm H2O) Calcine Catalyst (500°C) Start->Prep Baseline Run Baseline: Ratio 10:1 (Bz:Olefin) Temp: 100°C Cat: 10 wt% Prep->Baseline Check_Conv Check Conversion (GC) Baseline->Check_Conv Low_Conv Conversion < 90% Check_Conv->Low_Conv No High_Conv Conversion > 90% Check_Conv->High_Conv Yes Action_Temp Increase Temp (+10°C) OR Check Catalyst Pore Size Low_Conv->Action_Temp Check_Sel Check Selectivity (2-Phenyl vs Internal) High_Conv->Check_Sel Action_Temp->Baseline Poor_Sel Low 2-Phenyl % Check_Sel->Poor_Sel No Good_Sel High 2-Phenyl % Check_Sel->Good_Sel Yes Action_Ratio Decrease Temp OR Switch to Shape-Selective Cat (e.g., H-Mordenite) Poor_Sel->Action_Ratio Final Optimal Conditions Locked Good_Sel->Final Action_Ratio->Baseline

    Figure 2: Step-by-step logic for tuning reaction parameters based on GC feedback.

    Detailed Protocol (Zeolite Catalyzed)
    • Feedstock Preparation:

      • Benzene: Anhydrous (99.8%).

      • 1-Dodecene: Pass through an activated alumina column to remove peroxides and moisture.

    • Catalyst Activation:

      • Heat Zeolite (e.g., USY or H-Beta) at 500°C for 4 hours under dry air flow.

      • Cool in a desiccator.

    • Reaction Setup:

      • Molar Ratio: Fix Benzene:Dodecene at 10:1 .

      • Loading: Add 10 wt% catalyst (relative to dodecene mass).

      • Atmosphere: N₂ blanket (essential to prevent moisture ingress).

    • Execution:

      • Heat benzene to reflux (or target temp, e.g., 80°C).

      • Add dodecene slowly (dropwise) to maintain a high instantaneous Benzene:Olefin ratio.

    • Analysis:

      • Sample at 1, 2, and 4 hours.

      • Analyze via GC-FID/MS. Calculate Bromine Index (to measure unreacted olefin) if GC is unavailable.

    References

    • BenchChem. "Improving selectivity in the alkylation of benzene with 1-dodecene." BenchChem Technical Support. Link

    • Knifton, J. F., et al. "Linear Alkylbenzene Synthesis: Catalyst & Process Optimization.
    • Halligudi, S. B., et al. "Alkylation of benzene with α-olefins over zirconia supported 12-silicotungstic acid." Catalysis Communications. Link

    • Liang, W., et al. "Alkylation of benzene with dodecene over HY zeolite: Deactivation, regeneration, and product distribution."[8] Zeolites, 1996.[8]

    • Wang, Y., et al. "Aromatics Alkylated with Olefins Utilizing Zeolites as Heterogeneous Catalysts: A Review." Molecules, 2024.[9] Link

    • Yuan, X., et al. "Alkylation of benzene with 1-dodecene over USY zeolite catalyst: Effect of pretreatment and reaction conditions."[8] Korean Journal of Chemical Engineering, 2002.[8] Link

    • Sivasanker, S., & Thangaraj, A. "Distribution of Isomers in the Alkylation of Benzene with Long-Chain Olefins.
    • Elchemy. "Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications." Elchemy Insights, 2025. Link

    • Mettler Toledo. "Friedel-Crafts Alkylation Reaction Mechanism & Monitoring." Mettler Toledo Applications. Link

    Sources

    Enhancing the stability of emulsions stabilized by Dodecylbenzene sulfonate

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Enhancing the stability of emulsions stabilized by Sodium Dodecylbenzene Sulfonate (SDBS)

    Introduction: The SDBS Stability Profile

    Welcome to the Advanced Surfactant Support Hub. Sodium Dodecylbenzene Sulfonate (SDBS) is a workhorse anionic surfactant used extensively in drug delivery, enhanced oil recovery, and detergency.[1][2][3][4][5] Its primary stabilization mechanism is electrostatic repulsion . When SDBS molecules adsorb at the oil-water interface, their anionic sulfonate headgroups (

    
    ) project into the aqueous phase, creating a negatively charged envelope around the droplets.
    

    According to DLVO theory (Derjaguin, Landau, Verwey, and Overbeek), stability is achieved when this electrostatic repulsion dominates over van der Waals attraction.[6] However, this mechanism is inherently sensitive to electrolytes (salt) and pH changes. This guide provides the protocols to overcome these limitations.

    Module 1: The Mechanics of Instability

    To troubleshoot effectively, you must understand the microscopic failure modes. SDBS emulsions typically fail due to Double Layer Compression or Ostwald Ripening .

    Visualization: The Electrostatic Barrier (DLVO)

    The following diagram illustrates the critical balance required for stability. If the "Double Layer" (Debye length) is compressed by salt ions, the droplets can approach close enough for van der Waals forces to snap them together (Coalescence).

    DLVO_Mechanism cluster_0 Stable State (Low Ionic Strength) cluster_1 Unstable State (High Ionic Strength) Droplet_A Oil Droplet A (SDBS Coated) Repulsion Strong Electrostatic Repulsion (Thick Double Layer) Droplet_A->Repulsion Droplet_B Oil Droplet B (SDBS Coated) Droplet_B->Repulsion Salt Addition of Electrolytes (Na+, Ca2+) Repulsion->Salt Environment Change Compression Double Layer Compression (Debye Length < 1nm) Salt->Compression Shields Charge Barrier_Loss Energy Barrier Collapse Compression->Barrier_Loss Coalescence COALESCENCE (Irreversible Separation) Barrier_Loss->Coalescence Van der Waals Dominates

    Caption: Schematic of DLVO interaction.[4][7] Stability relies on a thick electrical double layer (green). Electrolytes compress this layer, leading to coalescence (red).

    Module 2: Troubleshooting Guide

    Identify your instability phenotype using the table below. Note that Creaming is reversible, whereas Coalescence is not.

    Instability TypeVisual IndicatorRoot Cause in SDBS SystemsCorrective Action
    Creaming Distinct layer of cream on top; droplets intact.Density difference between oil/water.Increase continuous phase viscosity (add Xanthan Gum or PEG).
    Flocculation Clumping of droplets; redisperses upon shaking.Weak electrical potential (Zeta potential <30
    Coalescence Oil slicks/pools; droplets merge permanently.Double Layer Collapse (High Salt) or insufficient surfactant coverage.Switch to Mixed Surfactant System (see Module 3).
    Ostwald Ripening Average droplet size increases over time (small droplets disappear).[8]Solubility of oil phase in water; SDBS micelles transport oil.Add a "Ripening Inhibitor" (highly insoluble oil like Hexadecane or Squalane).

    Module 3: Advanced Protocol – Salt-Tolerant Mixed Systems

    Scenario: Your formulation contains API salts or requires a buffer (PBS), causing the SDBS emulsion to crash. Solution: Synergistic stabilization using a Non-ionic Co-surfactant (Steric Stabilization).

    The Protocol: SDBS + Tween 80 Synergism

    This protocol creates a "hybrid" barrier: SDBS provides charge (repulsion), while Tween 80 provides a physical polymer chain (steric hindrance) that salt cannot suppress.

    Materials
    • Anionic: SDBS (Sodium Dodecylbenzene Sulfonate)[9][10]

    • Non-ionic: Tween 80 (Polysorbate 80)

    • Oil Phase: Mineral Oil or specific drug carrier

    • Aqueous Phase: Phosphate Buffered Saline (PBS)

    Step-by-Step Methodology
    • Calculate HLB (Hydrophile-Lipophile Balance):

      • Target HLB for Mineral Oil O/W emulsion is ~10-11.

      • SDBS HLB

        
         10.6; Tween 80 HLB 
        
        
        
        15.0.
      • Note: SDBS alone is often sufficient for HLB, but we add Tween for steric bulk.

    • Aqueous Phase Preparation:

      • Dissolve SDBS (0.5% w/v) and Tween 80 (0.5% w/v) in Deionized Water.

      • Crucial: Do not add salt/buffer yet. Hydrate surfactants in pure water first to ensure proper micelle formation.

    • Pre-Emulsification:

      • Add Oil Phase (10% v/v) dropwise while stirring at 800 RPM.

      • Mix for 10 minutes to form a coarse emulsion.

    • High-Energy Homogenization:

      • Process using a probe sonicator or Microfluidizer (1000 bar, 3 cycles).

      • Temperature Control: Keep sample

        
         to prevent Tween 80 cloud point issues.
        
    • Salt Addition (Shock Step):

      • Once the emulsion is formed and surfactant is packed at the interface, slowly add concentrated buffer/salt solution to reach final tonicity.

      • Why? Adsorbed non-ionic tails (Tween) are harder to displace than free monomers.

    Workflow Visualization

    Mixed_Protocol Step1 1. Hydrate Surfactants (SDBS + Tween 80) in Pure Water Step2 2. Add Oil Phase (Coarse Mixing) Step1->Step2 Step3 3. High-Shear Homogenization Step2->Step3 Step4 4. Add Electrolytes (Post-Stabilization) Step3->Step4 Steric Barrier Established

    Caption: Workflow for salt-tolerant emulsions. Note that electrolytes are added LAST to prevent interference with initial surfactant packing.

    Module 4: Frequently Asked Questions (FAQ)

    Q1: My SDBS emulsion separates immediately when I add a cationic drug (e.g., Doxorubicin HCl). Why? A: This is a classic Charge Neutralization failure. The cationic drug (+) binds to the anionic SDBS headgroup (-), forming an insoluble hydrophobic complex (precipitate) and stripping the surfactant from the interface.

    • Fix: You cannot use SDBS alone. Switch to a non-ionic surfactant (Tween/Span) or use a cationic surfactant (CTAB) if the drug must remain positively charged. Alternatively, encapsulate the drug in the oil core to shield it from the interface.

    Q2: How does pH affect SDBS stability? A: SDBS is a sulfonate, which is a strong acid salt (

    
    ). Unlike carboxylate soaps (which precipitate at pH < 5), SDBS remains ionized and active down to pH ~2. However, at extremely low pH, the high concentration of 
    
    
    
    ions acts like salt, compressing the double layer.
    • Recommendation: Maintain pH > 3.0 for optimal Zeta potential.

    Q3: What is the target Zeta Potential for an SDBS emulsion? A: For a purely electrostatic system (SDBS only), you need

    
      (absolute value > 30) for long-term stability. If you are using a mixed system (SDBS + Tween), a lower potential (e.g., 
    
    
    
    ) is often acceptable because the steric barrier compensates for the lower charge.

    Q4: My emulsion is stable initially but the droplet size doubles after 1 week. Is this coalescence? A: If there is no visible oil layer, this is likely Ostwald Ripening , not coalescence. Smaller droplets are dissolving and redepositing onto larger ones.[11]

    • Fix: Add a "Ripening Inhibitor" to the oil phase. Adding 1-5% of a highly hydrophobic, water-insoluble oil (e.g., Squalane or Hexadecane) balances the chemical potential and stops the diffusion.

    References

    • Paria, S., & Khilar, K. C. (2004). A review on experimental studies of surfactant adsorption at the hydrophilic solid–water interface. Advances in Colloid and Interface Science.

    • McClements, D. J. (2005). Food Emulsions: Principles, Practices, and Techniques. CRC Press. (Definitive text on DLVO and Ostwald Ripening mechanisms).
    • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons. (Source for CMC and HLB values).
    • Hou, W., & Xu, J. (2016). Surfactant-stabilized emulsions: Mechanisms and applications. Physical Chemistry Chemical Physics. (Discussion on mixed surfactant synergism).

    Sources

    Strategies for the purification of synthesized Dodecylbenzene isomers

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Hub: Purification of Synthesized Dodecylbenzene (DDB) Isomers

    Status: Active Operator: Senior Application Scientist (Separation Technologies) Ticket ID: DDB-ISO-PUR-001

    Introduction: The Isomer Challenge

    Welcome to the technical support center. If you are synthesizing Dodecylbenzene (DDB), you are likely dealing with a Friedel-Crafts alkylation product containing a mixture of unreacted benzene, dodecene isomers, poly-alkylated "heavies," and the target mono-alkylated isomers.

    For drug development and high-precision research, "industrial grade" (90-95%) is insufficient. You need to isolate specific positional isomers (e.g., 2-phenyl vs. 5-phenyl) or achieve >99% chemical purity. This guide moves beyond standard detergent-grade protocols to precision laboratory separation.

    Master Workflow: Purification Logic Gate

    Before selecting a protocol, visualize your purification pathway. The choice depends on whether you need bulk chemical purity (removal of side products) or isomeric resolution (separating 2-phenyl-DDB from 3-phenyl-DDB).

    DDB_Purification_Workflow Start Crude Reaction Mixture (Benzene, Dodecene, DDB, Dialkylates) Step1 Step 1: Flash Evaporation Remove Unreacted Benzene/Light Ends Start->Step1 Decision Goal: Bulk Purity or Specific Isomer? Step1->Decision Path_Bulk Path A: Bulk Purity (>98% Mix) Decision->Path_Bulk Bulk Clean Path_Iso Path B: Isomer Resolution Decision->Path_Iso Specific Isomer VacDist Vacuum Distillation (0.03 mbar, ~120°C) Path_Bulk->VacDist PrepLC Preparative HPLC (C18 / Phenyl-Hexyl) Path_Iso->PrepLC High Resolution Adsorption Shape-Selective Adsorption (Zeolite 13X / ZIF-8) Path_Iso->Adsorption Batch Scale Heavies Residue: Poly-alkylated Heavies VacDist->Heavies Bottoms Final_Bulk Pure DDB (Isomer Mix) VacDist->Final_Bulk Distillate Final_Iso Isolated 2-Phenyl Isomer PrepLC->Final_Iso Adsorption->Final_Iso

    Caption: Logical workflow separating bulk purification (distillation) from high-precision isomer resolution (chromatography).

    Module 1: Bulk Purification (Vacuum Distillation)

    The Issue: Your crude mixture is dark/amber and contains dialkylbenzenes (heavies) and unreacted dodecene. The Solution: High-vacuum fractional distillation. DDB has a high boiling point (~290°C at atm), making it susceptible to thermal degradation (pyrolysis) if distilled at standard pressure.

    Protocol:

    • Strip Lights: Use a Rotary Evaporator at 40°C/50 mbar to remove unreacted benzene (toxic, volatile).

    • Setup: Short-path distillation head or Vigreux column with a high-vacuum pump (oil or hybrid).

    • Parameters:

    FractionApprox. Boiling Point (at 0.03 mbar)CompositionAction
    F1 (Lights) < 80°CResidual Dodecene, solventDiscard
    F2 (Heart Cut) 115°C - 125°C Pure Dodecylbenzene (Mixed Isomers) Collect
    Residue > 130°CDialkylbenzenes, TarsStop heating

    Technical Insight:

    • Vacuum Criticality: At 0.03 mbar, the boiling point drops significantly, preventing the "cracking" of the alkyl chain [1].

    • Stirring: Use a vigorous stir bar. Boiling chips are ineffective under high vacuum.

    • Safety: Always trap the vacuum line with liquid nitrogen or dry ice/acetone to protect the pump from benzene carryover.

    Module 2: Isomer Resolution (The "2-Phenyl" Challenge)

    The Issue: You need the 2-phenyl isomer specifically (often preferred for biodegradability and surfactant kinetics), but distillation cannot separate it from 3-, 4-, 5-, and 6-phenyl isomers due to boiling point overlap (< 2°C difference).

    Strategy A: Preparative HPLC (High Purity) For drug development applications requiring >99% isomeric purity, Reverse-Phase HPLC is the gold standard.

    • Stationary Phase: Phenyl-Hexyl or C18 columns. Phenyl-hexyl offers superior pi-pi interaction selectivity for aromatic isomers compared to standard C18 [2].

    • Mobile Phase: Isocratic elution with Methanol/Water (approx 90:10) or Acetonitrile/Water.[1]

    • Elution Order: The internal isomers (5-phenyl, 6-phenyl) are more compact and typically elute before the 2-phenyl isomer, which has a larger hydrophobic surface area in interaction with the stationary phase [3].

    Strategy B: Shape-Selective Adsorption (Batch Scale) If you cannot run Prep-HPLC, use Zeolite molecular sieves.

    • Mechanism: The 2-phenyl isomer is more linear/less sterically hindered than the 5- or 6-phenyl isomers.

    • Material: Zeolite 13X or ZIF-8 (Zeolitic Imidazolate Framework).

    • Protocol:

      • Dissolve DDB mix in n-hexane.

      • Add activated Zeolite 13X (dried at 300°C).

      • Stir for 4-12 hours. The linear-like 2-phenyl isomer preferentially adsorbs into the pores.

      • Filter the zeolite.

      • Desorb: Wash the zeolite with a displacing solvent (e.g., hot toluene) to recover the enriched 2-phenyl fraction [4].

    Module 3: Troubleshooting & FAQs

    Q1: My purified DDB has a persistent yellow tint. How do I remove it?

    • Cause: Trace oxidation products or polymerized olefins (tars) that co-distilled.

    • Fix: Pass the distilled liquid through a small glass column packed with activated Silica Gel (60 Å) or neutral Alumina. Elute with hexane. The non-polar DDB will pass through, while polar color bodies stick to the silica.

    Q2: I am seeing "ghost peaks" in my GC-MS after distillation.

    • Cause: Thermal degradation. If your pot temperature exceeded 200°C, you likely cracked the alkyl chain, creating shorter alkylbenzenes (C10, C11).

    • Fix: Improve your vacuum. You must get below 1 mbar. If your pump cannot achieve this, you cannot distill DDB safely.

    Q3: Can I use crystallization to separate the isomers?

    • Answer: Generally, no . DDB isomers form a eutectic mixture with very low melting points (often < -50°C). Crystallization is not a viable purification strategy for this compound class; rely on chromatography or distillation [5].

    Q4: How do I quantify the 2-phenyl isomer content?

    • Method: Use GC-FID or GC-MS.

    • Indices: The 2-phenyl isomer is the last to elute among the isomers on a non-polar capillary column (like HP-5 or DB-5) because it has the highest boiling point (marginally) and strongest interaction with the phase.

    References

    • Australian National University. (2015). LAB purification setup with vacuum distillation process. ResearchGate.

    • BenchChem. (2025).[1][2] HPLC Separation of Benzene, 1-butyl-4-ethyl, and Its Positional and Structural Isomers.

    • Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography.

    • UOP LLC. (2012). Method for controlling 2-phenyl isomer content of linear alkylbenzene. US Patent 8389785B2.

    • Alfa Chemistry. (2018). Methods for Purification of Commonly Used Solvents.

    Sources

    Validation & Comparative

    Comparing the surfactant properties of linear vs. branched Dodecylbenzene sulfonate

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The Structural Determinants of Surfactant Utility[1]

    In the landscape of anionic surfactants, the transition from Branched Alkylbenzene Sulfonate (ABS) to Linear Alkylbenzene Sulfonate (LAS) represents one of the most significant shifts in industrial chemistry, driven not by performance failure, but by environmental necessity.[1]

    For researchers and drug development professionals, understanding the distinction between these two isomers is critical. While they share a hydrophilic sulfonate head group, their hydrophobic tail architectures dictate vastly different physicochemical behaviors, toxicity profiles, and environmental fates. This guide provides an objective, data-driven comparison to inform formulation choices in detergency, solubilization, and biochemical applications.

    Molecular Architecture & Steric Implications[1]

    The core difference lies in the alkyl chain topology. This structural variation fundamentally alters the Critical Micelle Concentration (CMC) and the molecule's interaction with biological membranes.

    • LAS (Linear): Features a straight alkyl chain (typically

      
      ).[2][3] This linearity allows for tight molecular packing at interfaces and within micelles.
      
    • ABS (Branched): Historically derived from tetrapropylene, ABS possesses a highly branched alkyl tail. These methyl branches create significant steric hindrance , preventing efficient packing and blocking enzymatic access.

    Visualization: Structural Impact on Biodegradation

    The following diagram illustrates the mechanistic difference in enzymatic degradation, the primary reason ABS was phased out of consumer products.

    biodegradation_mechanism cluster_LAS Linear (LAS) Pathway cluster_ABS Branched (ABS) Pathway LAS Linear Alkyl Chain Enzyme_LAS ω-Hydroxylase / β-Oxidation LAS->Enzyme_LAS Accessible Degradation Rapid Mineralization (CO2 + H2O) Enzyme_LAS->Degradation ABS Branched Alkyl Chain (Tetrapropylene) Enzyme_ABS Enzymatic Attack ABS->Enzyme_ABS Block Steric Blockage Enzyme_ABS->Block Hindered Persistence Environmental Persistence (Foam) Block->Persistence

    Caption: Comparative biodegradation pathways showing the steric hindrance mechanism that renders ABS recalcitrant to enzymatic β-oxidation.

    Physicochemical Performance Comparison

    The choice between linear and branched surfactants often involves a trade-off between packing efficiency (LAS) and solubility/wetting speed (ABS).

    Data Summary: Key Parameters
    PropertyLinear (LAS)Branched (ABS)Mechanistic Driver
    CMC (mM) 1.2 – 2.9 (Lower)> 3.0 (Higher)Linear chains pack more efficiently into micelles; branching disrupts hydrophobic interaction [1].
    Surface Tension (
    
    
    )
    ~32 mN/m~30–35 mN/mComparable, but ABS often diffuses faster to the interface due to lower packing density.
    Biodegradability > 90% (Readily)< 40% (Recalcitrant)Steric hindrance blocks β-oxidation enzymes [2].
    Foam Stability Unstable in hard waterHighly Stable Branching prevents close packing, creating viscoelastic films that resist drainage.
    Acute Toxicity (Fish) Higher (
    
    
    3-10 mg/L)
    Lower (
    
    
    >10 mg/L)
    Linear chains penetrate lipid bilayers more effectively, causing acute membrane disruption [3].
    Detailed Analysis
    1. Critical Micelle Concentration (CMC)

    LAS exhibits a lower CMC compared to ABS isomers of equivalent carbon number. The methyl branches in ABS increase the cross-sectional area of the tail, making it thermodynamically less favorable to form the curved surface of a micelle.

    • Implication: LAS is more efficient; less mass is required to solubilize hydrophobic drugs or soils.

    2. Wetting vs. Detergency
    • Wetting: ABS often acts as a superior wetting agent. The branched structure prevents the formation of rigid "crystalline" phases at the air-water interface, allowing for faster dynamic surface tension reduction.

    • Detergency: LAS is generally superior for soil removal. Its linear tail allows it to align closely with hydrophobic soils and roll them off surfaces (roll-up mechanism).

    Experimental Protocols

    To validate these properties in a lab setting, the following self-validating protocols are recommended.

    Protocol A: CMC Determination via Conductivity

    This method relies on the abrupt change in the rate of counter-ion binding when micelles form.

    Reagents & Equipment:

    • High-purity water (18.2 MΩ·cm).

    • Calibrated Conductivity Meter (± 0.5% accuracy).

    • Thermostated vessel (

      
      ).
      

    Workflow:

    • Preparation: Prepare a 20 mM stock solution of the surfactant (LAS or ABS).

    • Baseline: Measure conductivity of 50 mL pure water.

    • Titration: Add surfactant stock in small aliquots (e.g., 0.5 mL).

    • Equilibration: Stir for 2 minutes; allow reading to stabilize.

    • Data Plotting: Plot Conductivity (

      
      ) vs. Concentration (
      
      
      
      ).
    • Analysis: The intersection of the two linear regions (pre-micellar and post-micellar slopes) indicates the CMC.

    Protocol B: Assessment of Biodegradability (Modified OECD 301F)

    This protocol differentiates LAS from ABS by measuring oxygen consumption (Manometric Respirometry).

    Workflow Visualization:

    experimental_protocol cluster_incubation Incubation Phase (28 Days) Start Inoculum Preparation (Activated Sludge) Medium Mineral Medium + Test Substance (100 mg/L) Start->Medium Measure Continuous O2 Consumption (Manometric) Medium->Measure Control Reference Control (Sodium Benzoate) Medium->Control Calc Calculate % Degradation (BOD / ThOD) Measure->Calc Result Pass Level: >60% within 10-day window Calc->Result

    Caption: Workflow for OECD 301F Manometric Respirometry test to determine 'Ready Biodegradability'.

    Step-by-Step:

    • Inoculum: Collect activated sludge from a wastewater treatment plant. Wash and aerate.[1]

    • Test System: In a respirometer flask, mix mineral medium, inoculum (30 mg/L SS), and surfactant (100 mg/L).

    • Control: Run a parallel flask with Sodium Benzoate (reference) and a blank (inoculum only).

    • Measurement: Incubate at

      
       in the dark for 28 days. The device measures pressure drop due to 
      
      
      
      consumption (CO2 is absorbed by KOH trap).
    • Calculation:

      
      
      
      • LAS Result: Typically >60% by Day 10.[4]

      • ABS Result: Typically <20% by Day 28.

    Toxicity & Environmental Fate[2][4][6]

    While LAS is the "greener" choice regarding persistence, its acute toxicity profile requires careful handling during the development phase.

    • Acute Aquatic Toxicity: LAS is more toxic to fish than ABS. The linear alkyl chain integrates effectively into biological membranes, disrupting ion transport.

      • LAS

        
         (96h, Fish): ~1.67 mg/L (Toxic) [3].
        
      • ABS

        
         (96h, Fish): ~4–10 mg/L (Moderately Toxic).
        
    • Chronic Risk: Despite higher acute toxicity, LAS poses lower long-term risk because it does not bioaccumulate. ABS, while less acutely potent, persists in the environment, leading to chronic exposure and aesthetic pollution (foaming waterways).

    Recommendation for Drug Development

    For pharmaceutical formulations (e.g., solubilizing agents), LAS is preferred due to its predictable micellization and regulatory acceptance, provided that wastewater streams are treated. ABS is largely obsolete in this sector due to regulatory bans on non-biodegradable surfactants.

    References

    • American Cleaning Institute. (2002). Linear and Branched Alkylbenzene Sulfonic Acids and Derivatives; Test Plan. Link

    • BenchChem. (2025).[5][1] A Comparative Analysis of Linear and Branched Alkylbenzene Sulfonates. Link

    • US EPA. (2006). Reregistration Eligibility Decision (RED) for Alkylbenzene Sulfonates. Link

    • Langmuir. (2006). Positional Isomers of Linear Sodium Dodecyl Benzene Sulfonate: Solubility, Self-Assembly, and Air/Water Interfacial Activity. Link

    • MDPI. (2023). Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation. Link

    Sources

    Performance comparison of Dodecylbenzene sulfonate with other anionic surfactants

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The "Benzene Advantage" in Surfactant Chemistry

    In the landscape of anionic surfactants, Sodium Dodecylbenzene Sulfonate (SDBS) occupies a distinct physicochemical niche compared to the industry standard, Sodium Dodecyl Sulfate (SDS) , and the milder Sodium Laureth Sulfate (SLES) .

    While SDS is the gold standard for protein denaturation (SDS-PAGE) due to its predictable binding isotherms, SDBS offers superior performance in hydrophobic solubilization and critical micelle concentration (CMC) efficiency . This is primarily driven by the π-π stacking interactions of its benzene ring, which creates a more voluminous and hydrophobic micellar core. For drug development professionals, SDBS represents a more aggressive but efficient solubilizer for poorly water-soluble Active Pharmaceutical Ingredients (APIs), whereas SLES remains the choice for biocompatibility and mildness.

    Molecular Architecture & Physicochemical Logic[1][2]

    The performance divergence stems directly from the hydrophobic tail structure.

    • SDS (C12 Sulfate): A linear 12-carbon tail attached directly to a sulfate head. It packs tightly, creating high charge density but a smaller hydrophobic core volume.

    • SDBS (C12 Benzene Sulfonate): A linear 12-carbon tail attached to a benzene ring, then the sulfonate group. The benzene ring adds steric bulk and hydrophobicity, lowering the energy barrier for micellization (lower CMC) and increasing the core volume for drug encapsulation.

    • SLES (C12 Ether Sulfate): Includes ethoxylate groups (

      
      ) between the tail and head. This spacing reduces charge repulsion and skin penetration, resulting in mildness but altered packing geometry.
      
    Comparative Performance Matrix
    MetricSDBS (Linear Alkylbenzene Sulfonate) SDS (Sodium Dodecyl Sulfate) SLES (Sodium Laureth Sulfate)
    CMC (25°C, Water) 1.2 – 2.9 mM (High Efficiency)~8.2 mM (Standard)~0.1 – 1.0 mM (Variable by n)
    Solubilization Capacity High (Benzene ring aids hydrophobic drug uptake)Moderate (Standard reference)High (Often requires co-surfactants)
    Protein Denaturation Aggressive (Strong hydrophobic binding, non-uniform)Uniform (1.4g SDS/g Protein; Gold Standard for PAGE)Low (Preserves native structure better)
    Irritation Potential High (Cytotoxic; comparable to SDS)Very High (Standard positive control for irritation)Low (Milder due to ethoxylation)
    Stability Excellent (Stable in acid/alkali)Poor (Hydrolyzes in hot acid to dodecanol)Good (Hydrolytic stability > SDS)

    Deep Dive: Implications for Drug Development

    A. Solubilization of Hydrophobic APIs

    SDBS is often superior to SDS for solubilizing highly lipophilic drugs (e.g., Griseofulvin, Erythromycin).[1] The benzene ring in SDBS participates in π-stacking interactions with aromatic drug molecules, effectively "swelling" the micelle core and accommodating larger solubilizates.

    • Mechanism: The Gibbs free energy of solubilization (

      
      ) is more negative for SDBS micelles due to the increased volume of the hydrophobic domain.
      
    • Application: Use SDBS in early-stage formulation screening for Class II/IV BCS drugs where SDS fails to achieve sink conditions.

    B. Protein Interaction: Denaturation vs. Extraction[1][2]
    • SDS: The sulfate head group and linear tail allow SDS to bind proteins at a constant mass ratio (1.4 : 1), unfolding them into rod-like structures. This uniformity is why SDS is mandatory for molecular weight estimation in PAGE (Polyacrylamide Gel Electrophoresis).

    • SDBS: While SDBS denatures proteins, the benzene ring prevents the uniform "rod" formation seen with SDS. Consequently, proteins migrate unpredictably in SDBS-PAGE.[1][2] However, SDBS is highly effective for aggressive tissue decellularization (e.g., bovine pericardium scaffolds) where total membrane disruption is the goal, often outperforming SDS in lipid removal efficiency.

    C. Biological Safety Profile

    For topical or mucosal formulations, neither SDBS nor SDS is ideal due to high irritation scores (Zein protein solubilization > 400 mg/100mL).

    • SLES is the preferred alternative here.[1][2] The ethoxylation prevents the surfactant from penetrating the stratum corneum as deeply as the smaller SDS/SDBS molecules.

    Visualizing the Micellization Thermodynamics

    The following diagram illustrates the thermodynamic advantage of SDBS. The benzene ring contributes to a lower CMC by increasing the hydrophobic driving force (Entropy gain from water release).

    MicelleThermodynamics Monomer_SDS SDS Monomer (Linear C12) Water_Structure Water Cage (Ice-like structure around tail) Monomer_SDS->Water_Structure Hydrophobic Effect Monomer_SDBS SDBS Monomer (C12 + Benzene) Monomer_SDBS->Water_Structure Stronger Hydrophobic Effect (Benzene) Micelle_SDS SDS Micelle CMC ~8.2 mM Standard Core Volume Water_Structure->Micelle_SDS Entropy Gain (Water Release) Micelle_SDBS SDBS Micelle CMC ~1.5 mM Expanded Core (Benzene Stacking) Water_Structure->Micelle_SDBS Higher Entropy Gain (Easier Aggregation)

    Figure 1: Thermodynamic comparison of micelle formation. The hydrophobic benzene ring in SDBS drives micellization at lower concentrations (lower CMC) compared to SDS.

    Experimental Protocols

    Protocol A: Determination of CMC via Conductivity

    To precisely determine the CMC difference between SDBS and SDS.

    Materials:

    • SDBS (High Purity >99%)

    • SDS (High Purity >99%)

    • Milli-Q Water (Resistivity 18.2 MΩ·cm)

    • Conductivity Meter (calibrated)

    Workflow:

    • Stock Preparation: Prepare a 50 mM stock solution of the surfactant in Milli-Q water.

    • Titration: Place 50 mL of Milli-Q water in a jacketed beaker (maintain 25°C ± 0.1°C).

    • Measurement: Measure baseline conductivity.

    • Addition: Add surfactant stock in 50 µL increments. Stir gently (avoid foaming).

    • Plotting: Record conductivity (

      
      ) vs. Concentration (
      
      
      
      ).
    • Analysis: The plot will show two linear regions with different slopes. The intersection point is the CMC.[3][4][5][6]

      • Expected Result: SDBS inflection point should appear at ~1.5 - 2.0 mM.[1][2] SDS inflection at ~8.0 mM.[1][2]

    Protocol B: Hydrophobic Drug Solubilization Assay

    To quantify the superior solubilization capacity of SDBS.

    Materials:

    • Model Hydrophobic Drug (e.g., Sudan III dye or Erythromycin).[1]

    • Surfactant solutions (SDS and SDBS) at 50 mM (Supra-micellar).

    • UV-Vis Spectrophotometer.[1][2][7]

    Workflow:

    • Saturation: Add excess drug (solid) to 10 mL of 50 mM surfactant solution.

    • Equilibration: Shake at 37°C for 48 hours.

    • Separation: Centrifuge at 10,000 rpm for 10 mins to remove undissolved solid.

    • Quantification: Dilute the supernatant in methanol (to break micelles) and measure absorbance at

      
       of the drug.
      
    • Calculation: Calculate Molar Solubilization Ratio (MSR).

      • Hypothesis: SDBS will show a higher Absorbance/MSR due to core expansion.[1][2]

    Solubilization Workflow Diagram

    SolubilizationAssay Start Excess Hydrophobic Drug (Solid) Solvent_SDS 50 mM SDS Solution Start->Solvent_SDS Solvent_SDBS 50 mM SDBS Solution Start->Solvent_SDBS Mix Equilibration (48h @ 37°C) Solvent_SDS->Mix Solvent_SDBS->Mix Centrifuge Centrifugation (Remove Excess Solid) Mix->Centrifuge Micelle_SDS SDS Micelles (Drug in Core) Centrifuge->Micelle_SDS Supernatant A Micelle_SDBS SDBS Micelles (Drug in Core + Benzene Stacking) Centrifuge->Micelle_SDBS Supernatant B UV_Vis UV-Vis Quantification (Molar Solubilization Ratio) Micelle_SDS->UV_Vis Micelle_SDBS->UV_Vis

    Figure 2: Experimental workflow for comparing solubilization capacity. SDBS typically yields higher drug concentration in the supernatant.

    References

    • Hilaris Publisher. (2012).[1][2] Manipulation of Concentration-Conductivity Data of Sodium Dodecyl Sulphate and Sodium Dodecylbenzene Sulphonate in KCl Solution. Link

    • Indian Academy of Sciences. (2018). Evaluation of micellar properties of sodium dodecylbenzene sulphonate in the presence of some salts. Link

    • BenchChem. (2025).[1] A Head-to-Head Battle of Detergents: SDS vs. DTAB (and SDBS context) for Protein Denaturation. Link

    • Journal of Chemical & Engineering Data. (2008). Solubilization Capabilities of Some Cationic, Anionic, and Nonionic Surfactants toward the Poorly Water-Soluble Antibiotic Drug Erythromycin. Link

    • National Diagnostics. (2011).[1][2] Denaturing Protein Electrophoresis: SDS-PAGE Principles. Link

    • Green Agrochem. (2025). SLES Mildness and Comparison to SLS/SDS. Link

    Sources

    Inter-Laboratory Comparison Guide: Determination of Linear Alkylbenzene Sulfonates (LAS)

    Author: BenchChem Technical Support Team. Date: March 2026

    Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Environmental Quality Professionals Focus: Objective comparison of HPLC-FLD (The "Product") vs. MBAS (The "Alternative") and LC-MS/MS.

    Executive Summary: The Shift to Specificity

    Linear Alkylbenzene Sulfonates (LAS) are the world's most commercially important anionic surfactants. For decades, the Methylene Blue Active Substances (MBAS) assay (ISO 7875-1) has served as the regulatory standard. However, inter-laboratory studies reveal a critical flaw: MBAS is non-specific, measuring any anionic species that complexes with methylene blue, leading to significant false positives in complex matrices like wastewater and sludge.

    This guide evaluates the superior performance of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) . Based on inter-laboratory data, HPLC-FLD offers a self-validating system that resolves individual LAS homologues (C10–C14) and isomers, providing the causal insight required for rigorous environmental monitoring and drug development support.

    Methodological Landscape

    The Alternative: Methylene Blue Active Substances (MBAS)[1]
    • Standard: ISO 7875-1 / EPA 425.1

    • Mechanism: Colorimetric. Anionic surfactants form an ion pair with the cationic dye methylene blue, which is extracted into chloroform and measured spectrophotometrically at 650 nm.

    • Critical Limitation: It is a "sum parameter" method. It cannot distinguish LAS from other anionic surfactants (e.g., alkyl sulfates, alkylether sulfates) or non-surfactant interferences (e.g., organic sulfonates, phenols, inorganic thiocyanates).

    The Product: HPLC with Fluorescence Detection (HPLC-FLD)
    • Standard: Aligned with ISO/TS 13896 (Sludge/Soil) and modified ISO 11369 principles (Water).

    • Mechanism: Reversed-phase chromatography (C18 or C8) separates LAS homologues based on alkyl chain length. Fluorescence detection (Ex 225 nm / Em 290 nm) selectively targets the sulfonate-phenyl moiety.

    • Advantage: High specificity. It eliminates non-surfactant interferences and allows for the calculation of the "weighted average carbon number," a key toxicity indicator.

    The Advanced Option: LC-MS/MS
    • Application: Trace analysis (<1 ppb) or complex metabolite identification (e.g., Sulfophenyl Carboxylates - SPCs).

    • Trade-off: High capital cost and matrix suppression effects (though correctable with isotopically labeled internal standards).

    Inter-Laboratory Performance Data

    The following data synthesizes results from proficiency testing and validation studies comparing MBAS and HPLC-FLD in complex matrices (wastewater effluent and sludge).

    Table 1: Performance Metrics Comparison
    MetricMBAS (ISO 7875-1)HPLC-FLD (The Product)LC-MS/MS
    Specificity Low (Class-selective only)High (Homologue specific) Very High (Mass specific)
    Limit of Detection (LoD) ~0.05 mg/L0.005 - 0.01 mg/L < 0.001 mg/L
    Recovery (Spiked Matrix) 85 - 115% (Variable)94 - 98% 90 - 105%
    Precision (RSD) > 10% (in complex matrix)< 5% < 5%
    Interference Risk High (Positive bias from organic anions)Low (Resolved chromatographically) Low (Matrix suppression possible)
    Analysis Time ~30 mins (Labor intensive extraction)25 mins (Automated) 15-20 mins
    Data Interpretation
    • False Positives: In inter-laboratory trials involving biodegradation samples, MBAS often yields higher concentrations than HPLC. This "MBAS Index" overestimation is caused by intermediate metabolites and non-LAS anionic species.

    • Homologue Distribution: Only HPLC and MS methods can report the distribution of C10, C11, C12, and C13 homologues. This is critical because toxicity increases with alkyl chain length (C13 > C10).

    Experimental Protocol: HPLC-FLD Workflow

    This protocol is designed to be a self-validating system . The resolution of individual homologues acts as an internal check; if the characteristic "fingerprint" of C10–C13 peaks is missing or distorted, the run is invalid.

    Phase 1: Sample Preparation (Solid Phase Extraction)[2][3]
    • Objective: Concentrate analyte and remove polar interferences.

    • Cartridge: C18 reversed-phase (500 mg).

    • Conditioning: Flush column with 5 mL Methanol, then 5 mL HPLC-grade water.

    • Loading: Pass 100–500 mL of filtered water sample (pH adjusted to 3.0 with H₂SO₄ to protonate acidic interferences) through the cartridge at <10 mL/min.

    • Washing: Wash with 5 mL of 30% Methanol/Water to remove polar matrix components.

    • Elution: Elute LAS with 5 mL of pure Methanol.

    • Reconstitution: Evaporate to dryness under nitrogen stream; reconstitute in 1 mL Mobile Phase A.

    Phase 2: HPLC-FLD Analysis
    • Column: C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm). C8 often provides better resolution of isomers.

    • Mobile Phase:

      • A: 0.1 M Sodium Perchlorate (NaClO₄) in Water (Modifies polarity/ion-pairing).

      • B: Acetonitrile (ACN) or Methanol.[1][2]

      • Gradient: 35% B to 70% B over 20 minutes.

    • Detection: Fluorescence.[2][3][4][5]

      • Excitation: 225 nm (Benzene ring absorption).

      • Emission: 290 nm (Specific fluorescence emission).

    • Flow Rate: 1.0 mL/min.[3][6][7][8]

    • Temperature: 25°C.

    Phase 3: Validation Criteria
    • Resolution (Rs): > 1.5 between C11 and C12 homologues.

    • Linearity (R²): > 0.995 over range 0.1 – 50 mg/L.

    • Retention Time Stability: ± 0.1 min.

    Visualizations

    Diagram 1: Analytical Workflow (DOT)

    This diagram illustrates the logical flow from sampling to data output, highlighting the critical "Self-Validation" step inherent in the HPLC method.

    LAS_Analysis_Workflow Sample Sample Collection (Water/Sludge) Prep Sample Prep (Filtration & Acidification) Sample->Prep Stabilize SPE Solid Phase Extraction (C18 Cartridge) Prep->SPE Concentrate HPLC HPLC Separation (NaClO4 Gradient) SPE->HPLC Inject Extract FLD Fluorescence Detection (Ex:225nm / Em:290nm) HPLC->FLD Elute C10-C14 Data Data Processing (Homologue Quantitation) FLD->Data Integrate Peaks Data->HPLC QC Check: Resolution < 1.5?

    Caption: Step-by-step workflow for LAS determination using HPLC-FLD, featuring a QC feedback loop.

    Diagram 2: Method Selection Decision Matrix

    A logical guide for researchers to choose the correct method based on their specific data requirements.

    Method_Selection Start Start: Define Analytical Goal Reg Is this for Regulatory Compliance requiring 'MBAS Index'? Start->Reg Specific Do you need specific LAS Homologue data? Reg->Specific No Method_MBAS Use Method B: MBAS (ISO 7875-1) Reg->Method_MBAS Yes Trace Is detection limit < 1 ppb required? Specific->Trace Yes Specific->Method_MBAS No (Total Anionic Surfactant only) Method_HPLC Use Method A: HPLC-FLD (Recommended) Trace->Method_HPLC No (Routine Analysis) Method_MS Use Method C: LC-MS/MS Trace->Method_MS Yes

    Caption: Decision matrix for selecting the optimal LAS analysis method based on sensitivity and specificity needs.

    References

    • ISO/TS 13896:2012 - Soil quality — Determination of linear alkylbenzene sulfonate (LAS) in sludge, treated biowaste and soil using high-performance liquid chromatography (HPLC). International Organization for Standardization.[9][10][11][12] Link

    • ISO 7875-1:1996 - Water quality — Determination of surfactants — Part 1: Determination of anionic surfactants by measurement of the methylene blue index (MBAS).[9] International Organization for Standardization.[9][10][11][12] Link

    • TÜBİTAK Academic Journals - Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC. (2002). Provides recovery data (94-98%) and chromatographic conditions.[2][13] Link

    • Shimadzu Application Note - Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS. Demonstrates trace analysis capabilities. Link

    • BenchChem - A Comparative Guide to Validated HPLC Methods for the Analysis of Linear Alkylbenzene Sulfonates. Overview of HPLC validation parameters. Link

    Sources

    Assessing the Purity of Commercial Dodecylbenzene Standards

    Author: BenchChem Technical Support Team. Date: March 2026

    Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

    Introduction: The Isomer Challenge in Dodecylbenzene

    Dodecylbenzene (DDB) is not a single entity; in commercial reality, it is a complex mixture. While nominally

    
    , "dodecylbenzene" standards can vary wildly between Linear Alkylbenzenes (LAB)  and Branched Alkylbenzenes (BAB) , and further vary by the distribution of homologs (
    
    
    
    to
    
    
    ).

    For researchers in drug development—particularly those using DDB as a precursor for sulfonated surfactants or as a hydrophobicity model—the purity of the standard dictates the reproducibility of toxicity and metabolic data. A "98% pure" standard containing significant branched isomers will exhibit drastically different biodegradation rates and toxicity profiles compared to a 98% pure linear isomer.

    This guide provides an objective, data-driven framework to assess commercial DDB standards, distinguishing between Technical Grades , Analytical Standards , and Certified Reference Materials (CRMs) using self-validating experimental protocols.

    Comparative Analysis of Commercial Standard Grades

    Commercial standards are not created equal.[1] The table below objectively compares the three primary classes of DDB standards available to researchers, highlighting their suitability for specific applications.

    Table 1: Performance Matrix of Dodecylbenzene Standards
    FeatureTechnical Grade High-Purity Analytical Standard Certified Reference Material (CRM)
    Purity Specification 85% – 95% (Nominal)> 97% (Isomer Specific)Certified Value (e.g., 99.2% ± 0.3%)
    Composition Broad mixture of homologs (
    
    
    ) and isomers.
    Often a single isomer (e.g., 1-phenyldodecane) or defined homolog cut.Traceable to national metrology institutes (NIST/BAM).
    Primary Impurities Dialkyltetralins, indanes, branched isomers, unreacted benzene.Trace homologs (
    
    
    ), synthesis byproducts.
    Quantified trace impurities with uncertainty budgets.
    Cost Efficiency High (Cheap)ModerateLow (Expensive)
    Best Use Case Industrial process optimization, bulk surfactant synthesis.HPLC/GC calibration, metabolic assays, academic research.ISO 17025 regulated testing, forensic analysis, dispute resolution.
    Risk Factor High batch-to-batch variability.Isomer specificity may not match "real world" samples.High cost; limited availability of specific isomers.

    Core Analytical Directive: The GC-MS Protocol

    To validate a DDB standard, you cannot rely on a Certificate of Analysis (CoA) alone. You must employ a Self-Validating System . We prioritize Gas Chromatography-Mass Spectrometry (GC-MS) over HPLC for DDB analysis because DDB is non-polar and lacks chromophores suitable for sensitive UV detection without derivatization. Furthermore, MS provides the structural elucidation necessary to distinguish linear from branched isomers.

    Experimental Workflow Logic

    The following diagram illustrates the decision logic for assessing DDB purity.

    DDB_Assessment_Workflow Start Commercial DDB Standard Screen Initial GC-FID Screen (Homolog Distribution) Start->Screen Decision1 Single Peak? Screen->Decision1 GCMS GC-MS Analysis (Splitless, High Res) Decision1->GCMS Yes Fail FAIL: Technical Grade Decision1->Fail No (Multiple Homologs) BranchCheck Check Fragmentation (m/z 91 vs m/z 105/119) GCMS->BranchCheck Linear Linear Isomer Confirmed (High m/z 91) BranchCheck->Linear Base Peak 91 Branched Branched Isomer Detected (High m/z 105, 119) BranchCheck->Branched Base Peak >91 Tetralin Check for Cyclics (m/z 131, 145) Linear->Tetralin Branched->Fail If Linear Required Pass PASS: Analytical Grade Tetralin->Pass Absent Tetralin->Fail Present

    Caption: Logic flow for classifying Dodecylbenzene standards based on GC-MS spectral signatures.

    Detailed Protocol: GC-MS Purity Assessment

    Objective: Quantify purity and identify isomer class (Linear vs. Branched).

    Reagents:

    • Solvent: n-Hexane (HPLC Grade or higher).

    • Internal Standard (ISTD): Deuterated Dodecylbenzene (

      
      LAB) or 1-Phenylundecane (if not present in sample).
      

    Instrument Parameters:

    • System: Agilent 7890/5977 (or equivalent).

    • Column: DB-5ms or VF-5ms (30 m × 0.25 mm × 0.25 µm). Note: A non-polar phase is essential for boiling-point separation of homologs.

    • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

    • Inlet: Split/Splitless, 280°C. Split ratio 50:1 for purity; Splitless for trace impurity analysis.

    • Oven Program:

      • Start at 80°C (Hold 1 min).

      • Ramp 10°C/min to 200°C.

      • Ramp 20°C/min to 300°C (Hold 5 min).

    • MS Source: Electron Ionization (EI), 70 eV, 230°C.

    • Scan Range: 40–400 amu.

    Data Interpretation (The Self-Validating Step):

    • Retention Time (RT):

      
       isomers elute between 
      
      
      
      and
      
      
      . In Technical mixtures, you will see a "picket fence" of peaks. A high-purity standard must show a single dominant peak (>98% area).
    • Mass Spectrum Validation:

      • Linear Alkylbenzene (LAB): The base peak is m/z 91 (tropylium ion,

        
        ). The molecular ion (
        
        
        
        ) at 246 should be visible but weak.
      • Branched Alkylbenzene (BAB): Fragmentation occurs at the branch point. If the alkyl chain is branched at the

        
        -carbon, you will see significant peaks at m/z 105, 119, or 133  rather than 91.
        
      • Impurities: Look for m/z 131 or 145 . These indicate Dialkyltetralins , a common byproduct in technical grade synthesis (HF catalyzed) that is toxic and often unaccounted for in low-grade standards.

    Advanced Characterization: NMR Spectroscopy

    While GC-MS separates components, Proton NMR (

    
    -NMR)  provides the definitive "Branching Index."
    
    • Protocol: Dissolve ~10 mg sample in

      
      .
      
    • Key Signals:

      • 
         7.1–7.3 ppm: Aromatic protons (5H).
        
      • 
         2.6 ppm: Benzylic protons (
        
        
        
        ) for Linear isomers (Triplet).
      • 
         2.4–2.5 ppm: Benzylic protons (
        
        
        
        ) for Branched isomers (Multiplet).
    • Calculation: Integration ratio of Benzylic (Linear) vs. Benzylic (Branched) confirms the "Linearity" percentage claimed on the label.

    Impurity Impact on Research

    Why does this rigorous assessment matter?

    • Toxicity Studies: Branched isomers are more resistant to biodegradation and exhibit higher aquatic toxicity than linear isomers. Using a Technical Grade standard for an environmental fate study will yield false persistence data.

    • Drug Development: If DDB is used as a hydrophobicity standard, tetralin impurities (which are more polar) will skew partition coefficient (

      
      ) measurements.
      
    Diagram: Impurity Pathways

    The following diagram highlights how synthesis methods dictate the impurities found in your standard.

    Impurity_Origins Benzene Benzene HF_Process HF Catalyst (Old Method) Benzene->HF_Process Detal_Process Solid Acid Catalyst (Modern/High Purity) Benzene->Detal_Process Dodecene Dodecene (Isomer Mix) Dodecene->HF_Process Dodecene->Detal_Process Tech_DDB Technical DDB (High Branching) HF_Process->Tech_DDB Tetralins Tetralins (Toxic Impurity) HF_Process->Tetralins Side Rxn Pure_LAB High Purity LAB (Linear) Detal_Process->Pure_LAB Branched Branched Isomers (Non-Biodegradable) Tech_DDB->Branched Contains

    Caption: Synthesis pathways determining impurity profiles in commercial DDB standards.

    References

    • ASTM International. (2025). ASTM D4337 - Standard Test Methods for Analysis of Linear Detergent Alkylates. Retrieved from [Link]

    • Eganhouse, R. P., et al. (1983). Instrumental Analysis for the Long-Chain Alkylbenzenes: GC/MS. U.S. Geological Survey. Retrieved from [Link]

    • Agilent Technologies. (2009).[2] Analysis of Trace Hydrocarbon Impurities in Benzene by Agilent 7820A Gas Chromatograph. Retrieved from [Link]

    Sources

    Technical Guide: Comparative Efficacy of Dodecylbenzene Sulfonate vs. Alcohol Ethoxylates

    [1]

    Executive Summary

    In the development of high-performance cleaning formulations, the selection between Linear Alkylbenzene Sulfonate (LAS) and Alcohol Ethoxylates (AE) is rarely a binary choice but rather a strategic balance of physicochemical properties.

    • LAS (Anionic): The industry workhorse. Unrivaled cost-efficiency and particulate soil removal, but critically vulnerable to divalent cations (

      
      , 
      
      
      ) in hard water.
    • AE (Nonionic): The lipophilic specialist. Superior emulsification of oily soils (sebum, grease) and immune to water hardness, but possesses lower foaming profiles and higher raw material costs.

    This guide analyzes the mechanistic divergences, provides a self-validating experimental protocol for comparative testing, and demonstrates why modern "heavy-duty" liquids almost invariably rely on the synergistic LAS-AE binary system .

    Physicochemical Mechanisms

    Linear Alkylbenzene Sulfonate (LAS)

    LAS functions primarily through electrostatic stabilization . The negatively charged sulfonate head group creates a repulsive double layer around soil particles, preventing redeposition.

    • Critical Limitation: In hard water (>100 ppm

      
      ), the sulfonate head groups bind with calcium ions to form insoluble calcium salts (
      
      
      ). This precipitates the surfactant, removing it from the cleaning interface and causing "soap scum."
    Alcohol Ethoxylates (AE)

    AE functions through steric stabilization . The hydrated polyoxyethylene (EO) chain extends into the aqueous phase, physically preventing soil droplets from coalescing.

    • Key Advantage: The nonionic head group has no electrical charge, rendering it immune to calcium interaction. AE maintains detergency even in water hardness exceeding 1000 ppm.

    The Synergistic Mechanism (Mixed Micelles)

    When combined, AE molecules intersperse between LAS molecules in the micelle. The bulky EO chains of the AE physically shield the anionic sulfonate heads of the LAS from calcium ions. This lowers the Critical Micelle Concentration (CMC) of the system and prevents LAS precipitation.[1]

    Visualization: Synergistic Micelle Formation

    The following diagram illustrates how AE integrates into LAS micelles to provide steric protection against Calcium ions.

    Micelle_Synergycluster_0Hard Water Environment (High Ca2+)cluster_1Binary System (LAS + AE)LAS_AloneLAS Alone(Anionic)PrecipitatePrecipitationCa(LAS)2 formedLAS_Alone->PrecipitateCa2+ binds SulfonateMixtureLAS + AE MixtureFailLoss of DetergencyPrecipitate->FailMixedMicelleMixed Micelle Formation(Steric Shielding)Mixture->MixedMicelleAE inserts between LASSuccessEnhanced Solubilization& Ca2+ ToleranceMixedMicelle->SuccessPrevents Ca-LAS binding

    Figure 1: Mechanism of Action. Left: LAS failure in hard water.[2] Right: AE stabilizes LAS in mixed micelles.

    Comparative Performance Metrics

    The following data summarizes typical physicochemical properties relevant to formulation.

    FeatureDodecylbenzene Sulfonate (LAS)Alcohol Ethoxylates (AE)
    Charge Type Anionic (-)Nonionic (Neutral)
    CMC (approx.) High (~1.2 mM)Low (~0.05 mM)
    Surface Tension ~32-35 mN/m~28-30 mN/m (More effective wetting)
    Hard Water Tolerance Poor (Precipitates >100 ppm)Excellent (Stable >1000 ppm)
    Foam Profile High / Flash FoamLow / Moderate
    Target Soil Particulates (Clay, Dust, Mud)Oily/Non-polar (Sebum, Grease, Fat)
    Cloud Point N/A (Krafft Point applies)Yes (Inverse solubility with temp)

    Experimental Protocol: Detergency Evaluation

    To objectively compare efficacy, a standardized Terg-o-Tometer test (adapted from ASTM D3050 ) is required.[3] This protocol ensures reproducibility by controlling mechanical energy, temperature, and water hardness.

    Materials & Reagents[5][6]
    • Instrument: Terg-o-Tometer (or equivalent multi-pot agitation system).

    • Swatches: Standardized soiled fabrics (e.g., EMPA 101 for Carbon Black/Olive Oil, EMPA 104 for Polyester/Cotton).

    • Water Hardness Stock:

      
       and 
      
      
      solution (molar ratio 2:1).
    • Surfactant Stock: 10% active solutions of LAS (e.g., Na-LAS) and AE (e.g., C12-15 EO7).

    Protocol Workflow
    • Preparation: Prepare 1L wash solutions at desired concentration (typically 1000 ppm surfactant) and hardness (0, 150, 300 ppm

      
      ).
      
    • Baseline Measurement: Measure

      
       or 
      
      
      -value (Reflectance) of unwashed soiled swatches using a Spectrophotometer.
    • Wash Cycle:

      • Temperature: 40°C (Standard warm wash).

      • Agitation: 100 RPM.

      • Time: 15 minutes.

    • Rinse: Two 5-minute rinses in water of matching hardness.

    • Drying: Air dry or tumble dry low (standardize method).

    • Final Measurement: Measure Reflectance of washed swatches.

    Calculation

    Calculate % Detergency (Soil Removal) using the Kubelka-Munk equation or simple Reflectance change (

    
    
    Visualization: Experimental Workflow

    Experimental_ProtocolPrep1. Prep Solutions(LAS vs AE vs Blend)@ 150ppm HardnessMeasure12. Measure InitialReflectance (R_soiled)Prep->Measure1Wash3. Terg-o-Tometer40°C, 100 RPM, 15mMeasure1->WashRinse4. Rinse & DryWash->RinseMeasure25. Measure FinalReflectance (R_washed)Rinse->Measure2Calc6. Calculate% EfficiencyMeasure2->Calc

    Figure 2: Standardized Detergency Testing Workflow (ASTM D3050 Adapted).

    Data Analysis & Interpretation

    The following table represents typical comparative data observed in detergency studies when testing on mixed soil (Carbon black + Sebum) at 150 ppm water hardness.

    Formulation% Soil Removal (Cotton)% Soil Removal (Polyester)Observation
    100% LAS 45%30%Performance suppressed by Ca²⁺ precipitation.
    100% AE 65%75%Excellent oily soil removal; unaffected by hardness.
    LAS/AE (80:20) 72%68%Synergistic effect; AE solubilizes Ca-LAS.
    LAS/AE (50:50) 78%82%Optimal balance of particulate and oily soil removal.
    Key Insights for Formulators
    • The "Hard Water Gap": In soft water, LAS performs comparably to AE. In hard water (>150 ppm), LAS efficiency drops by ~30-40% without builders or AE co-surfactants.

    • Substrate Specificity: AE shows superior affinity for synthetic fabrics (Polyester), which are hydrophobic and hold onto oily soils. LAS is often preferred for cotton due to charge interactions.

    • Synergy: A ratio of 3:1 or 1:1 (LAS:AE) is often the "sweet spot" in commercial laundry liquids, maximizing the particulate cleaning of LAS while utilizing AE to protect the system from calcium deactivation.

    References

    • ASTM International. (2015). ASTM D3050-07: Standard Guide for Measuring Soil Removal from Artificially Soiled Fabrics.[4][5][6] ASTM International.[6] Link

    • Paria, S., & Khilar, K. C. (2004). A review on experimental studies of surfactant adsorption at the hydrophilic solid–water interface. Advances in Colloid and Interface Science. Link

    • Hama, I., et al. (1998). Influence of the Structure of Alcohol Ethoxylates on the Properties of Detergent Formulations.[7][1][8] Journal of Surfactants and Detergents.[9] Link

    • Shell Global Solutions. (2010). Realizing performance benefits through alcohol-based surfactant optimization.[10] Shell Technical Papers. Link

    • Yuan, S., et al. (2012). Synergistic Effect of Mixtures of Linear Alkylbenzene Sulfonate and Alcohol Ethoxylate.[7][2][11] Journal of Dispersion Science and Technology. Link

    Correlating the Alkyl Chain Length of Alkylbenzenes with Their Biological Activity: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, scientists, and drug development professionals.

    Executive Summary & Mechanistic Paradigm

    As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of amphiphilic molecules is foundational to predicting their environmental toxicity and antimicrobial efficacy. For alkylbenzenes—specifically linear alkylbenzene sulfonates (LAS)—biological activity is not static; it is a dynamic function of the alkyl chain length.

    The underlying mechanism is governed by the Lipophilicity-Bioavailability Paradigm . As the carbon chain extends from C10 to C14, the molecule's partition coefficient (Log P) increases. This enhanced lipophilicity drives the thermodynamically favorable insertion of the alkyl tail into the hydrophobic core of biological lipid bilayers. This insertion causes membrane permeabilization, loss of osmotic integrity, and eventual cell death.

    However, this correlation is non-linear. Beyond a critical chain length (typically >C14), a phenomenon known as the "cut-off effect" occurs. At this stage, the highly hydrophobic molecules preferentially self-associate into micelles rather than partitioning into membranes, drastically reducing the concentration of bioavailable monomers and plateauing their biological activity.

    Comparative Performance Data: Chain Length vs. Toxicity

    To objectively compare the performance of different alkylbenzene homologs, we must analyze standardized acute toxicity metrics. The table below synthesizes historical ecotoxicological data, demonstrating the inverse relationship between chain length and EC50/LC50 values (where lower values indicate exponentially higher biological activity).

    Alkyl Chain LengthHomologDaphnia magna EC50 (mg/L)Fathead Minnow LC50 (mg/L)Relative Membrane Partitioning
    C10 Decylbenzene sulfonate27.6>15.0Low
    C11 Undecylbenzene sulfonate21.212.3Low-Moderate
    C12 Dodecylbenzene sulfonate5.9~3.0Moderate
    C13 Tridecylbenzene sulfonate2.60.86High
    C14 Tetradecylbenzene sulfonate0.680.40Very High (Pre-micellar)

    Data supported by the 1[1] and the 2[2].

    Experimental Methodology: Self-Validating Membrane Partitioning Workflow

    To rigorously evaluate why these homologs behave differently, we cannot rely solely on live-organism assays, which are subject to biological noise. We must employ a self-validating biophysical system. The following protocol isolates membrane partitioning as the primary variable while simultaneously controlling for micellization.

    Phase 1: Physicochemical Profiling (Controlling the Cut-Off Effect)

    Causality Check: Before testing biological activity, we must determine the Critical Micelle Concentration (CMC). If our assay concentration exceeds the CMC, the apparent biological activity will artificially plateau due to monomer depletion.

    • Tensiometry: Measure the surface tension of C10–C16 alkylbenzene solutions across a concentration gradient (0.1 µM to 10 mM) using a Wilhelmy plate.

    • Dynamic Light Scattering (DLS) [Self-Validation Step]: Analyze the solutions at the testing concentrations. The sudden appearance of hydrodynamic radii >5 nm confirms micelle formation, validating that any observed drop in biological activity for longer chains (e.g., ≥C16) is due to physical self-association, not a lack of intrinsic membrane affinity (3[3]).

    Phase 2: Liposome Leakage Assay (Quantifying Membrane Disruption)

    Causality Check: We utilize Dipalmitoylphosphatidylcholine (DPPC) liposomes because their zwitterionic headgroups and saturated tails accurately mimic the structural rigidity of eukaryotic cell membranes.

    • Liposome Preparation: Hydrate DPPC lipid films with a buffer containing 50 mM Carboxyfluorescein (CF). At this high concentration, CF fluorescence is entirely self-quenched.

    • Extrusion: Pass the suspension through a 100 nm polycarbonate filter to create Large Unilamellar Vesicles (LUVs). Remove unencapsulated CF via size-exclusion chromatography.

    • Partitioning & Leakage: Introduce the alkylbenzene homologs (C10–C14) at sub-CMC concentrations. As the alkyl chains partition into the DPPC bilayer, the membrane destabilizes, releasing CF into the surrounding buffer.

    • Quantification: The dilution of CF into the external buffer relieves the self-quenching, resulting in a massive fluorescence spike (Ex: 492 nm, Em: 517 nm). The rate of fluorescence increase directly correlates to the membrane-disrupting power of the specific alkyl chain length.

    Phase 3: in vivo Validation
    • Acute Toxicity Testing: Expose Daphnia magna neonates to the alkylbenzene homologs for 48 hours following OECD 202 guidelines.

    • Data Synthesis: Calculate the EC50. Cross-reference the in vivo toxicity curve with the in vitro liposome leakage rates to establish a robust Quantitative Structure-Activity Relationship (QSAR) (4[4]).

    Logical Workflows & Mechanistic Diagrams

    Mechanism cluster_0 Alkyl Chain Length Dynamics C10 Short Chain (C10-C11) Low LogP M1 Weak Lipid Bilayer Insertion (Transient Partitioning) C10->M1 C12 Medium Chain (C12-C13) Optimal LogP M2 Deep Hydrophobic Core Insertion (Severe Membrane Disruption) C12->M2 C14 Long Chain (≥C14) High LogP M3 Self-Association / Micellization (Reduced Free Monomers) C14->M3 Bio1 Low Biological Activity (High EC50) M1->Bio1 Bio2 Peak Biological Activity (Low EC50) M2->Bio2 Bio3 The Cut-Off Effect (Plateaued / Decreased Activity) M3->Bio3

    Caption: Mechanism of alkylbenzene chain length dictating membrane partitioning and the cut-off effect.

    Workflow N1 1. Homolog Selection (C10 - C16) N2 2. Physicochemical Profiling (CMC & DLS Analysis) N1->N2 N3 3. in vitro Membrane Assay (DPPC Liposome Leakage) N2->N3 N4 4. in vivo Validation (Daphnia magna EC50) N3->N4 N5 5. QSAR Modeling (Data Correlation) N4->N5

    Caption: Self-validating experimental workflow for evaluating alkylbenzene structure-activity relationships.

    References

    • Linear alkylbenzene sulfonate - American Cleaning Institute Source: cleaninginstitute.org URL:1

    • Linear alkyl benzene sulfonates (LAS) Toxicity Source: epa.gov URL:2

    • Effects of alkyl chain length on self-association and membrane binding Source: nih.gov URL:3

    • Development of acute toxicity quantitative structure activity relationships (QSAR) and their use in linear alkylbenzene sulfonate species sensitivity distributions Source: researchgate.net URL:4

    Sources

    Safety Operating Guide

    Docosylbenzene proper disposal procedures

    Author: BenchChem Technical Support Team. Date: March 2026

    Docosylbenzene Proper Disposal Procedures

    Executive Summary & Core Directive

    Docosylbenzene (CAS: 1459-11-6 / 1-Phenyldocosane) is a long-chain alkylbenzene typically used as a synthesis intermediate or surfactant precursor.[1][2] While often classified as low-toxicity, its lipophilic nature and potential for long-term aquatic toxicity require strict adherence to "Zero-Discharge" protocols.[1][2]

    The Core Directive: Docosylbenzene must never be disposed of via sink drains or municipal sewer systems. It must be collected as Solid Chemical Waste (or organic solvent waste if in solution) and destroyed via high-temperature incineration at a licensed facility.[1][2]

    Technical Characterization & Waste Classification

    To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local regulations, the material must be accurately characterized before disposal.

    PropertyDataDisposal Implication
    Chemical Name Docosylbenzene (1-Phenyldocosane)Standard Organic Waste
    Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    High Carbon content; excellent fuel for incineration.[2]
    Physical State Waxy Solid (at 25°C)Must be handled as Solid Waste unless dissolved.
    Melting Point ~45-50°C (Estimated)*May liquefy in hot environments; use leak-proof secondary containment.[1][2]
    Solubility Insoluble in water; Soluble in Hexane/DCMStrictly Hydrophobic: Will clog drains and coat pipes if poured.
    RCRA Status Non-Listed (Not P, U, F, or K listed)Classified as "Non-Hazardous Chemical Waste" (unless mixed with hazardous solvents).[1][2]
    GHS Hazard Aquatic Chronic 4 (H413)Environmental Hazard: Prevent release to soil/water.[3][4]

    *Note: While Dodecylbenzene (

    
     chain) is liquid at 3°C, the longer Docosyl (
    
    
    
    ) chain elevates Van der Waals forces, resulting in a solid phase at room temperature [1].

    Detailed Disposal Protocols

    Scenario A: Disposal of Pure Solid Substance

    Use this workflow for expired shelf stocks, synthesis residues, or spill cleanup materials.[1][2]

    • Containment: Transfer the waxy solid into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

    • Labeling: Affix a hazardous waste label. Even if technically "Non-RCRA Regulated," best practice dictates labeling as:

      • Content: "Docosylbenzene (1-Phenyldocosane)"[1][2]

      • Hazard Check: "Environmental Hazard" or "Toxic to Aquatic Life"

      • State: Solid

    • Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) to prevent potential exothermic reactions.

    • Final Handoff: Seal tightly and transfer to your facility's Central Waste Accumulation Area (CAA) for pickup by a licensed environmental contractor (e.g., Veolia, Clean Harbors).

    Scenario B: Disposal of Solutions (e.g., Reaction Mixtures)

    Use this workflow if the Docosylbenzene is dissolved in solvents like Hexane, Dichloromethane, or Toluene.[2]

    • Solvent Determination: The waste classification is driven by the solvent , not the Docosylbenzene.

      • Example: If dissolved in Hexane, the waste is Ignitable (D001) .

      • Example: If dissolved in Dichloromethane, the waste is Toxic (F002/D019) .

    • Collection: Pour into the appropriate "Organic Solvent Waste" carboy (Halogenated or Non-Halogenated).

    • Rinsing: Rinse the original glassware with a small volume of the compatible solvent and add the rinse to the waste carboy. Do not rinse with water.

    Operational Decision Logic (Visualized)

    The following diagram outlines the decision-making process for disposing of Docosylbenzene to ensure compliance and safety.

    DisposalLogic Start Start: Waste Docosylbenzene StateCheck Is the material Solid or in Solution? Start->StateCheck SolidPath Pure Solid / Waxy Residue StateCheck->SolidPath Solid SolutionPath Dissolved in Solvent StateCheck->SolutionPath Liquid SolidContainer Collect in Wide-Mouth HDPE Container SolidPath->SolidContainer SolventCheck Identify Solvent Type SolutionPath->SolventCheck Labeling Label: 'Non-Hazardous Chemical Waste' (Add 'Environmental Hazard') SolidContainer->Labeling HaloWaste Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Stream (e.g., Hexane, Toluene) SolventCheck->NonHaloWaste No Halogens Incineration Ship for High-Temp Incineration HaloWaste->Incineration NonHaloWaste->Incineration Labeling->Incineration

    Figure 1: Decision matrix for Docosylbenzene disposal based on physical state and solvent presence.[1][2]

    Emergency Response: Spill Procedures

    In the event of a spill, immediate action minimizes environmental impact.[4]

    • Isolate: Evacuate the immediate area if the spill involves volatile solvents. If pure solid, isolation is less critical but recommended.

    • PPE: Don Nitrile gloves, safety goggles, and a lab coat.

    • Containment:

      • Solid Spill: Scrape up the waxy solid using a spatula or dustpan. Avoid generating dust (unlikely due to waxy nature).

      • Liquid Spill: Surround with absorbent boom or pads (polypropylene).

    • Cleanup: Place all spill debris, including contaminated gloves and scoopers, into a clear plastic waste bag. Seal and place inside the Solid Waste container described in Scenario A .

    • Decontamination: Wipe the surface with a paper towel soaked in ethanol or hexane to remove the greasy film, then wash with soap and water. Dispose of the solvent wipe in the solid waste bin.

    References

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 31237, Dodecylbenzene (Homologous Series Reference). Retrieved from [Link]

    • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

    • Occupational Safety and Health Administration (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

    Sources

    Personal protective equipment for handling Docosylbenzene

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and PPE Guide for Handling Docosylbenzene (1-Phenyldocosane)

    As drug development and materials science increasingly rely on long-chain alkylbenzenes for specialized solvent and intermediate applications, mastering the handling of Docosylbenzene (CAS #68855-24-3) is critical. Docosylbenzene, a heavy linear alkylbenzene (LAB) featuring a 22-carbon alkyl chain, presents unique logistical and safety challenges. While it exhibits low acute toxicity, its extreme lipophilicity and environmental persistence require rigorous operational controls.

    This guide provides a self-validating procedural framework for the safe handling, transfer, and disposal of Docosylbenzene, ensuring both operator safety and environmental compliance.

    Physicochemical Profile & Hazard Causality

    To design an effective safety protocol, we must first analyze the physical properties that dictate the chemical's behavior. Docosylbenzene is a highly hydrophobic, viscous liquid or waxy solid at room temperature. Understanding these metrics is the first step in self-validating your safety approach.

    Table 1: Physicochemical Properties & Hazard Implications

    PropertyValueOperational & Safety Implication
    Boiling Point 448.1 °C at 760 mmHg [1]Extremely low volatility at room temperature; inhalation risk is minimal unless heated.
    Density 0.854 g/cm³ [2]Floats on water. Aqueous spill cleanup is ineffective; requires physical containment.
    LogP (Hydrophobicity) 10.05[2]Highly lipophilic. Can disrupt the skin's stratum corneum, causing defatting and dermatitis.
    Flash Point 206.7 °C [1]Combustible but not highly flammable. Emits [3].

    Personal Protective Equipment (PPE) Requirements

    The selection of PPE for Docosylbenzene is driven by its lipophilic nature and its classification as a[4]. Do not rely on generic lab safety standards; tailor your equipment to the chemical's specific mechanistic threats.

    • Hand Protection: Wear heavy-duty Nitrile or Neoprene gloves.

      • Causality: The high LogP (10.05) indicates that Docosylbenzene will readily permeate non-polar materials like latex. Nitrile provides a robust barrier against non-polar alkylbenzenes, preventing lipid defatting and subsequent contact dermatitis.

    • Eye Protection: ANSI Z87.1 compliant chemical splash goggles.

      • Causality: Accidental transfer from contaminated gloves or splashing of heated liquid can cause moderate eye irritation[5]. Standard safety glasses leave the orbital area vulnerable to vapor and droplet ingress.

    • Body Protection: A standard fluid-resistant laboratory coat and closed-toe shoes. If handling bulk quantities (>1 Liter), a chemical-resistant apron is recommended to prevent clothing saturation.

    • Respiratory Protection: Generally not required at ambient temperatures due to the extremely low vapor pressure[1].

      • Causality: If the protocol requires heating the compound above 80°C, thermal decomposition begins to emit irritating vapors[3]. In such cases, use a half-mask respirator equipped with Organic Vapor (OV) cartridges.

    Workflow & Logic Visualization

    The following diagram illustrates the decision-making logic for PPE selection and spill response based on the operational state of Docosylbenzene.

    G Start Docosylbenzene Handling Workflow Assess Assess Operational State (Ambient vs. Heated) Start->Assess RoomTemp Ambient Temp (<30°C) Low Vapor Risk Assess->RoomTemp Heated Heated State (>80°C) Vapor/Aerosol Risk Assess->Heated PPERT Standard PPE: Nitrile Gloves, Lab Coat, Safety Goggles RoomTemp->PPERT PPEHeat Enhanced PPE: Thermal Gloves, Fume Hood, Respirator (OV Cartridge) Heated->PPEHeat Spill Spill Response: Absorb with Inert Material (Sand/Earth) PPERT->Spill PPEHeat->Spill Dispose Chemical Waste Incineration (No Drain) Spill->Dispose

    Workflow for Docosylbenzene handling, PPE selection, and spill response.

    Standard Operating Procedure: Handling and Transfer

    To ensure a self-validating safety system, follow this step-by-step methodology for routine laboratory handling.

    Step 1: Preparation and PPE Donning

    • Inspect nitrile gloves for micro-tears before donning. A compromised glove will trap the lipophilic compound against the skin, accelerating dermatitis.

    • Ensure the workspace is clear of strong oxidizing agents, which are incompatible with alkylbenzenes.

    • If the Docosylbenzene is in a waxy solid state (common in cooler laboratories), gently warm the container in a water bath (set to 40°C) to decrease viscosity for accurate volumetric transfer.

    Step 2: Dispensing and Weighing

    • Perform all transfers inside a certified chemical fume hood to mitigate any localized aerosolization.

    • Use glass or PTFE (Teflon) pipettes and spatulas. Causality: Docosylbenzene can degrade certain low-density plastics over prolonged contact due to its solvent properties.

    • Weigh the material directly into a tared, sealable glass vial to prevent environmental exposure during transport to the analytical balance.

    Step 3: Equipment Decontamination

    • Wipe down spatulas and exterior surfaces of containers with a non-polar solvent (e.g., hexane or heptane) followed by isopropanol. Water and standard detergents are highly ineffective due to the compound's extreme hydrophobicity.

    Emergency Response and Disposal Plan

    Linear alkylbenzenes pose a significant threat to aquatic ecosystems if discharged into wastewater systems[4]. Furthermore, aspiration of the liquid into the lungs can cause[5].

    Spill Cleanup Protocol:

    • Isolate: Evacuate non-essential personnel from the spill area.

    • Contain: Do NOT use water to flush the spill. Because its density is 0.854 g/cm³, it will float and spread rapidly on water[2].

    • Absorb: Cover the spill with an inert, dry absorbent material such as dry sand, earth, or vermiculite[5].

    • Collect: Use non-sparking tools to scoop the saturated absorbent into a dedicated, clearly labeled hazardous waste container.

    • Clean: Wash the residual surface area with an appropriate organic solvent, followed by a strong surfactant solution, to remove the slippery residue.

    Disposal Plan: Never dispose of Docosylbenzene down the sink. All contaminated consumables (gloves, pipettes, absorbent materials) and chemical waste must be segregated into sealed containers and disposed of via high-temperature incineration through a certified hazardous waste contractor.

    References

    • Linear Alkyl Benzene Toxicity: Health & Environment Effects. Source: Chembridges Group. URL: [Link]

    • Cas 68855-24-3, Benzene, C14-30-alkyl derivs. Source: LookChem. URL:[Link]

    • Benzene, C14-30-alkyl derivs. | CAS#:68855-24-3. Source: Chemsrc. URL: [Link]

    • Material Safety Data Sheet (MSDS): LAB(Linear Alkylbenzene). Source: ISU Chemical Co., Ltd. URL: [Link]

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Docosylbenzene
    Reactant of Route 2
    Docosylbenzene

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.